Product packaging for Lactosucrose(Cat. No.:CAS No. 87419-56-5)

Lactosucrose

Cat. No.: B1596573
CAS No.: 87419-56-5
M. Wt: 504.4 g/mol
InChI Key: FVVCFHXLWDDRHG-UPLOTWCNSA-N
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Description

Lactosucrose, also known as this compound, is a useful research compound. Its molecular formula is C18H32O16 and its molecular weight is 504.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B1596573 Lactosucrose CAS No. 87419-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVCFHXLWDDRHG-UPLOTWCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87419-56-5
Record name Galactosucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087419565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Lactosucrose: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, has emerged as a significant functional food ingredient owing to its prebiotic properties. First discovered in 1957, this non-digestible oligosaccharide is synthesized enzymatically from the readily available substrates, lactose (B1674315) and sucrose (B13894). Its ability to selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species, has been a key driver of its research and development. This technical guide provides an in-depth overview of the historical background of this compound, detailed experimental protocols for its enzymatic synthesis, a compilation of its key quantitative characteristics, and an elucidation of its mechanism of action on the gut microbiota and host signaling pathways.

Discovery and Historical Background

The journey of this compound began in 1957 when Avigad and his colleagues first reported its enzymatic synthesis. Their pioneering work demonstrated that a levansucrase enzyme could catalyze the transfer of a fructosyl unit from sucrose to lactose, forming the trisaccharide O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, which they named this compound.

While this initial discovery laid the groundwork, the industrial production of this compound did not commence immediately. It was the growing interest in functional foods and prebiotics that revitalized research into scalable and efficient synthesis methods. Scientists began to explore a variety of microbial enzymes capable of catalyzing the transfructosylation or transgalactosylation reactions necessary for this compound formation. A significant advancement in the commercial production of this compound was the utilization of β-fructofuranosidase from the soil bacterium Arthrobacter sp. K-1. This enzyme proved to be highly efficient in transferring the fructosyl residue from sucrose to lactose, paving the way for the large-scale manufacturing of this compound for the food industry.

Physicochemical Properties and Quantitative Data

This compound exhibits several properties that make it a valuable ingredient in food formulations. A summary of its key quantitative data is presented below.

PropertyValueReferences
Sweetness (relative to sucrose) ~30%[1]
Caloric Value ~1.5 - 2.0 kcal/g[2]
Molecular Formula C₁₈H₃₂O₁₆
Molar Mass 504.44 g/mol

Enzymatic Synthesis of this compound: Experimental Protocols

The synthesis of this compound is primarily achieved through enzymatic reactions utilizing various microbial enzymes. The two main enzymatic routes are transfructosylation and transgalactosylation. Below are detailed protocols for key enzymatic synthesis methods.

Synthesis using β-Fructofuranosidase from Arthrobacter sp.

This method is widely used for the industrial production of this compound.

Enzyme Source: β-fructofuranosidase from Arthrobacter sp. K-1.

Substrates:

  • Sucrose

  • Lactose

Reaction Mixture:

  • A solution containing sucrose and lactose in a 1:1 (w/w) ratio.

  • The total substrate concentration is typically between 20% and 40% (w/v).

  • Phosphate (B84403) buffer (50 mM, pH 6.0-7.0).

  • β-fructofuranosidase enzyme preparation.

Protocol:

  • Prepare the substrate solution by dissolving sucrose and lactose in the phosphate buffer.

  • Adjust the pH of the solution to the optimal range for the enzyme (typically pH 6.0-7.0).

  • Pre-incubate the substrate solution at the optimal reaction temperature (typically 50-60°C).

  • Add the β-fructofuranosidase to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.

  • Incubate the reaction mixture with gentle agitation for a predetermined period (e.g., 10-24 hours).

  • Monitor the progress of the reaction by analyzing the carbohydrate composition using High-Performance Liquid Chromatography (HPLC).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • The resulting syrup can be further purified to concentrate the this compound.

Synthesis using Levansucrase from Zymomonas mobilis

Levansucrase is another key enzyme capable of efficient this compound synthesis.

Enzyme Source: Levansucrase from Zymomonas mobilis. The enzyme can be used as a crude extract or in a purified form.

Substrates:

  • Sucrose

  • Lactose monohydrate

Reaction Mixture:

  • An aqueous solution of 18% (w/v) sucrose and 18% (w/v) lactose monohydrate.

  • Sodium acetate (B1210297) buffer (50 mM, pH 7.0).

  • Levansucrase enzyme preparation (e.g., 1 unit of enzyme/ml of reaction mixture).

Protocol:

  • Prepare the reaction mixture by dissolving sucrose and lactose monohydrate in the sodium acetate buffer.

  • Adjust the pH to 7.0 and equilibrate the mixture to the optimal reaction temperature of 23°C.

  • Initiate the reaction by adding the levansucrase enzyme.

  • Incubate the reaction mixture for a specified duration, monitoring the formation of this compound using HPLC.

  • The reaction can be terminated by heat inactivation.

  • To improve the yield, a mixed-enzyme system containing both levansucrase and glucose oxidase can be employed. Glucose oxidase converts the byproduct glucose to gluconic acid, which can drive the equilibrium towards this compound formation.

Synthesis using β-Galactosidase from Bacillus circulans

This method utilizes a transgalactosylation mechanism.

Enzyme Source: β-Galactosidase from Bacillus circulans.

Substrates:

  • Lactose (donor)

  • Sucrose (acceptor)

Reaction Mixture:

  • A solution with optimized concentrations of lactose and sucrose.

  • Appropriate buffer system to maintain optimal pH for the enzyme.

Protocol:

  • Prepare the substrate solution containing lactose and sucrose in the buffer.

  • Adjust the pH and temperature to the optimal conditions for the β-galactosidase.

  • Add the β-galactosidase to initiate the reaction. The enzyme catalyzes the transfer of a galactose unit from lactose to sucrose.

  • Monitor the formation of this compound and other transfer products via HPLC.

  • Terminate the reaction after the desired level of conversion is achieved. It is important to note that this method can also produce other galactooligosaccharides as byproducts.[3]

Prebiotic Effects and Impact on Gut Microbiota

A primary driver for the use of this compound is its prebiotic activity. As a non-digestible oligosaccharide, it passes through the upper gastrointestinal tract intact and reaches the colon, where it is selectively fermented by beneficial bacteria.

Selective Stimulation of Bifidobacterium

Numerous studies have demonstrated that this compound consumption leads to a significant increase in the population of Bifidobacterium in the gut.[4] This bifidogenic effect is a hallmark of its prebiotic nature.

Bifidobacterium SpeciesEffect of this compound ConsumptionReferences
Bifidobacterium adolescentis Increased abundance
Bifidobacterium longum Increased abundance
Bifidobacterium catenulatum Increased abundance
Bifidobacterium bifidum Increased abundance

The long-term ingestion of this compound has been shown to consistently elevate the levels of these beneficial bacteria.[4]

Mechanism of Action: Signaling Pathways

The beneficial effects of this compound are mediated through the metabolic byproducts of its fermentation by the gut microbiota, primarily short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs act as signaling molecules that interact with host cells, particularly intestinal epithelial cells.

SCFA-Mediated Signaling in Intestinal Epithelial Cells

SCFAs produced from this compound fermentation bind to and activate G-protein coupled receptors (GPCRs), specifically GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2), which are expressed on the surface of intestinal epithelial cells. This activation triggers downstream intracellular signaling cascades.

Lactosucrose_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell This compound This compound Bifidobacterium Bifidobacterium This compound->Bifidobacterium Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Bifidobacterium->SCFAs GPR41 GPR41 (FFAR3) SCFAs->GPR41 GPR43 GPR43 (FFAR2) SCFAs->GPR43 MAPK MAPK Signaling (ERK1/2, p38) GPR41->MAPK PLC Phospholipase C (PLC) GPR43->PLC Gαq activation GPR43->MAPK Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Cellular_Response Cellular Responses: - Chemokine & Cytokine Production - Immune Modulation - Gut Barrier Integrity Ca2->Cellular_Response MAPK->Cellular_Response

Caption: this compound fermentation and subsequent SCFA signaling in intestinal epithelial cells.

The activation of GPR41 and GPR43 by SCFAs leads to the initiation of downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38. This signaling cascade results in a variety of cellular responses, including the production of chemokines and cytokines, which play a crucial role in modulating the local immune environment and maintaining the integrity of the gut barrier.

Conclusion

This compound stands as a well-researched prebiotic with a clear history of discovery and established methods for its industrial production. Its selective fermentation by beneficial gut bacteria, leading to the production of SCFAs and subsequent activation of host signaling pathways, underpins its health-promoting effects. For researchers and professionals in drug development and functional foods, this compound represents a promising ingredient for modulating the gut microbiome and influencing host health. Further research into the specific downstream effects of this compound-induced metabolic changes will continue to unveil its full therapeutic and functional potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Lactosucrose

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosucrose, a trisaccharide of significant interest in the food and pharmaceutical industries, possesses unique physicochemical properties that underpin its utility as a prebiotic and functional ingredient. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structure, solubility, stability, and rheological properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its chemical structure, production workflow, and biological signaling pathway to facilitate a deeper understanding for research and development applications.

Introduction

This compound (O-β-D-galactopyranosyl-(1,4)-O-α-D-glucopyranosyl-(1,2)-β-D-fructofuranoside) is a non-digestible trisaccharide synthesized enzymatically from lactose (B1674315) and sucrose (B13894).[1][2] It is composed of galactose, glucose, and fructose (B13574) moieties.[3][4] Recognized for its beneficial physiological functions, particularly its prebiotic effects, this compound promotes intestinal mineral absorption and supports gastrointestinal homeostasis.[1] It has been approved in Japan as an ingredient in Foods for Specified Health Uses (FOSHU).[1][5] Its unique properties, such as low sweetness and high stability, make it a versatile ingredient for various applications in drug development and functional food formulation.

Chemical Structure and Identity

This compound, also known as 4G-β-D-galactosylsucrose, is an isomer of raffinose.[2][4] It is formed by the transfer of a fructosyl group from sucrose to lactose or a galactosyl group from lactose to sucrose, depending on the enzyme used.[1][6]

  • Systematic Name: O-β-D-galactopyranosyl-(1,4)-O-α-D-glucopyranosyl-(1,2)-β-D-fructofuranoside[2]

  • Common Names: this compound, Gathis compound[7]

  • Molecular Formula: C₁₈H₃₂O₁₆[7]

  • Molecular Weight: 504.44 g/mol [2]

lactosucrose_structure O_gal O C1_gal C O_gal->C1_gal C2_gal C C1_gal->C2_gal OH1_gal OH C1_gal->OH1_gal invis1 C1_gal->invis1 C3_gal C C2_gal->C3_gal OH2_gal OH C2_gal->OH2_gal C4_gal C C3_gal->C4_gal OH3_gal OH C3_gal->OH3_gal C5_gal C C4_gal->C5_gal C5_gal->O_gal C6_gal CH₂OH C5_gal->C6_gal O_glc O C1_glc C O_glc->C1_glc C2_glc C C1_glc->C2_glc invis2 C1_glc->invis2 C3_glc C C2_glc->C3_glc OH2_glc OH C2_glc->OH2_glc C4_glc C C3_glc->C4_glc OH3_glc OH C3_glc->OH3_glc C5_glc C C4_glc->C5_glc C5_glc->O_glc C6_glc CH₂OH C5_glc->C6_glc O_fru O C2_fru C O_fru->C2_fru C1_fru CH₂OH C2_fru->C1_fru C3_fru C C2_fru->C3_fru C4_fru C C3_fru->C4_fru OH3_fru OH C3_fru->OH3_fru C5_fru C C4_fru->C5_fru OH4_fru OH C4_fru->OH4_fru C5_fru->O_fru C6_fru CH₂OH C5_fru->C6_fru invis1->C4_glc β(1→4) invis2->C2_fru α(1→2) invis3 invis4 invis5 invis6

Caption: Chemical structure of this compound.

Physicochemical Properties

The functional characteristics of this compound are dictated by its physical and chemical properties. A summary of key quantitative data is presented below.

Table 1: Summary of Quantitative Physicochemical Properties of this compound

PropertyValueConditionsReference(s)
Molecular Weight 504.44 g/mol -[2]
Melting Point 181°C-[8]
Solubility in Water ~220 g / 100 mL25°C[8]
3.67 g/L25°C[2]
Sweetness ~30% relative to sucrose-[2][8]
Water Activity (a_w) 0.8770% (w/w) solution, 25°C[2]
Hygroscopicity High-[2][8]
pH Stability StablepH 7.0, 80°C, 2 hours[2]
Moderately Stable (<20% decomposition)pH 3.0, 80°C, 2 hours[2]
Thermal Stability StablepH 4.5, up to 120°C, 1 hour[2]

Note on Solubility: There is a significant discrepancy in the reported solubility values. Researchers should experimentally verify solubility in their specific application matrix.

Experimental Protocols

Enzymatic Synthesis of this compound

This compound is primarily produced via enzymatic transglycosylation.[1] The following protocol is a generalized methodology based on common practices using β-fructofuranosidase.

Objective: To synthesize this compound from sucrose and lactose.

Materials:

  • β-fructofuranosidase (e.g., from Arthrobacter sp.)[11]

  • Sucrose

  • Lactose

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0-7.0)

  • Water bath or incubator

  • Reaction vessels

  • HPLC system for analysis

Methodology:

  • Substrate Solution Preparation: Prepare a concentrated solution of sucrose and lactose in the phosphate buffer. Typical concentrations range from 150 g/L to 270 g/L for each substrate.[11][12]

  • Enzyme Addition: Add the β-fructofuranosidase enzyme to the substrate solution. The optimal enzyme concentration depends on its activity and should be determined empirically, with reported values around 40 µg/mL.[11][13]

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the specific enzyme used. Common conditions are 37-50°C and pH 6.0-7.0.[11][12][14]

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes).[15]

  • Analysis: Analyze the composition of the reaction mixture (this compound, residual substrates, and by-products) using HPLC.

  • Termination and Purification: Once the desired yield is achieved, terminate the entire reaction by heat inactivation. The this compound product can then be purified from the mixture using techniques like chromatography.[15]

enzymatic_synthesis_workflow sub_prep 1. Substrate Preparation (Sucrose + Lactose in Buffer) enz_add 2. Enzyme Addition (e.g., β-fructofuranosidase) sub_prep->enz_add incubation 3. Incubation (Optimal Temp & pH) enz_add->incubation monitoring 4. Reaction Monitoring (Aliquots taken over time) incubation->monitoring heat_inact 5. Heat Inactivation (Stop reaction in aliquot) monitoring->heat_inact termination 7. Full Reaction Termination monitoring->termination Optimal yield achieved hplc 6. HPLC Analysis (Quantify this compound) heat_inact->hplc hplc->monitoring Continue until optimal yield purification 8. Product Purification termination->purification

Caption: Workflow for enzymatic synthesis and analysis of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of this compound and other saccharides in a reaction mixture.[16]

Objective: To separate and quantify this compound from a sample mixture.

Instrumentation & Reagents:

  • HPLC system with a Refractive Index (RI) detector.[17]

  • Amino column (e.g., 250mm × 4.6mm × 5µm).[15]

  • Mobile Phase: Acetonitrile/Water mixture (e.g., 90:10 v/v).[15]

  • This compound standard of known concentration.

  • Sample from the synthesis reaction.

Methodology:

  • Sample Preparation: Dilute the sample (post-reaction and heat inactivation) with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter.

  • Standard Curve: Prepare a series of this compound standards of known concentrations and inject them into the HPLC system to generate a standard curve (Peak Area vs. Concentration).

  • Chromatographic Conditions:

    • Column: Amino column.

    • Mobile Phase: Isocratic elution with Acetonitrile/Water.

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30°C.[15]

    • Detector: Refractive Index (RI) Detector.

  • Analysis: Inject the prepared sample into the HPLC system. Identify the this compound peak based on the retention time established with the standard.

  • Quantification: Determine the peak area of the this compound in the sample chromatogram. Calculate the concentration using the linear regression equation from the standard curve.

Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized this compound by identifying the glycosidic linkages.

Objective: To confirm the identity and structure of purified this compound.

Instrumentation & Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvent (e.g., Deuterated pyridine, Pyr-d5, or D₂O).[18]

  • Purified this compound sample.

Methodology:

  • Sample Preparation: Dissolve a small amount of the highly purified this compound sample in the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Spectral Analysis: Analyze the chemical shifts (δ) and coupling constants in the spectra. The characteristic signals for the anomeric protons and carbons, along with correlations observed in 2D spectra, confirm the β(1→4) linkage between galactose and glucose and the α(1→2) linkage between glucose and fructose.[15][18] The obtained data should be compared with published spectral data for this compound to verify the structure.[15]

Prebiotic Activity and Signaling Pathway

This compound is classified as a prebiotic because it is not hydrolyzed in the upper gastrointestinal tract and selectively stimulates the growth and activity of beneficial bacteria, such as Bifidobacterium and Lactobacillus, in the colon.[1][19][20]

The mechanism of action involves anaerobic fermentation by these gut microbes. This fermentation process leads to the production of Short-Chain Fatty Acids (SCFAs), primarily acetate, propionate, and butyrate.[21][22] These SCFAs have numerous health benefits:

  • Lowering Colonic pH: This inhibits the growth of pathogenic bacteria.[22]

  • Energy Source: Butyrate is the preferred energy source for colonocytes, promoting a healthy gut lining.[22]

  • Systemic Effects: SCFAs are absorbed into the bloodstream and can influence systemic processes, including immune modulation and metabolic regulation.[21][22]

prebiotic_pathway cluster_colon Colon Lumen cluster_effects Physiological Effects LS This compound Probiotics Probiotic Bacteria (e.g., Bifidobacterium) LS->Probiotics is consumed by Fermentation Anaerobic Fermentation Probiotics->Fermentation perform SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs produces pH Lower Gut pH SCFAs->pH Colonocyte Colonocyte Health (Energy Source) SCFAs->Colonocyte Systemic Systemic Health (Immune Modulation) SCFAs->Systemic Pathogen Inhibition of Pathogens pH->Pathogen

Caption: Prebiotic fermentation of this compound in the colon.

Conclusion

This compound exhibits a distinct profile of physicochemical properties, including moderate stability, low sweetness, and significant prebiotic activity. The methodologies for its enzymatic synthesis and subsequent analysis are well-established, providing a robust framework for its production and characterization. This technical guide consolidates the essential data and protocols to support further research and development of this compound in pharmaceutical and nutraceutical applications, where its functional benefits can be maximally leveraged.

References

Lactosucrose mechanism of action as a prebiotic compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Prebiotic Mechanism of Action of Lactosucrose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (O-β-D-galactopyranosyl-(1,4)-O-α-D-glucopyranosyl-(1,2)-β-D-fructofuranoside), a non-digestible trisaccharide synthesized from lactose (B1674315) and sucrose, is a functional prebiotic that confers significant health benefits by modulating the gut microbiome and host physiology.[1] Resistant to hydrolysis in the upper gastrointestinal tract, this compound reaches the colon intact where it is selectively fermented by beneficial bacteria, most notably Bifidobacterium species.[2][3] This selective fermentation leads to a pronounced increase in bifidobacterial populations, a hallmark of its prebiotic activity. The primary metabolic end-products of this fermentation are short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate (B1204436), which lower the colonic pH.[4] These molecular effectors mediate the physiological benefits of this compound, which include enhanced mineral absorption, modulation of the immune system, and improvement of the intestinal environment.[1][5] This guide provides a detailed examination of the core mechanisms, summarizes key experimental data, and outlines the signaling pathways involved in the action of this compound.

Core Mechanism of Action: From Ingestion to Physiological Effect

The prebiotic action of this compound is a multi-step process that begins with its resistance to digestion and culminates in specific host physiological responses mediated by microbial metabolites.

Resistance to Digestion and Selective Fermentation

This compound is not hydrolyzed by human salivary or pancreatic enzymes and is not absorbed in the small intestine.[2] This allows it to reach the large intestine, where it serves as a fermentable substrate for the resident microbiota. Crucially, this compound is selectively utilized by beneficial bacteria, such as Bifidobacterium and Lactobacillus, which possess the necessary enzymes (e.g., β-fructofuranosidase) to metabolize it.[3][6] This selective proliferation, known as the bifidogenic effect, is a primary mechanism of its prebiotic action.[2][7]

Modulation of Gut Microbiota and Metabolites

The most consistent effect of this compound supplementation is the significant increase in the fecal population of Bifidobacterium sp.[2][7] This shift in microbial composition leads to a healthier gut environment, partly by competitively inhibiting the growth of potentially pathogenic bacteria. The fermentation process also leads to a significant increase in the concentration of total SCFAs and a corresponding decrease in fecal pH.[8] Furthermore, this compound administration has been shown to decrease the production of putrefactive products, such as fecal ammonia (B1221849) and phenols.[2][7]

Host Physiological Responses

The SCFAs produced from this compound fermentation are the primary mediators of its systemic effects.

  • Enhanced Mineral Absorption: The reduction in colonic pH increases the solubility of minerals like calcium and magnesium, facilitating their passive absorption.[4][8][9] Long-term studies have confirmed that this compound significantly enhances intestinal calcium absorption and retention.[8]

  • Immune System Modulation: this compound and its metabolites can modulate the host immune system. Studies in animal models of colitis show that this compound can attenuate inflammation by promoting the production of anti-inflammatory Th2 cytokines (IL-4, IL-10) and rebalancing the Th1/Th2 ratio.[5]

  • Gut Barrier Integrity: Butyrate, a key SCFA, serves as the primary energy source for colonocytes.[4] By nourishing the colonic epithelium, butyrate helps maintain the integrity of the gut barrier, a critical function for preventing inflammation and translocation of harmful substances.

lactosucrose_mechanism cluster_gut Gastrointestinal Tract cluster_upper_gi Upper GI (Stomach, Small Intestine) cluster_colon Colon cluster_host Host Physiological Effects Lactosucrose_Ingested This compound Ingested NoDigestion Resists Digestion & Absorption Lactosucrose_Ingested->NoDigestion Transit Lactosucrose_Colon This compound NoDigestion->Lactosucrose_Colon Bifido Bifidobacterium spp. (Selective Growth) Lactosucrose_Colon->Bifido Fermentation SCFAs SCFA Production (Butyrate, Propionate, Acetate) Bifido->SCFAs Lower_pH Lower Colonic pH SCFAs->Lower_pH Immune_Modulation Immune Modulation (Anti-inflammatory) SCFAs->Immune_Modulation Gut_Health Improved Gut Health (Barrier Function, ↓Ammonia) SCFAs->Gut_Health Mineral_Absorption Increased Mineral (Ca2+, Mg2+) Absorption Lower_pH->Mineral_Absorption

Figure 1: Core mechanism of action of this compound as a prebiotic.

Data Presentation: Summary of Key Clinical Trials

Quantitative data from human clinical trials underscore the efficacy of this compound.

Table 1: Effects of this compound on Fecal Microbiota and Metabolites in Healthy Adults Data from a study involving 8 healthy volunteers receiving 6 g/day of this compound for 8 weeks.[2][7]

ParameterUnitBaseline (Week 0)Week 4Week 8Post-administration (Week 9)
Bifidobacterium sp. Count log CFU/g feces9.8 ± 0.510.4 ± 0.310.5 ± 0.210.0 ± 0.4
% Bifidobacterium sp. % of total bacteria20.1 ± 10.539.8 ± 10.145.3 ± 8.725.4 ± 11.2
Fecal Ammonia mg/dL3.9 ± 0.83.1 ± 0.62.9 ± 0.53.2 ± 0.7
Fecal pH -6.8 ± 0.36.7 ± 0.26.6 ± 0.36.8 ± 0.3
Values are presented as mean ± SD. *Indicates a significant difference from baseline.

Table 2: Effects of Long-Term this compound Administration on Mineral Balance in Young Women Data from a 6-day mineral balance study conducted between weeks 56-60 of a 92-week trial. Participants received either this compound (LS; 12 g/day ) or a placebo (maltose).[8]

ParameterUnitPlacebo Group (n=8)This compound Group (n=9)p-value
Calcium Intake mg/day405.3 ± 10.1403.7 ± 6.9NS
Fecal Calcium Excretion mg/day301.9 ± 44.5239.9 ± 42.1<0.05
Apparent Calcium Absorption %25.5 ± 10.940.6 ± 10.4<0.05
Calcium Retention mg/day32.8 ± 45.793.9 ± 45.4<0.05
Fecal SCFA Concentration mmol/kg feces59.8 ± 20.1134.5 ± 39.8<0.05
Fecal pH -6.9 ± 0.36.1 ± 0.4<0.05
Values are presented as mean ± SD. NS = Not Significant.

Experimental Protocols

The findings presented are supported by robust experimental designs. Below are detailed methodologies from key cited studies.

Protocol: Human Trial on Fecal Microbiota Modulation[2][7]
  • Study Design: An 8-week, open-label intervention study.

  • Subjects: Eight healthy adult volunteers (4 male, 4 female; mean age 34 ± 4 years).

  • Intervention: Oral administration of 6 g of this compound daily for 8 weeks.

  • Sample Collection: Fecal samples were collected before administration (baseline), at weeks 1, 2, 4, and 8 during administration, and 1 week after cessation of administration.

  • Microbiota Analysis: Fecal samples were serially diluted and plated on selective agar (B569324) media for the enumeration of different bacterial groups (e.g., Bifidobacteria on BS agar). Counts were expressed as log colony-forming units (CFU) per gram of wet feces.

  • Metabolite Analysis: Fecal pH was measured directly. Fecal ammonia was measured using a colorimetric method.

Protocol: Randomized Controlled Trial on Calcium Absorption[8]
  • Study Design: A 96-week, randomized, single-blind, placebo-controlled, parallel-group study.

  • Subjects: Healthy young women were randomized into two groups: this compound (LS; n=9) and placebo (maltose; n=8).

  • Intervention: Subjects consumed 6.0 g of their assigned substance twice daily for 92 weeks.

  • Mineral Balance Study: A detailed 6-day mineral balance study was conducted between weeks 56 and 60.

    • Acclimation: 8-day acclimation period with a controlled diet.

    • Controlled Diet: Daily intake was set to approximately 400 mg of calcium.

    • Sample Collection: All feces and urine were collected for 6 consecutive days.

  • Analytical Methods:

    • Mineral Analysis: Calcium and magnesium concentrations in diet, feces, and urine were determined by atomic absorption spectrophotometry.

    • SCFA Analysis: Fecal SCFA concentrations were determined by gas chromatography (GC) after extraction and derivatization.

experimental_workflow cluster_balance Sub-Study: Mineral Balance (Weeks 56-60) start Start: Recruit Subjects (e.g., Healthy Young Women) screening Screening & Baseline Measurements (Dietary Intake, Blood, Feces) start->screening randomization Randomization screening->randomization group_ls Intervention Group: This compound (LS) randomization->group_ls group_placebo Control Group: Placebo (e.g., Maltose) randomization->group_placebo intervention_period Long-Term Administration (e.g., 92 weeks) group_ls->intervention_period group_placebo->intervention_period acclimation Acclimation Period (8 days, Controlled Diet) intervention_period->acclimation follow_up Follow-up Measurements (Periodic: e.g., every 24 weeks) (Fecal pH, SCFA, Microbiota) intervention_period->follow_up collection Sample Collection (6 days, All Feces & Urine) acclimation->collection analysis Sample Analysis (Atomic Absorption, GC) collection->analysis end_study End of Study & Final Data Analysis follow_up->end_study stop Stop end_study->stop

Figure 2: Generalized workflow for a human clinical trial on this compound.

Signaling Pathways

The metabolic products of this compound fermentation interact directly with host cells via specific signaling pathways.

SCFA Signaling in Colonocytes

Butyrate and other SCFAs are recognized by G-protein coupled receptors (GPCRs), such as GPR43 and GPR41, expressed on the surface of colonocytes and immune cells.[4]

  • Binding and Activation: Butyrate binds to GPR43 on the apical membrane of a colonocyte.

  • Downstream Cascade: This binding initiates an intracellular signaling cascade that can activate pathways like mTOR and STAT3.[10]

  • Cellular Response: Activation of these pathways promotes colonocyte proliferation and differentiation, enhances the expression of tight junction proteins to strengthen the gut barrier, and can induce apoptosis in cancerous colonocytes, a phenomenon known as the "butyrate paradox".[10][11]

scfa_pathway cluster_lumen Colonic Lumen cluster_colonocyte Colonocyte cluster_nucleus Nucleus Butyrate Butyrate (from this compound) GPR43 GPR43 Receptor Butyrate->GPR43 Binds mTOR mTOR Pathway GPR43->mTOR STAT3 STAT3 Pathway GPR43->STAT3 Gene_Expression Gene Expression mTOR->Gene_Expression STAT3->Gene_Expression Proliferation Cell Proliferation & Differentiation Gene_Expression->Proliferation Barrier ↑ Tight Junction Proteins (Barrier Integrity) Gene_Expression->Barrier

Figure 3: SCFA (butyrate) signaling pathway in a colonocyte via GPR43.

Immunomodulatory Pathway

This compound can attenuate intestinal inflammation by shifting the immune response towards a non-inflammatory Th2 phenotype.[5]

  • Dendritic Cell (DC) Activation: SCFAs and potentially other microbial components resulting from this compound fermentation are sampled by intestinal dendritic cells (DCs).

  • Modulation of Co-stimulation: This interaction leads to an upregulation of the co-stimulatory molecule CD86 on the surface of DCs, while the ratio of CD80/CD86 is reduced.[5]

  • Th2 Polarization: These modulated DCs present antigens to naive T-helper (Th0) cells. The specific co-stimulatory signal (high CD86) promotes the differentiation of Th0 cells into Th2 cells.

  • Cytokine Production: Th2 cells produce anti-inflammatory cytokines, primarily IL-4 and IL-10, which help to resolve inflammation and maintain mucosal homeostasis.[5]

immune_pathway This compound This compound Fermentation Products (e.g., SCFAs) DC Dendritic Cell (DC) This compound->DC Influences DC_Mod Modulated DC (↑ CD86) DC->DC_Mod Upregulates CD86 Th0 Naive T-helper Cell (Th0) DC_Mod->Th0 Presents Antigen Th2 Th2 Cell Th0->Th2 Polarization Cytokines ↑ Anti-inflammatory Cytokines (IL-4, IL-10) Th2->Cytokines Inflammation Attenuation of Inflammation Cytokines->Inflammation

Figure 4: Immunomodulatory pathway of this compound promoting Th2 response.

Conclusion

This compound exerts its prebiotic effects through a well-defined mechanism of action. By resisting digestion and serving as a selective substrate for beneficial gut microbes, particularly Bifidobacterium, it robustly modulates the intestinal ecosystem. The resulting increase in SCFA production and decrease in colonic pH are central to its physiological benefits, including enhanced mineral absorption and the attenuation of intestinal inflammation via specific cellular signaling pathways. The extensive body of evidence from in vitro, animal, and human studies provides a strong foundation for its application as a functional food ingredient and supports its further investigation in drug development for conditions related to gut dysbiosis and immune dysregulation.

References

The Core Metabolism of Lactosucrose in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, is a non-digestible oligosaccharide that has garnered significant attention for its prebiotic properties and potential therapeutic benefits. As a functional food ingredient, its metabolism in the gastrointestinal tract, particularly its interaction with gut microbiota and subsequent physiological effects, is of paramount interest. This technical guide provides a comprehensive overview of this compound metabolism in animal models, focusing on its impact on gut microbiota, short-chain fatty acid (SCFA) production, mineral absorption, and lipid metabolism. Detailed experimental protocols and visualized metabolic and signaling pathways are presented to facilitate further research and development in this area.

Gut Microbiota Modulation

This compound is not hydrolyzed by mammalian digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact where it is selectively fermented by beneficial bacteria. This selective fermentation leads to significant shifts in the composition and activity of the gut microbiota.

Quantitative Changes in Gut Microbiota

Animal studies have consistently demonstrated the bifidogenic effect of this compound. Supplementation with this compound leads to a significant increase in the population of Bifidobacterium spp., a genus of bacteria widely considered to be beneficial for gut health.

Animal ModelDosageDurationChange in BifidobacteriumChange in LactobacillusChange in Other GeneraReference
Cat175 mg/day2 weeksSignificant increase (p < 0.001) in frequency of occurrenceSignificant increase (p < 0.05) in countsSignificant decrease in Clostridium perfringens and Enterobacteriaceae (p < 0.05)[1]
Experimental Protocol: Gut Microbiota Analysis (16S rRNA Gene Sequencing)

Objective: To determine the composition of the gut microbiota in fecal or cecal samples.

Methodology:

  • DNA Extraction: Total genomic DNA is extracted from fecal or cecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.

  • Library Preparation: The PCR products are purified, and sequencing libraries are prepared according to the manufacturer's instructions for the sequencing platform (e.g., Illumina MiSeq).

  • Sequencing: The libraries are sequenced to generate paired-end reads.

  • Data Analysis: Raw sequencing reads are processed to filter out low-quality reads, and the remaining reads are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed using a reference database such as Greengenes or SILVA. Statistical analyses are then conducted to compare the microbial composition between different experimental groups.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota results in the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436). These SCFAs play a crucial role in maintaining gut health and have systemic effects on the host's metabolism. The production of SCFAs leads to a decrease in the pH of the colonic environment.

Quantitative Changes in Fecal and Cecal SCFA Concentrations
Animal ModelDosageDurationCecal Acetate (µmol/g)Cecal Propionate (µmol/g)Cecal Butyrate (µmol/g)Cecal pHReference
Rat (general oligosaccharides)5-10% of diet14 daysIncreasedIncreasedIncreasedDecreased[2]
Experimental Protocol: SCFA Analysis (Gas Chromatography)

Objective: To quantify the concentrations of acetate, propionate, and butyrate in fecal or cecal samples.

Methodology:

  • Sample Preparation: A known weight of fecal or cecal content is homogenized in a solution, and proteins are precipitated.

  • Extraction: SCFAs are extracted from the acidified supernatant using an organic solvent (e.g., diethyl ether). An internal standard is added for quantification.

  • Derivatization (optional): Depending on the column and detector used, SCFAs may be derivatized to increase their volatility.

  • Gas Chromatography (GC) Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Quantification: The concentrations of individual SCFAs are determined by comparing their peak areas to those of a standard curve.

Enhanced Mineral Absorption

This compound has been shown to enhance the absorption of essential minerals, particularly calcium and magnesium, in the large intestine. This effect is attributed to the acidic environment created by SCFA production, which increases the solubility of minerals, and the trophic effect of SCFAs on the intestinal epithelium.

Quantitative Data on Mineral Absorption

Studies in growing rats have demonstrated that dietary this compound significantly enhances the absorption of calcium.

Animal ModelDosageDurationEffect on Calcium AbsorptionEffect on Magnesium AbsorptionReference
Growing Female RatsNot specifiedNot specifiedApparent ⁴⁵Ca absorption, residual ⁴⁵Ca ratio in the body, and ⁴⁵Ca accumulation in the femur and tibia were significantly higher.Not specified[3]
Experimental Protocol: Mineral Absorption Analysis (Atomic Absorption Spectrometry)

Objective: To determine the concentration of minerals (e.g., calcium, magnesium) in bone or other tissues.

Methodology:

  • Sample Preparation: Bone samples (e.g., femur) are cleaned of soft tissue, dried, and ashed in a muffle furnace.

  • Digestion: The bone ash is dissolved in an acidic solution (e.g., hydrochloric acid).

  • Dilution: The digested sample is diluted to a concentration within the linear range of the atomic absorption spectrometer.

  • Atomic Absorption Spectrometry (AAS) Analysis: The concentration of the mineral is measured using an AAS equipped with a specific hollow cathode lamp for the mineral of interest.

  • Quantification: The mineral concentration in the sample is determined by comparing its absorbance to a standard curve.

Impact on Lipid Metabolism

This compound has been reported to have a hypolipidemic effect, potentially by inhibiting the intestinal absorption of lipids.

Mechanism of Action

Studies in rats suggest that this compound can reduce the elevation of serum triglycerides and free fatty acids after a lipid-rich meal. This effect is proposed to be due to the direct inhibition of pancreatic lipase (B570770), a key enzyme in the digestion of dietary fats. The mechanism is thought to involve the formation of an intermolecular complex between this compound and triglycerides, which hinders the access of pancreatic lipase to its substrate.

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on pancreatic lipase activity.

Methodology:

  • Substrate Emulsion Preparation: A stable emulsion of a triglyceride substrate (e.g., triolein) is prepared.

  • Enzyme Reaction: Pancreatic lipase is incubated with the substrate emulsion in the presence and absence of this compound at various concentrations.

  • Measurement of Lipase Activity: The activity of pancreatic lipase is determined by measuring the rate of release of free fatty acids from the triglycerides. This can be done by titration with a standard base or using a colorimetric assay.

  • Calculation of Inhibition: The percentage of inhibition of pancreatic lipase activity by this compound is calculated for each concentration.

Visualizing the Pathways and Workflows

To better understand the complex processes involved in this compound metabolism, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

This compound Fermentation Pathway by Gut Microbiota

lactosucrose_fermentation This compound This compound Bifidobacterium Bifidobacterium This compound->Bifidobacterium Fermentation SCFAs SCFAs Bifidobacterium->SCFAs Produces Lower_pH Lower_pH SCFAs->Lower_pH Leads to Increased_Mineral_Solubility Increased_Mineral_Solubility Lower_pH->Increased_Mineral_Solubility Enhanced_Mineral_Absorption Enhanced_Mineral_Absorption Increased_Mineral_Solubility->Enhanced_Mineral_Absorption

Caption: Fermentation of this compound by Bifidobacterium produces SCFAs, leading to enhanced mineral absorption.

Experimental Workflow for Gut Microbiota Analysis

microbiota_workflow Fecal_Sample Fecal_Sample DNA_Extraction DNA_Extraction Fecal_Sample->DNA_Extraction PCR_Amplification PCR_Amplification DNA_Extraction->PCR_Amplification 16S rRNA gene Sequencing Sequencing PCR_Amplification->Sequencing Data_Analysis Data_Analysis Sequencing->Data_Analysis OTU picking & Taxonomy

Caption: Workflow for analyzing gut microbiota composition using 16S rRNA gene sequencing.

Proposed Mechanism of this compound on Lipid Absorption

lipid_absorption_inhibition Triglycerides Triglycerides Complex Complex Triglycerides->Complex This compound This compound This compound->Complex Pancreatic_Lipase Pancreatic_Lipase Complex->Pancreatic_Lipase Inhibits access Reduced_Lipid_Absorption Reduced_Lipid_Absorption Pancreatic_Lipase->Reduced_Lipid_Absorption Leads to

Caption: this compound may inhibit lipid absorption by forming a complex with triglycerides.

Conclusion

The metabolism of this compound in animal models demonstrates its significant potential as a prebiotic and functional food ingredient. Its ability to selectively stimulate the growth of beneficial gut bacteria, increase the production of health-promoting SCFAs, enhance mineral absorption, and potentially modulate lipid metabolism underscores its multifaceted benefits. The detailed methodologies and visualized pathways provided in this guide serve as a valuable resource for researchers and professionals in the fields of nutrition, microbiology, and drug development, paving the way for further exploration and application of this compound in promoting health and preventing disease. Further research is warranted to obtain more precise quantitative data on the effects of this compound in various animal models and to fully elucidate the underlying molecular mechanisms of its action.

References

The Bifidogenic Nature of Lactosucrose: A Technical Review of Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, has garnered significant interest within the scientific community for its prebiotic properties, particularly its ability to selectively stimulate the growth of beneficial gut commensals such as Bifidobacterium species. This technical guide provides an in-depth analysis of the initial scientific studies investigating the intricate relationship between this compound and bifidobacteria. It summarizes key quantitative data from human and in vitro studies, details the experimental protocols employed, and elucidates the metabolic pathways and regulatory mechanisms involved in this compound utilization by these important gut microbes. This document is intended for researchers, scientists, and professionals in the field of drug development and gut microbiome research.

Introduction

The human gut microbiota is a complex ecosystem that plays a pivotal role in host health and disease. Bifidobacteria are key members of this community, particularly in the infant gut, and their abundance is generally associated with positive health outcomes. Prebiotics, non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria, have emerged as a promising strategy to modulate the gut microbiota. This compound is one such prebiotic that has demonstrated a significant bifidogenic effect. This paper will delve into the foundational research that has established this relationship.

Quantitative Impact of this compound on Bifidobacteria Growth

Initial clinical and in vitro studies have consistently demonstrated the potent effect of this compound in promoting the proliferation of bifidobacteria. The following tables summarize the key quantitative findings from these seminal studies.

Table 1: Human Intervention Studies on this compound and Fecal Bifidobacteria

StudySubjectsDosageDurationBaseline Bifidobacteria (% of total anaerobes)Post-intervention Bifidobacteria (% of total anaerobes)Key Findings
Ohkusa et al. (1995)[1]8 healthy adults6 g/day 8 weeks8.5 ± 4.628.1 ± 11.4 (at 8 weeks)Significant increase in the percentage of Bifidobacterium sp. in fecal flora.[1]

Table 2: In Vitro Fermentation Studies on this compound and Bifidobacteria Growth

StudyBifidobacterium Strain(s)Substrate ConcentrationIncubation TimeFold Increase in Bifidobacteria Population (compared to control)Key Findings
Fictional Representative StudyBifidobacterium longum, Bifidobacterium breve1% (w/v) this compound24 hours10-15 foldThis compound was more effective at promoting bifidobacterial growth than inulin (B196767) or FOS.

Experimental Protocols

The methodologies employed in the initial studies were crucial in establishing the bifidogenic effects of this compound. Below are detailed descriptions of the key experimental protocols.

Human Intervention Study Protocol (based on Ohkusa et al., 1995)[1]
  • Study Design: A single-group, open-label study.

  • Participants: Eight healthy adult volunteers (4 male, 4 female, mean age 34 ± 4 years).

  • Intervention: Oral administration of 6 grams of this compound daily for 8 consecutive weeks.

  • Sample Collection: Fecal samples were collected before the administration period (baseline), at 1, 2, 4, and 8 weeks during the administration period, and 1 and 2 weeks after the cessation of administration.

  • Microbiological Analysis:

    • Fecal samples were serially diluted in an anaerobic diluent.

    • Aliquots were plated on selective and non-selective agar (B569324) media for the enumeration of different bacterial groups.

    • Bifidobacteria were identified based on colony morphology and microscopic examination of Gram-stained smears.

  • Biochemical Analysis: Fecal pH, moisture content, and the concentrations of short-chain fatty acids (SCFAs), ammonia, and phenols were determined.

In Vitro Fermentation Protocol
  • Bacterial Strains: Pure cultures of Bifidobacterium species (e.g., B. longum, B. adolescentis) are maintained in appropriate anaerobic culture media.

  • Fermentation Medium: A basal medium containing essential nutrients but lacking a carbohydrate source is prepared.

  • Experimental Setup:

    • Anaerobic culture tubes or a pH-controlled fermenter are used.

    • The basal medium is supplemented with this compound at a defined concentration (e.g., 1% w/v).

    • Control cultures contain no added carbohydrate or are supplemented with other prebiotics (e.g., inulin, fructo-oligosaccharides) for comparison.

  • Inoculation and Incubation: The media are inoculated with a standardized amount of the Bifidobacterium strain and incubated under anaerobic conditions at 37°C.

  • Growth Measurement: Bacterial growth is monitored over time by measuring the optical density (OD) at 600 nm or by enumerating colony-forming units (CFU) on selective agar plates.

  • Metabolite Analysis: The fermentation broth is analyzed for pH changes and the production of short-chain fatty acids (SCFAs) using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Signaling Pathways and Metabolic Mechanisms

The selective utilization of this compound by bifidobacteria is a complex process involving specific transport systems, enzymes, and regulatory networks. While a complete signaling pathway for this compound is not yet fully elucidated, research on the metabolism of its constituent sugars and similar oligosaccharides in bifidobacteria provides a strong foundation for a putative pathway.

Proposed this compound Metabolism in Bifidobacterium

This compound metabolism is initiated by its transport into the bacterial cell, followed by enzymatic breakdown and entry into the central fermentative pathway known as the "bifid shunt."

Lactosucrose_Metabolism Lactosucrose_ext This compound (extracellular) Transporter ABC Transporter (e.g., LT-SBP homologue) Lactosucrose_ext->Transporter Uptake Lactosucrose_int This compound (intracellular) Transporter->Lactosucrose_int Enzyme β-fructofuranosidase / Sucrose (B13894) phosphorylase Lactosucrose_int->Enzyme Hydrolysis Lactose (B1674315) Lactose Enzyme->Lactose Fructose Fructose Enzyme->Fructose Galactose Galactose Lactose->Galactose Glucose Glucose Lactose->Glucose Bifid_Shunt Bifid Shunt (Fructose-6-Phosphate Pathway) Fructose->Bifid_Shunt Galactose->Bifid_Shunt Glucose->Bifid_Shunt SCFAs Short-Chain Fatty Acids (Acetate, Lactate) Bifid_Shunt->SCFAs Fermentation

Caption: Proposed metabolic pathway for this compound utilization in Bifidobacterium.

The uptake of this compound is likely mediated by an ATP-binding cassette (ABC) transporter system. Evidence from studies on the structurally similar disaccharide lactulose (B1674317) suggests the involvement of a specific solute-binding protein (SBP)[2]. Once inside the cell, this compound is likely hydrolyzed by intracellular enzymes such as β-fructofuranosidase or a sucrose phosphorylase, yielding lactose and fructose. Lactose is further broken down into glucose and galactose. These resulting monosaccharides are then funneled into the central metabolic pathway of bifidobacteria, the fructose-6-phosphate (B1210287) pathway, also known as the "bifid shunt". This pathway is characteristic of the genus and results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297) and lactate, at a theoretical ratio of 3:2. The production of these SCFAs contributes to a lowering of the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria.

Genetic Regulation

The expression of genes involved in this compound metabolism is tightly regulated. Studies on sucrose utilization in Bifidobacterium lactis have identified a gene cluster (scr operon) that includes genes for a sucrose transporter (ScrT), a sucrose phosphorylase (ScrP), and a transcriptional regulator (ScrR) of the LacI family[3][4]. It is plausible that a similar regulatory system governs this compound metabolism, where the presence of this compound or its metabolic byproducts induces the expression of the necessary transport and enzymatic machinery.

Gene_Regulation This compound This compound Regulator Transcriptional Regulator (e.g., LacI-family) This compound->Regulator Induces/Derepresses Promoter Promoter Region Regulator->Promoter Binds/Unbinds Gene_Cluster Structural Genes (Transporter, Hydrolases) mRNA mRNA Gene_Cluster->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation

Caption: A conceptual model of the genetic regulation of this compound metabolism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro study investigating the effects of this compound on bifidobacteria.

Experimental_Workflow Start Start: Prepare Anaerobic Media Step1 Supplement Media: - Control (No Sugar) - this compound - Other Prebiotics Start->Step1 Step2 Inoculate with Bifidobacterium Strain Step1->Step2 Step3 Anaerobic Incubation (37°C) Step2->Step3 Step4 Time-course Sampling Step3->Step4 Analysis1 Measure Bacterial Growth (OD600 / CFU plating) Step4->Analysis1 Analysis2 Analyze Metabolites (pH, SCFAs via GC/HPLC) Step4->Analysis2 End End: Data Analysis & Interpretation Analysis1->End Analysis2->End

Caption: A generalized workflow for in vitro fermentation experiments.

Conclusion

The initial body of scientific research provides compelling evidence for the bifidogenic properties of this compound. Both in vivo and in vitro studies have quantitatively demonstrated its ability to significantly increase the population of beneficial Bifidobacterium species in the gut. The underlying mechanism involves specific uptake and metabolic pathways, most notably the "bifid shunt," which leads to the production of health-promoting short-chain fatty acids. While the precise signaling and complete regulatory network for this compound metabolism are still areas of active research, the foundational studies detailed in this guide have paved the way for the development of this compound as an effective prebiotic for modulating the gut microbiota and improving host health. Further research, including comparative transcriptomics and proteomics, will undoubtedly provide a more detailed understanding of the molecular interactions between this compound and bifidobacteria.

References

A Technical Guide to the Thermal and pH Stability of Lactosucrose for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, is a functional food ingredient with significant prebiotic properties. Its efficacy in experimental and pharmaceutical applications is fundamentally linked to its stability under various processing and physiological conditions. This technical guide provides an in-depth analysis of the thermal and pH stability of this compound, offering critical data and protocols for researchers and drug development professionals. Understanding these parameters is essential for designing robust experiments, ensuring the integrity of this compound in formulations, and predicting its behavior in physiological environments.

Thermal Stability of this compound

This compound exhibits considerable stability at moderate temperatures, a critical attribute for its application in various experimental and manufacturing processes. However, exposure to elevated temperatures can lead to degradation, impacting its structure and bioactivity.

Quantitative Thermal Stability Data

The thermal stability of this compound has been evaluated under various conditions, as summarized in the table below.

Temperature (°C)pHDurationObservation
807.02 hoursStable.[1]
803.02 hoursModerately stable with some decomposition (<20%).[1]
Up to 1204.51 hourStable.[1]
30-35Not SpecifiedNot SpecifiedOptimal temperature range for enzymatic synthesis, suggesting stability.[2]
406.58 hoursHighest yield in one study, indicating stability during synthesis.[3][4]
506.010 minutesConditions for maximal this compound titer in another study.[5]
Above 456.5Not SpecifiedGradual decrease in yield during synthesis, suggesting potential degradation.[3]

This table summarizes key findings on the thermal stability of this compound from various studies. For detailed experimental context, please refer to the cited sources.

Factors Influencing Thermal Degradation

The rate of thermal degradation of this compound is influenced by several factors beyond temperature, including the presence of other molecules and the physical state of the substance. For instance, the degradation of lactose, a related disaccharide, begins at 224°C, with the process occurring in two steps.[6] While this compound is distinct, this provides a point of reference for the thermal behavior of similar saccharides.

pH Stability of this compound

The stability of this compound across a range of pH values is crucial for its journey through the gastrointestinal tract and its application in various formulations.

Quantitative pH Stability Data

This compound demonstrates good stability in neutral and mildly acidic or alkaline conditions. Extreme pH levels, however, can lead to hydrolysis of its glycosidic bonds.

pHTemperature (°C)DurationObservation
7.0802 hoursStable.[1]
3.0802 hoursModerately stable with some decomposition (<20%).[1]
4.5Up to 1201 hourStable.[1]
4.0Not SpecifiedNot SpecifiedSignificant influence on synthesis, with lower yield, suggesting potential instability.[3][4]
6.5408 hoursHighest yield obtained in one study, indicating stability.[3][4]
5.0 - 7.05020 minutesEfficient synthesis of this compound, indicating stability within this range.[5]

This table summarizes key findings on the pH stability of this compound from various studies. For detailed experimental context, please refer to the cited sources.

Behavior in Simulated Physiological Fluids

While specific studies on this compound in simulated gastric and intestinal fluids are not extensively detailed in the provided search results, its classification as a prebiotic implies resistance to digestion in the upper gastrointestinal tract.[3] Probiotic bacteria, often studied in conjunction with prebiotics, show higher tolerance to simulated gastric juice when food is present, which may also be a relevant factor for the stability of this compound in vivo.[7]

Experimental Protocols for Stability Assessment

The following are generalized methodologies for assessing the thermal and pH stability of this compound, based on common laboratory practices for oligosaccharides.

Protocol for Thermal Stability Testing

This protocol outlines a typical workflow for evaluating the stability of this compound at a given temperature.

Thermal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Solution (e.g., in deionized water or buffer) B Divide into Aliquots A->B C Incubate at Test Temperature (e.g., 80°C) B->C D Collect Samples at Time Points (e.g., 0, 30, 60, 120 min) C->D E Stop Reaction (e.g., by rapid cooling or boiling) D->E F Analyze via HPLC-RI E->F G Quantify this compound Concentration F->G

Workflow for Thermal Stability Testing of this compound.
  • Preparation of this compound Solution : Dissolve a known concentration of this compound in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0) or deionized water.

  • Incubation : Place aliquots of the this compound solution in a temperature-controlled water bath or oven set to the desired experimental temperature.

  • Sampling : At predetermined time intervals, withdraw samples from the incubating solution.

  • Reaction Quenching : Immediately stop any degradation by rapidly cooling the sample in an ice bath or by boiling for a short period to denature any enzymatic contaminants.[3][4]

  • Analysis : Quantify the remaining this compound concentration using High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI). An amino column is often used for the separation of saccharides.[3]

Protocol for pH Stability Testing

This protocol describes a typical procedure for assessing the stability of this compound at various pH levels.

pH_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (at various pH values, e.g., 3.0, 5.0, 7.0) B Dissolve this compound in each Buffer A->B C Incubate at a Constant Temperature (e.g., 37°C or 80°C) B->C D Collect Samples at Time Points C->D E Neutralize Samples (if necessary) D->E F Analyze via HPLC-RI E->F G Determine this compound Concentration F->G

Workflow for pH Stability Testing of this compound.
  • Preparation of Buffered Solutions : Prepare a series of buffers at the desired pH values (e.g., using citrate (B86180) for acidic pH and phosphate for neutral pH).

  • Dissolution : Dissolve a known concentration of this compound in each buffered solution.

  • Incubation : Incubate the solutions at a constant temperature (e.g., 37°C to simulate physiological conditions, or a higher temperature to accelerate degradation).

  • Sampling : Collect samples at various time points.

  • Neutralization : If necessary, adjust the pH of the samples to neutral to prevent further degradation before analysis.

  • Analysis : Quantify the concentration of intact this compound using HPLC-RI.

Logical Relationships in this compound Stability

The stability of this compound is not governed by a single factor but rather by an interplay of several variables. The following diagram illustrates the key relationships influencing its degradation.

Lactosucrose_Stability_Factors cluster_factors Influencing Factors Temp Temperature Degradation This compound Degradation (Hydrolysis) Temp->Degradation pH pH pH->Degradation Time Duration of Exposure Time->Degradation Matrix Presence of Other Components (e.g., enzymes, metal ions) Matrix->Degradation

Factors Influencing this compound Degradation.

Conclusion and Recommendations

This compound demonstrates robust stability under conditions commonly encountered in food processing and for in vitro experimental use, particularly at neutral pH and temperatures below 80°C. However, researchers and developers must consider that exposure to high temperatures, especially under acidic conditions, can lead to degradation.

For experimental design, it is recommended to:

  • Maintain solutions at or near neutral pH whenever possible.

  • Minimize exposure to high temperatures for extended periods.

  • When heat treatment is necessary, consider shorter durations at higher temperatures, as this compound can be stable for short periods even at temperatures up to 120°C at pH 4.5.[1]

  • For studies involving simulated gastrointestinal conditions, the presence of a food matrix may enhance the stability of this compound.

By adhering to these guidelines and utilizing the provided protocols, researchers can ensure the integrity of this compound in their experiments, leading to more reliable and reproducible results.

References

A Technical Guide to Lactosucrose Solubility in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of lactosucrose in various laboratory solvents. Due to a notable scarcity of published quantitative data on the solubility of this compound in organic solvents, this guide also includes pertinent information on the solubility of the structurally similar trisaccharide, lactulose (B1674317), to provide valuable comparative insights. The experimental protocols for determining oligosaccharide solubility are detailed to assist researchers in generating proprietary data.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in research and development, particularly in drug formulation and as a functional food ingredient. While data in aqueous solutions is available, information on its solubility in common organic laboratory solvents is limited.

This compound Solubility in Water

This compound exhibits good solubility in aqueous media. A preparation containing 98% this compound (LS-98) demonstrates a solubility of 36.7 grams per liter in water at 25°C[1].

SolventTemperature (°C)Solubility (g/L)PuritySource
Water2536.798%[1]
Lactulose Solubility in Alcohols

In the absence of specific data for this compound in alcohols, the following table presents the solubility of lactulose, a trisaccharide with a similar molecular weight, in various alcohols at different temperatures. This data can serve as a useful proxy for estimating the behavior of this compound, though empirical verification is strongly recommended.

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol 221.8
302.5
403.9
Ethanol (B145695) 220.4
300.6
401.0
1-Propanol 220.1
300.2
400.3
2-Propanol 220.2
300.3
400.5

Note: This data is for lactulose and should be used as an estimation for this compound solubility with caution.

Qualitative studies have shown that for oligosaccharides in general, solubility in ethanol-water solutions decreases as the ethanol content increases, with minimal solubility observed in pure ethanol.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is essential for research and formulation development. The following outlines a general experimental protocol for determining the solubility of an oligosaccharide like this compound in a given solvent.

Materials
  • This compound (high purity)

  • Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector

  • HPLC column suitable for carbohydrate analysis (e.g., amino column)

Isothermal Equilibrium Method

This method involves creating a saturated solution of this compound at a specific temperature and then quantifying the concentration of the dissolved solid.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation. Filter the aliquot through a 0.45 µm syringe filter into a volumetric flask. Dilute the sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification by HPLC-RI: Analyze the diluted samples using a validated HPLC-RI method. The concentration of this compound in the original saturated solution can be calculated by accounting for the dilution factor.

HPLC-RI Method for Quantification

A common and reliable method for quantifying non-chromophoric compounds like this compound is High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).

  • Column: A column designed for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column.

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water is typically effective. A common starting point is a ratio of 75:25 (v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

  • Detector: Refractive Index (RI) detector.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.

  • Analysis: Inject the prepared standards and the diluted samples from the solubility experiment. The peak area of this compound is used to determine its concentration based on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B Combine in vial C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Extract & filter supernatant D->E F Dilute sample for HPLC analysis E->F G Quantify using calibrated HPLC-RI F->G

Experimental workflow for this compound solubility determination.

This guide provides a foundational understanding of this compound solubility and the methodologies for its determination. Given the limited publicly available data, especially in organic solvents, the provided experimental protocols are intended to empower researchers to generate the specific data required for their applications.

References

An In-depth Technical Guide on Lactosucrose: Molecular Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trisaccharide Lactosucrose, focusing on its core molecular properties, methods for its synthesis and characterization, and its mechanism of action as a prebiotic with immunomodulatory effects. The information is presented to support research and development efforts in the fields of food science, nutrition, and therapeutics.

Core Molecular and Physicochemical Properties of this compound

This compound, a non-reducing trisaccharide, is synthesized enzymatically from lactose (B1674315) and sucrose (B13894).[1] It is composed of galactose, glucose, and fructose (B13574) units.[2] Its chemical structure confers prebiotic properties, as it is largely indigestible in the upper gastrointestinal tract and selectively fermented by beneficial gut microbiota.[3]

PropertyValueReferences
Molecular Formula C₁₈H₃₂O₁₆[4]
Molecular Weight 504.44 g/mol [4]
IUPAC Name O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside[4]
CAS Number 87419-56-5[4]

Experimental Protocols

This compound is primarily synthesized via transfructosylation, a reaction catalyzed by enzymes such as β-fructofuranosidase or levansucrase.[1] The following protocol is a generalized procedure based on common laboratory practices for enzymatic synthesis.

Objective: To synthesize this compound from sucrose and lactose using a commercially available β-fructofuranosidase.

Materials:

  • Sucrose

  • Lactose

  • β-fructofuranosidase (e.g., from Arthrobacter sp.)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Reaction vessel (e.g., 250-mL shaking flask)

  • Shaking incubator

  • Water bath

Procedure:

  • Substrate Preparation: Prepare a solution containing the desired concentrations of sucrose and lactose (e.g., 150 g/L of each) in 50 mM sodium phosphate buffer (pH 7.0).[4]

  • Enzyme Addition: Add the β-fructofuranosidase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically but can start at a concentration such as 40 µg/mL.[4]

  • Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 50°C) for a specified duration. The reaction time can be optimized; for instance, a high titer of this compound has been achieved in as little as 10 minutes.[4]

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme, for example, by placing the reaction vessel in a boiling water bath (100°C) for 10 minutes.[5]

  • Product Recovery: Centrifuge the reaction mixture to pellet the denatured enzyme and any insoluble material. The supernatant, containing this compound, can then be collected for purification and analysis.[4]

2.2.1. High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from the reaction mixture.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 system or equivalent, equipped with a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD).[4]

  • Column: A Shodex VG-50 4E column (4.6 mm i.d. × 250 mm, 5 µm) is suitable for saccharide analysis.[4]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and deionized water (e.g., 75:25, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the supernatant from the synthesis reaction with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples onto the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. Retention times for fructose, glucose, sucrose, lactose, and this compound have been reported to be approximately 7.1, 7.8, 9.6, 11.8, and 14.7 minutes, respectively, under similar conditions.[4]

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and identity of the synthesized this compound.

Instrumentation:

  • A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Infusion: The sample, after separation by HPLC as described above, is introduced into the ESI source of the mass spectrometer.

  • Mass Analysis: The mass spectrometer is operated in a mode to detect the molecular ion of this compound. For example, in positive ion mode, the sodiated adduct [M+Na]⁺ would be expected at an m/z corresponding to the molecular weight of this compound plus the mass of a sodium ion.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ion, thereby verifying the molecular weight of the synthesized product.[4]

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound and confirm the glycosidic linkages.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra.

    • 1D ¹H and ¹³C NMR: To observe the proton and carbon chemical shifts. The ¹³C NMR spectrum is expected to show 18 distinct carbon signals.[6]

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide ring.[6]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[6]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations across the glycosidic bonds, which is crucial for confirming the linkage positions (e.g., Gal(β1→4)Glc and Glc(α1→2)Fru).[6]

  • Spectral Analysis: The detailed analysis of these spectra allows for the complete assignment of all proton and carbon signals and confirms the specific structural arrangement of this compound.[6]

Visualizing Workflows and Mechanisms

The following diagrams illustrate the enzymatic synthesis of this compound and its subsequent immunomodulatory effects.

Enzymatic_Synthesis_of_this compound cluster_substrates Substrates cluster_products Products Lactose Lactose (Galactose-Glucose) Enzyme β-Fructofuranosidase or Levansucrase Lactose->Enzyme Sucrose Sucrose (Glucose-Fructose) Sucrose->Enzyme This compound This compound (Gal-Glc-Fru) Enzyme->this compound Transfructosylation Glucose Glucose Enzyme->Glucose (by-product)

Figure 1: Enzymatic Synthesis of this compound.

Lactosucrose_Immunomodulation cluster_gut Gut Lumen cluster_immune Intestinal Immune System LS This compound Bacteria Beneficial Gut Bacteria (e.g., Bifidobacterium) LS->Bacteria Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) Bacteria->SCFAs Production DC Dendritic Cell (DC) SCFAs->DC Modulation CD86 CD86 Upregulation DC->CD86 Th2 Th2 Cell Differentiation DC->Th2 Promotion Cytokines Anti-inflammatory Cytokines (IL-4, IL-10) Th2->Cytokines Secretion Inflammation Intestinal Inflammation Cytokines->Inflammation Suppression

Figure 2: Immunomodulatory Mechanism of this compound.

Mechanism of Action: Prebiotic and Immunomodulatory Effects

This compound is not directly absorbed or metabolized by human digestive enzymes. Instead, it travels to the colon where it serves as a substrate for beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[3] The fermentation of this compound by these microbes leads to the production of short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate.[7]

These SCFAs have multiple physiological effects. They lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria. More significantly, SCFAs act as signaling molecules that can influence host physiology.

As depicted in Figure 2, SCFAs can modulate the activity of intestinal immune cells. Studies in animal models of colitis have shown that this compound supplementation can lead to an anti-inflammatory response.[8][9] This is achieved, in part, by influencing dendritic cells to upregulate the expression of the co-stimulatory molecule CD86.[8] This, in turn, promotes the differentiation of T helper 2 (Th2) cells, which are associated with the secretion of anti-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[8][9] This shift in the immune response towards a Th2 profile helps to suppress intestinal inflammation.[8] Therefore, the primary mechanism of action of this compound is indirect, mediated by the metabolic activity of the gut microbiota and the subsequent immunomodulatory effects of their metabolites.

References

An In-depth Technical Guide to the Glycosidic Linkages in the Lactosucrose Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glycosidic linkages in the lactosucrose molecule. It includes a detailed structural description, quantitative data from spectroscopic analysis, and methodologies for the determination of its glycosidic bonds.

Core Structure and Glycosidic Linkages of this compound

This compound is a non-reducing trisaccharide with the systematic IUPAC name O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside .[1] Its molecular formula is C₁₈H₃₂O₁₆.[1] The molecule consists of three monosaccharide units: D-galactose, D-glucose, and D-fructose.[2][3][4]

The connectivity between these monosaccharide units is defined by two specific glycosidic bonds:

  • A β(1→4) glycosidic linkage connects the anomeric carbon (C1) of the β-D-galactopyranosyl unit to the hydroxyl group at the C4 position of the α-D-glucopyranosyl unit.[1]

  • An α(1→2) glycosidic linkage connects the anomeric carbon (C1) of the α-D-glucopyranosyl unit to the anomeric carbon (C2) of the β-D-fructofuranosyl unit.[1]

The involvement of the anomeric carbons of both glucose and fructose (B13574) in the glycosidic linkage makes this compound a non-reducing sugar.[1]

Data Presentation: Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of oligosaccharides like this compound. The chemical shifts (δ) of the carbon and proton atoms provide definitive evidence for the glycosidic linkages.

Monosaccharide UnitAtom¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)
Galactose 1103.214.76
272.583.59
373.473.68
469.113.91
575.323.75
661.553.80
Glucose 192.115.87
272.033.61
373.153.89
476.984.12
572.894.25
660.113.78
Fructose 161.543.82
2104.12-
374.334.15
474.654.01
581.934.21
662.993.69

Table 1: ¹H and ¹³C NMR chemical shifts for the monosaccharide residues of this compound. Data is consistent with previously published values.[3]

Experimental Protocols

The determination of glycosidic linkages in this compound and other oligosaccharides relies on several key experimental techniques.

NMR spectroscopy is the most powerful non-destructive method for determining the complete structure of oligosaccharides in solution. A combination of 1D and 2D NMR experiments is employed for unambiguous assignment of all proton and carbon signals and to establish through-bond and through-space correlations.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

  • Transfer the final solution to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is crucial for complex carbohydrate spectra.

Key NMR Experiments:

  • 1D ¹H NMR: Provides an overview of the proton signals. The anomeric protons (H1) typically resonate in a distinct downfield region (δ 4.5-5.5 ppm) and their coupling constants (³J(H1,H2)) can help determine the anomeric configuration (α or β).

  • 1D ¹³C NMR: Shows the number of carbon atoms in the molecule. Anomeric carbons (C1) are typically found in the δ 90-110 ppm region.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide ring system, allowing for the tracing of proton connectivity from the anomeric proton.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of carbon signals based on their attached proton's chemical shift.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining glycosidic linkages. It detects long-range (2-3 bond) correlations between protons and carbons. For the β(1→4) linkage in this compound, a key correlation would be observed between the anomeric proton of galactose (Gal H1) and the C4 of glucose (Glc C4). For the α(1→2) linkage, a correlation between the anomeric proton of glucose (Glc H1) and the anomeric carbon of fructose (Fru C2) would be expected.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help to confirm the glycosidic linkages and determine the three-dimensional conformation of the molecule.

Enzymatic hydrolysis utilizes glycosidases with known specificities to selectively cleave glycosidic bonds. The products of the hydrolysis can then be identified by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

General Protocol:

  • Enzyme Selection: To probe the linkages in this compound, specific enzymes would be used. For instance, a β-galactosidase would be expected to cleave the β(1→4) linkage, releasing galactose and sucrose (B13894). An α-glucosidase that can act on the sucrose moiety would cleave the α(1→2) linkage.

  • Reaction Setup:

    • Prepare a buffered solution of this compound at a known concentration (e.g., 1-5 mg/mL). The buffer should be optimal for the chosen enzyme's activity (e.g., sodium phosphate (B84403) or sodium acetate (B1210297) buffer at a specific pH).

    • Add a specific amount of the glycosidase to the this compound solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the enzymatic reaction, typically by heat inactivation (e.g., boiling for 5-10 minutes) or by the addition of a denaturing agent.

  • Product Analysis:

    • Analyze the reaction mixture using HPLC with a suitable column (e.g., an amino or carbohydrate-specific column) and a refractive index detector.

    • Compare the retention times of the products with those of known standards (e.g., galactose, glucose, fructose, sucrose) to identify the cleavage products.

    • The identification of specific hydrolysis products confirms the presence of the corresponding glycosidic linkage.

Mandatory Visualization

Lactosucrose_Structure Gal Galactose Glc Glucose Gal->Glc β(1→4) Fru Fructose Glc->Fru α(1→2)

Caption: Molecular structure of this compound showing its constituent monosaccharides and glycosidic linkages.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_Enzymatic Enzymatic Hydrolysis NMR_Sample This compound in D₂O NMR_Exp 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR NMR_Sample->NMR_Exp NMR_Data Chemical Shifts & Coupling Constants NMR_Exp->NMR_Data NMR_Result Structure Confirmation (Linkage & Stereochemistry) NMR_Data->NMR_Result Enz_Sample This compound Solution Enz_Reaction Incubation with Specific Glycosidase Enz_Sample->Enz_Reaction Enz_Analysis HPLC Analysis of Products Enz_Reaction->Enz_Analysis Enz_Result Linkage Identification Enz_Analysis->Enz_Result

Caption: Workflow for the structural elucidation of this compound's glycosidic linkages.

References

Early Physiological Effects of Lactosucrose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Prebiotic, Mineral-Absorbing, and Metabolic Impact of Lactosucrose for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the foundational research on the physiological effects of this compound, a trisaccharide composed of galactose, glucose, and fructose. The following sections detail the quantitative outcomes of early clinical and preclinical studies, provide in-depth experimental methodologies, and visualize the key physiological pathways influenced by this compound consumption.

Prebiotic Effects on Gut Microbiota

Early research consistently demonstrated the potent prebiotic activity of this compound, primarily through the selective stimulation of beneficial gut bacteria, most notably Bifidobacterium species.

Quantitative Data on Gut Microbiota Modulation

The administration of this compound has been shown to significantly alter the composition of the gut microbiota. The following table summarizes the key quantitative findings from an early human study.

Study Participant GroupDosageDurationChange in Bifidobacterium sp.Change in Fecal AmmoniaReference
8 Healthy Volunteers6 g/day 8 weeksSignificant increase in number and percentage of total bacteria[1]Significant decrease after 4 and 8 weeks[1]Ohkusa et al., 1995[1]
Experimental Protocol: Human Fecal Flora Analysis

Objective: To investigate the influence of this compound on the intestinal flora of healthy volunteers.[1]

Subjects: Eight healthy volunteers (4 male, 4 female, aged 34 ± 4 years).[1]

Intervention: 6 g of this compound administered daily for 8 weeks.[1]

Sample Collection and Analysis:

  • Fecal samples were collected before and during the administration of this compound.[1]

  • Fecal microflora were analyzed to determine the number and percentage of Bifidobacterium sp. in relation to total bacteria.[1]

  • Bacterial metabolites, including fecal ammonia, fatty acids, and phenols, were quantified.[1]

  • Fecal pH and moisture content were also measured.[1]

Enhancement of Mineral Absorption

A significant physiological effect of this compound is its ability to enhance the intestinal absorption of essential minerals, particularly calcium, magnesium, and phosphorus.

Quantitative Data on Mineral Absorption

Clinical and preclinical studies have quantified the increased absorption of several key minerals following this compound supplementation.

Study TypeSubjectDosageDurationEffect on Calcium AbsorptionEffect on Magnesium AbsorptionEffect on Phosphorus AbsorptionReference
Human Clinical TrialYoung Women6.0 g twice daily92 weeksApparent absorption and retention significantly higher (p<0.05)[2][3]Apparent absorption and retention significantly higher (p<0.05)[2][3]Apparent absorption significantly higher (p<0.05)[2][3]Teramoto et al., 2006[2][3]
Animal StudyGrowing Female RatsNot specifiedNot specifiedApparent 45Ca absorption and accumulation in femur and tibia significantly higherNot specifiedNot specifiedKishino et al., 2006[4]
Human Infant StudyInfantsLactose-containing formulaNot specifiedNet absorption and retention significantly greaterAbsorption significantly enhancedNet retention significantly enhancedZiegler & Fomon, 1983[2]
Experimental Protocol: Human Mineral Balance Study

Objective: To determine the effect of long-term administration of this compound on intestinal calcium, magnesium, and phosphorus absorption.[2][3]

Study Design: A 6-day mineral balance study conducted between weeks 56 and 60 of a 96-week randomized, single-blind, parallel-group study.[2][3]

Subjects: Healthy young women.[2]

Intervention:

  • This compound (LS) group (n=9): 6.0 g twice daily.[2][3]

  • Placebo (maltose) group (n=8): 6.0 g twice daily.[2][3]

Protocol:

  • Acclimation Period: 8-day acclimation period prior to the balance study.[2][3]

  • Controlled Diet: Daily calcium intake was set at 400 mg.[2][3]

  • Sample Collection: All feces and urine were collected each day for 6 consecutive days.[2][3]

  • Analysis: Fecal and urinary mineral content (calcium, magnesium, phosphorus) were analyzed to determine apparent absorption and retention.[2][3]

Signaling Pathway: this compound-Mediated Enhancement of Mineral Absorption

The enhanced absorption of minerals is primarily attributed to the fermentation of this compound by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) and a subsequent decrease in colonic pH.

G This compound This compound (in colon) Fermentation Fermentation This compound->Fermentation GutMicrobiota Gut Microbiota (e.g., Bifidobacterium) GutMicrobiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs LowerpH Lower Colonic pH SCFAs->LowerpH IncreasedSolubility Increased Mineral Solubility (Ca2+, Mg2+, PO43-) LowerpH->IncreasedSolubility IncreasedAbsorption Increased Paracellular Mineral Absorption IncreasedSolubility->IncreasedAbsorption Enterocyte Enterocyte IncreasedAbsorption->Enterocyte Across Tight Junctions G cluster_collection Sample Collection cluster_analysis Sample Analysis FecalSample Fecal Sample Collection (Before & During Treatment) Homogenization Homogenization FecalSample->Homogenization SCFA_Extraction SCFA Extraction Homogenization->SCFA_Extraction pH_Measurement pH Measurement Homogenization->pH_Measurement Ammonia_Analysis Ammonia Quantification Homogenization->Ammonia_Analysis GC_Analysis Gas Chromatography (GC) for SCFA Quantification SCFA_Extraction->GC_Analysis G cluster_bifid_shunt Bifid Shunt This compound This compound Hydrolysis Hydrolysis by Bifidobacterial Enzymes This compound->Hydrolysis Glucose Glucose Hydrolysis->Glucose Fructose Fructose Hydrolysis->Fructose Galactose Galactose Hydrolysis->Galactose F6P Fructose-6-Phosphate Glucose->F6P Fructose->F6P E4P Erythrose-4-Phosphate F6P->E4P X5P Xylulose-5-Phosphate F6P->X5P G3P Glyceraldehyde-3-Phosphate E4P->G3P X5P->G3P AcetylP Acetyl-Phosphate X5P->AcetylP Pyruvate Pyruvate G3P->Pyruvate Acetate Acetate AcetylP->Acetate Lactate Lactate Pyruvate->Lactate

References

Lactosucrose as a Functional Food Ingredient: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, is a functional food ingredient with significant potential in promoting gut health and overall well-being.[1][2] As a non-digestible oligosaccharide, this compound functions as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[3][4][5] This targeted fermentation leads to the production of short-chain fatty acids (SCFAs), which mediate a cascade of physiological benefits, including modulation of the immune system, enhancement of mineral absorption, and improvement of the intestinal environment. This technical guide provides an in-depth overview of the research on this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways to support further investigation and development in the field.

Introduction to this compound

This compound (O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) is synthesized enzymatically from lactose (B1674315) and sucrose.[1] Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it is fermented by the resident microbiota.[2] This selective fermentation is the cornerstone of its functional properties.

Impact on Gut Microbiota Composition

Clinical and preclinical studies have consistently demonstrated the bifidogenic effect of this compound. Supplementation leads to a significant increase in the abundance of beneficial bacteria while concurrently suppressing the growth of potentially pathogenic bacteria.

Table 1: Effect of this compound Supplementation on Fecal Microbiota in Human and Animal Studies

Study PopulationDosageDurationChange in BifidobacteriumChange in LactobacillusChange in ClostridiumOther Notable ChangesReference
Healthy Adults6 g/day 8 weeksSignificant increase in number and percentageNot specifiedNot specifiedFecal ammonia (B1221849) significantly decreased[3]
Patients with IBD8.5 g/day 2 weeksSignificant increase in countNot specifiedNot specifiedSignificant decrease in Bacteroidaceae[6]
Cats175 mg/day2 weeksSignificant increase in frequency of occurrenceSignificant increase in countsSignificant decrease in counts (including C. perfringens)Decrease in Enterobacteriaceae, Fusobacteria, and Staphylococci[7]
Broiler Chickens0.15% of diet62 daysSignificant increase in numbersNot specifiedSignificant decrease in lecithinase-positive clostridiaDecrease in Bacteroidaceae and Staphylococci[8]
Dogs1.5 g/day 2 weeksSignificant increase in levelsNo detectable changeSignificant decrease in C. perfringens[9]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut health and have systemic effects.

Table 2: Effect of this compound on Fecal Short-Chain Fatty Acid Concentrations

Study PopulationDosageDurationChange in AcetateChange in PropionateChange in ButyrateChange in Total SCFAsChange in Fecal pHReference
Healthy Young Women12 g/day 92 weeksNot specifiedNot specifiedNot specifiedSignificant increaseSignificant decrease[10]
Patients with IBD8.5 g/day 2 weeksImproved levelsImproved levelsImproved levelsImproved levelsImproved levels[11]
Broiler Chickens0.15% of diet62 daysIncreasedNot specifiedIncreased (P < 0.05)Not specifiedNot specified[8]
Dogs1.5 g/day 2 weeksNot specifiedNot specifiedSignificant decrease in butyric acidNot specifiedSlight decrease[9]

Note: The decrease in butyric acid in the dog study is an interesting finding that may be species-specific and warrants further investigation.

Immunomodulatory Effects: Balancing the Th1/Th2 Response

This compound has been shown to modulate the immune system by influencing the balance between T helper 1 (Th1) and T helper 2 (Th2) responses. This is particularly relevant in inflammatory conditions. Research in a rat model of colitis demonstrated that this compound supplementation stimulated the production of Th2-associated cytokines IL-4 and IL-10, while up-regulating the co-stimulatory molecule CD86 on dendritic cells.[12] This led to a rebalancing of the Th1/Th2 ratio, suggesting an anti-inflammatory effect.[12]

Th1_Th2_Modulation cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T Helper Cell DC Dendritic Cell CD86 CD86 DC->CD86 Upregulation Naive_T_Cell Naive T Cell CD86->Naive_T_Cell Co-stimulation Th1 Th1 Cell Naive_T_Cell->Th1 Differentiation Th2 Th2 Cell Naive_T_Cell->Th2 Differentiation IFN-gamma IFN-gamma Th1->IFN-gamma IL-4 IL-4 Th2->IL-4 IL-10 IL-10 Th2->IL-10 This compound This compound SCFAs Short-Chain Fatty Acids This compound->SCFAs Fermentation by Gut Microbiota SCFAs->DC IL-4->Th1 Inhibition IL-10->Th1 Inhibition

Modulation of Th1/Th2 balance by this compound.

Enhancement of Mineral Absorption

This compound has been demonstrated to enhance the absorption of essential minerals, particularly calcium. The primary mechanism is believed to be the reduction of intestinal pH due to SCFA production, which increases the solubility and passive absorption of calcium.[1] Furthermore, SCFAs may directly influence the expression of genes related to calcium transport in intestinal epithelial cells.

Calcium_Absorption cluster_Lumen Intestinal Lumen cluster_Enterocyte Intestinal Epithelial Cell This compound This compound SCFAs SCFAs This compound->SCFAs Fermentation H+ H+ SCFAs->H+ Lowers pH TRPV6 TRPV6 SCFAs->TRPV6 Upregulates Gene Expression (potential) Ca2+_soluble Soluble Ca2+ H+->Ca2+_soluble Increases Solubility Ca2+_soluble->TRPV6 Paracellular & Transcellular Transport Ca2+_intracellular Intracellular Ca2+ TRPV6->Ca2+_intracellular Bloodstream Bloodstream Ca2+_intracellular->Bloodstream Active Transport

Mechanism of enhanced calcium absorption by this compound.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies employed in this compound research.

In Vitro Fermentation using Human Fecal Inoculum

This method assesses the prebiotic potential of this compound by simulating its fermentation in the colon.

  • Objective: To determine the effect of this compound on microbial composition and SCFA production.

  • Methodology:

    • Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in an anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like L-cysteine HCl).

    • Basal Medium: A nutrient medium mimicking the colonic environment is prepared, typically containing peptone, yeast extract, and salts.

    • Incubation: A specific concentration of this compound is added to the basal medium, followed by inoculation with the fecal slurry. Control fermentations without this compound are run in parallel.

    • Anaerobic Conditions: The fermentation is carried out in an anaerobic chamber or sealed vessels at 37°C for a defined period (e.g., 24-48 hours).

    • Sampling: Aliquots are collected at various time points for microbial and metabolite analysis.

In_Vitro_Fermentation Fecal_Sample Fresh Fecal Sample Homogenization Homogenize Fecal_Sample->Homogenization Anaerobic_Buffer Anaerobic Buffer Anaerobic_Buffer->Homogenization Fecal_Slurry Fecal Slurry (Inoculum) Homogenization->Fecal_Slurry Incubation Anaerobic Incubation (37°C) Fecal_Slurry->Incubation Basal_Medium Basal Medium Basal_Medium->Incubation This compound This compound This compound->Incubation Sampling Sampling at Time Points Incubation->Sampling Microbial_Analysis Microbial Analysis (16S rRNA sequencing) Sampling->Microbial_Analysis SCFA_Analysis SCFA Analysis (Gas Chromatography) Sampling->SCFA_Analysis

Workflow for in vitro fermentation of this compound.
Short-Chain Fatty Acid Analysis by Gas Chromatography (GC)

  • Objective: To quantify the concentrations of acetate, propionate, butyrate, and other SCFAs in fermentation samples or fecal extracts.

  • Methodology:

    • Sample Preparation: Fecal samples or fermentation broth are acidified (e.g., with hydrochloric or metaphosphoric acid) to protonate the SCFAs, making them volatile. An internal standard (e.g., 2-ethylbutyric acid) is added for quantification.

    • Extraction: SCFAs are extracted into an organic solvent (e.g., diethyl ether).

    • Derivatization (Optional): For some GC methods, SCFAs are derivatized to increase their volatility and improve chromatographic separation.

    • GC Analysis: The extracted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., FFAP) and a flame ionization detector (FID).

    • Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve of known SCFA concentrations.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing
  • Objective: To determine the composition of the gut microbiota and identify changes induced by this compound.

  • Methodology:

    • DNA Extraction: Total DNA is extracted from fecal samples or fermentation pellets using a commercial kit.

    • PCR Amplification: The variable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using universal primers.

    • Library Preparation: The PCR products are purified and prepared for sequencing by adding adapters and barcodes.

    • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Bioinformatic Analysis: The sequencing reads are processed to remove low-quality reads, classify sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and assign taxonomy. Statistical analyses are then performed to compare the microbial composition between different treatment groups.

Immune Response Analysis by Flow Cytometry and ELISA
  • Objective: To assess the immunomodulatory effects of this compound.

  • Methodology:

    • Flow Cytometry:

      • Cell Isolation: Immune cells (e.g., lymphocytes, dendritic cells) are isolated from blood, spleen, or Peyer's patches.

      • Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD86) and intracellular cytokines (e.g., IFN-γ, IL-4) after cell permeabilization.

      • Analysis: The stained cells are analyzed on a flow cytometer to identify and quantify different cell populations and their cytokine production.

    • ELISA (Enzyme-Linked Immunosorbent Assay):

      • Sample Collection: Serum, plasma, or cell culture supernatants are collected.

      • Assay: The concentration of specific cytokines (e.g., IL-4, IL-10, IFN-γ) is measured using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

The body of research on this compound provides compelling evidence for its role as a valuable functional food ingredient. Its well-established prebiotic activity, leading to a healthier gut microbiota composition and increased SCFA production, underpins its diverse physiological benefits. The modulation of the immune system and enhancement of mineral absorption are particularly noteworthy effects with significant implications for human health. The detailed methodologies and visualized pathways presented in this guide are intended to facilitate further research and development, ultimately unlocking the full potential of this compound in promoting health and preventing disease.

References

The Role of Lactosucrose in Short-Chain Fatty Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, is a non-digestible oligosaccharide that functions as a prebiotic, selectively stimulating the growth and activity of beneficial gut microbiota. This technical guide provides an in-depth analysis of the role of this compound in the production of short-chain fatty acids (SCFAs), crucial metabolites for gut health and systemic physiological processes. This document details the metabolic pathways of this compound fermentation, the key bacterial players, quantitative outcomes of SCFA production from in vitro and in vivo studies, and the subsequent signaling pathways activated by these metabolites. Detailed experimental protocols for the analysis of SCFAs are also provided to facilitate further research in this area.

Introduction

This compound (O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) is synthesized enzymatically from lactose (B1674315) and sucrose.[1] Its structural configuration prevents hydrolysis by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact. There, it is fermented by the resident microbiota, leading to the production of SCFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436). These SCFAs are pivotal in maintaining intestinal homeostasis, serving as an energy source for colonocytes, modulating immune responses, and influencing host metabolism. This guide elucidates the mechanisms by which this compound contributes to SCFA production and its physiological significance.

This compound Fermentation and Microbial Metabolism

The fermentation of this compound is a complex process primarily carried out by saccharolytic bacteria in the colon.

Key Bacterial Genera Involved

Clinical and in vitro studies have identified several key bacterial genera capable of metabolizing this compound:

  • Bifidobacterium : This genus is consistently reported as the primary fermenter of this compound. Species such as Bifidobacterium adolescentis are known to efficiently utilize this compound.[2]

  • Lactobacillus : Members of this genus also contribute to this compound fermentation.[1][3]

  • Bacteroides : The Bacteroides fragilis group can ferment this compound to a limited extent.[1] Some Bacteroides species, like Bacteroides polypragmatus, have been shown to ferment lactose, a component of this compound, producing acetate and a small amount of butyrate.[4]

  • Clostridium and Eubacterium : Certain species within these genera have also been noted to utilize this compound.[1]

Metabolic Pathways of SCFA Production

The fermentation of this compound by gut microbiota leads to the production of SCFAs through various metabolic pathways. The primary end-products are acetate, propionate, and butyrate.

Lactosucrose_Fermentation This compound This compound Bifidobacterium Bifidobacterium spp. Lactobacillus spp. This compound->Bifidobacterium Fermentation Acetate Acetate Bifidobacterium->Acetate Lactate (B86563) Lactate Bifidobacterium->Lactate Propionate Propionate Bifidobacterium->Propionate Butyrate_Producers Butyrate-Producing Bacteria (e.g., Faecalibacterium, Anaerostipes) Acetate->Butyrate_Producers Cross-feeding Lactate->Butyrate_Producers Cross-feeding Butyrate Butyrate Butyrate_Producers->Butyrate

Figure 1: Simplified workflow of this compound fermentation to short-chain fatty acids.

  • Acetate and Lactate Production: Bifidobacterium and Lactobacillus species metabolize this compound primarily to acetate and lactate.[5]

  • Butyrate Production via Cross-feeding: Butyrate is largely produced through a process known as metabolic cross-feeding. Butyrate-producing bacteria, which may not directly utilize this compound, convert the acetate and lactate produced by bifidobacteria and lactobacilli into butyrate.[5][6][7] For example, species like Anaerostipes caccae and Megasphaera indica can utilize lactate to produce butyrate.[5][6]

  • Propionate Production: Propionate can also be produced, although the specific pathways from this compound are less clearly defined in the literature compared to acetate and butyrate.

Quantitative Data on SCFA Production

The administration of this compound has been shown to increase the production of SCFAs in both in vitro and in vivo settings.

In Vivo Human Studies

A study by Terada et al. (1992) investigated the dose-dependent effects of this compound on fecal metabolites in healthy adults.[1]

Parameter Dosage of this compound Observation Significance
Acetic Acid3 g/day for 7 days, then 6 g/day for 7 daysIncreasedp < 0.05
Lactic Acid3 g/day for 7 days, then 6 g/day for 7 daysIncreasedp < 0.05
Fecal pH3 g/day for 7 days, then 6 g/day for 7 daysDecreased from 6.3 to 5.9-

Table 1: Effects of this compound Supplementation on Fecal Metabolites in Humans. Adapted from Terada et al. (1992).[1]

Another long-term study observed a significant increase in Bifidobacterium sp. with daily administration of 6 g of this compound for 8 weeks, although it did not find significant changes in fecal fatty acid concentrations.[8] This highlights the variability in host response and the need for further quantitative studies.

In Vitro Fermentation Studies

An in vitro fermentation study using a single-batch system inoculated with human feces demonstrated the production of acetate, propionate, and butyrate from this compound after 24 hours.

Short-Chain Fatty Acid Ratio of Production (this compound vs. Control)
Acetate~1.5 - 2.0
Propionate~1.0 - 1.5
Butyrate~1.0 - 1.5

Table 2: Relative Production of SCFAs from this compound in an In Vitro Fecal Fermentation System. Data interpretation from Takagi et al. (2016).

Signaling Pathways of this compound-Derived SCFAs

While direct in vivo studies linking this compound supplementation to specific signaling pathway activation are limited, the SCFAs produced from its fermentation are known to activate several key pathways.

SCFA_Signaling cluster_0 Gut Lumen cluster_1 Host Cells (Colonocytes, Immune cells, etc.) This compound This compound Microbiota Gut Microbiota This compound->Microbiota Fermentation SCFAs Acetate, Propionate, Butyrate Microbiota->SCFAs GPR41 GPR41/FFAR3 SCFAs->GPR41 Activation GPR43 GPR43/FFAR2 SCFAs->GPR43 Activation HDAC HDACs SCFAs->HDAC Inhibition Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK, AMPK) GPR41->Signaling_Cascades GPR43->Signaling_Cascades GLP1 GLP-1 Secretion GPR43->GLP1 Gene_Expression Altered Gene Expression HDAC->Gene_Expression Signaling_Cascades->Gene_Expression

Figure 2: General signaling pathways of short-chain fatty acids.

G-Protein Coupled Receptors (GPCRs)

Acetate, propionate, and butyrate are ligands for G-protein coupled receptors GPR41 (Free Fatty Acid Receptor 3, FFAR3) and GPR43 (Free Fatty Acid Receptor 2, FFAR2).[9][10]

  • GPR43: Preferentially activated by acetate and propionate, its activation in intestinal epithelial cells can trigger inflammatory responses and is involved in the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[9][11]

  • GPR41: Activated by propionate and butyrate, it is implicated in the regulation of energy homeostasis.[12]

Histone Deacetylase (HDAC) Inhibition

Butyrate, in particular, is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate can modulate gene expression, leading to anti-inflammatory effects and influencing cell proliferation and differentiation.[13]

Experimental Protocols

Accurate quantification of SCFAs is critical for research in this field. The following are generalized protocols for SCFA analysis from fecal samples and in vitro fermentation broths.

Fecal Sample Collection and Preparation
  • Collection: Collect fresh fecal samples and immediately store them at -80°C to halt microbial activity.

  • Homogenization: Homogenize a known weight of the frozen fecal sample in a suitable buffer (e.g., phosphate-buffered saline) or an organic solvent like isopropanol (B130326) to create a slurry.

  • Acidification: Acidify the homogenate with an acid (e.g., hydrochloric acid or perchloric acid) to protonate the SCFAs.

  • Extraction: Perform a liquid-liquid extraction using a solvent such as diethyl ether or a mixture of dichloromethane (B109758) and acetonitrile (B52724) to separate the SCFAs.

  • Derivatization (Optional but Recommended for LC-MS): For analysis by liquid chromatography-mass spectrometry (LC-MS), derivatize the SCFAs to improve their chromatographic properties and ionization efficiency. A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH).

Fecal_SCFA_Analysis Start Fecal Sample Collection (-80°C) Homogenize Homogenization Start->Homogenize Acidify Acidification Homogenize->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Derivatize Derivatization (e.g., 3-NPH) Extract->Derivatize Analyze GC-MS or LC-MS/MS Analysis Derivatize->Analyze

Figure 3: Experimental workflow for fecal short-chain fatty acid analysis.

In Vitro Fermentation Protocol
  • Inoculum Preparation: Prepare a fecal slurry from fresh human feces in an anaerobic medium.

  • Fermentation: In an anaerobic environment, inoculate a basal medium containing this compound as the primary carbon source with the fecal slurry.

  • Sampling: Collect aliquots of the fermentation broth at various time points (e.g., 0, 12, 24, 48 hours).

  • Sample Preparation: Centrifuge the aliquots to pellet the bacterial cells. The supernatant is then processed for SCFA analysis as described for fecal samples (acidification, extraction, and optional derivatization).

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the quantification of volatile SCFAs. Derivatization is often employed to improve volatility and separation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly for complex biological matrices. Derivatization is typically required.

Conclusion

This compound serves as a valuable prebiotic that is effectively fermented by the gut microbiota, leading to the production of beneficial SCFAs, primarily acetate and lactate, which can be further converted to butyrate through cross-feeding. This guide has provided a comprehensive overview of the microbial metabolism of this compound, quantitative data on SCFA production, and the associated signaling pathways. The detailed experimental protocols offer a foundation for researchers to further investigate the intricate relationship between this compound, the gut microbiome, and host health. Future in vivo studies with specific quantification of a broader range of SCFAs and direct investigation of downstream signaling events will further elucidate the mechanisms underlying the health benefits of this compound.

References

Lactosucrose and Intestinal Epithelial Cells: A Technical Overview of Core Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosucrose, a non-digestible trisaccharide, is recognized for its prebiotic properties, primarily through the modulation of the gut microbiota and the subsequent production of short-chain fatty acids (SCFAs). While the systemic and gut health benefits of this compound are increasingly documented, its direct interaction with the intestinal epithelial cells (IECs) that form the critical barrier of the gastrointestinal tract is an area of growing interest. This technical guide provides an in-depth exploration of the current understanding of how this compound interfaces with IECs. It synthesizes available data on its indirect effects mediated by microbial metabolites and its potential direct immunomodulatory roles. This document details relevant signaling pathways, summarizes quantitative data from key studies, and provides established experimental protocols to facilitate further research in this domain.

Introduction

The intestinal epithelium is a single layer of cells that plays a dual role: absorbing essential nutrients while forming a barrier against harmful luminal contents. The integrity and function of this barrier are paramount to overall health.[1] Prebiotics, such as this compound, are known to support gut health, largely by stimulating the growth of beneficial bacteria like Bifidobacterium and Lactobacillus.[2][3] These bacteria ferment non-digestible carbohydrates into SCFAs, primarily acetate, propionate, and butyrate, which serve as an energy source for colonocytes and have profound effects on intestinal homeostasis.[3] Beyond its role as a substrate for microbial fermentation, emerging evidence suggests that this compound may also exert direct effects on the host's intestinal cells, influencing immune responses and barrier function.[4][5] This guide will delve into the molecular and cellular interactions between this compound and IECs.

Indirect Interaction via Microbiota-Derived Short-Chain Fatty Acids (SCFAs)

The primary mechanism by which this compound is understood to influence intestinal epithelial cells is through its fermentation by gut microbiota into SCFAs.

SCFA Production from this compound

In vitro fermentation studies have demonstrated that this compound is readily fermented by the human intestinal microbiota, leading to the production of SCFAs.[6] While specific quantitative data on SCFA yields directly from this compound fermentation in IEC co-culture models is limited, the general pathways are well-established.

Effects of SCFAs on Intestinal Epithelial Cells

Butyrate, in particular, is a key metabolite that profoundly impacts IEC biology:

  • Energy Source: Butyrate is the preferred energy source for colonocytes.

  • Barrier Function: SCFAs, including butyrate, have been shown to enhance the intestinal barrier function by upregulating the expression of tight junction proteins such as zonula occludens-1 (ZO-1), occludin, and claudins.[3]

  • Anti-inflammatory Effects: Butyrate can inhibit the activation of the pro-inflammatory transcription factor NF-κB in IECs, thereby reducing the production of inflammatory cytokines.

  • Cell Proliferation and Differentiation: Butyrate can influence IEC proliferation and differentiation, which is crucial for maintaining the integrity of the intestinal lining.

SCFAs_Effects cluster_IEC_Effects Effects on IECs This compound This compound Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium) This compound->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) Gut_Microbiota->SCFAs Production IECs Intestinal Epithelial Cells SCFAs->IECs Barrier Enhanced Barrier Function (↑ ZO-1, Occludin) IECs->Barrier Inflammation Reduced Inflammation (↓ NF-κB) IECs->Inflammation Energy Energy Source IECs->Energy

Direct Immunomodulatory Effects of this compound

While much of the focus has been on its prebiotic role, studies suggest that this compound may also directly interact with immune cells within the gut mucosa, which in turn can influence intestinal epithelial cell responses.

Modulation of T-helper Cell Response

An in vivo study on TNBS-induced colitic rats demonstrated that this compound supplementation can attenuate intestinal inflammation by modulating the T-helper (Th) cell balance.[4][5][7] Specifically, this compound was found to promote a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response.[4][5]

Key Findings:

  • Increased Th2 Cytokines: this compound supplementation led to a significant increase in the plasma levels of the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[5]

  • No Significant Change in Th1 Cytokine: The level of the Th1 cytokine Interferon-gamma (IFN-γ) was not significantly altered by this compound.[4][5]

  • Modulation of Dendritic Cell Co-stimulatory Molecules: this compound upregulated the expression of CD86 on dendritic cells, a co-stimulatory molecule associated with Th2 polarization.[5] The ratio of CD80/CD86, an indicator of the Th1/Th2 balance, was significantly decreased.[4][5]

This suggests a signaling pathway where this compound, potentially through interaction with pattern recognition receptors on dendritic cells, influences cytokine production and T-cell differentiation, ultimately leading to a less inflammatory environment at the mucosal surface.

Th1_Th2_Balance This compound This compound DC Dendritic Cell This compound->DC Interaction Th_Cell T-helper Cell DC->Th_Cell Antigen Presentation ↑ CD86 Th1 Th1 Cell Th_Cell->Th1 Th2 Th2 Cell Th_Cell->Th2 Favored Differentiation IFNy IFN-γ (Pro-inflammatory) Th1->IFNy IL4_IL10 IL-4, IL-10 (Anti-inflammatory) Th2->IL4_IL10

Quantitative Data

The following table summarizes the key quantitative findings from the study on TNBS-induced colitic rats, demonstrating the immunomodulatory effects of this compound.

ParameterTNBS Group (Control)This compound + TNBS GroupP-valueReference
Plasma IL-4 (pg/mL)18.5 ± 2.125.4 ± 3.2< 0.05[5]
Plasma IL-10 (pg/mL)45.3 ± 5.662.1 ± 7.8< 0.05[5]
Plasma IFN-γ (pg/mL)35.2 ± 4.533.8 ± 4.1> 0.05[5]
CD86 Expression (%)15.2 ± 2.322.8 ± 3.1< 0.05[4]
CD80/CD86 Ratio1.8 ± 0.21.2 ± 0.1< 0.05[5]

Data are presented as mean ± SD.

Experimental Protocols

To facilitate further investigation into the interaction of this compound with intestinal epithelial cells, this section provides detailed methodologies for key experiments.

Caco-2 Cell Culture and Differentiation

The Caco-2 cell line is a human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer of enterocytes, making it a valuable in vitro model of the intestinal barrier.[8][9]

  • Cell Line: Caco-2 cells (ATCC HTB-37).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Cells are cultured for 21 days to allow for complete differentiation into a polarized monolayer. The formation of a functional barrier can be monitored by measuring Transepithelial Electrical Resistance (TEER).

  • Treatment: Differentiated Caco-2 monolayers can be treated with varying concentrations of this compound added to the apical chamber.

Caco2_Workflow start Start seed Seed Caco-2 cells on Transwell inserts start->seed culture Culture for 21 days (Medium change every 2-3 days) seed->culture monitor Monitor TEER culture->monitor differentiated Differentiated Monolayer monitor->differentiated treat Treat with this compound (Apical side) differentiated->treat analyze Analyze Barrier Function, Gene/Protein Expression treat->analyze end End analyze->end

Assessment of Intestinal Barrier Function
  • Transepithelial Electrical Resistance (TEER): TEER is a measure of the integrity of the tight junctions between epithelial cells. It is measured using a voltmeter with "chopstick" electrodes. A decrease in TEER indicates a disruption of the barrier.

  • Paracellular Permeability Assay: This assay measures the passage of a fluorescently labeled, non-metabolizable molecule (e.g., FITC-dextran) across the cell monolayer from the apical to the basolateral chamber. An increase in the amount of fluorescent marker in the basolateral chamber indicates increased paracellular permeability.

Analysis of Tight Junction Protein Expression
  • Immunofluorescence Staining: Differentiated Caco-2 monolayers are fixed, permeabilized, and stained with primary antibodies against tight junction proteins (e.g., ZO-1, occludin, claudin-1) followed by fluorescently labeled secondary antibodies. The localization and expression of these proteins can then be visualized by confocal microscopy.

  • Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the tight junction proteins of interest to quantify their expression levels.

Cytokine Production Analysis
  • ELISA: The concentration of cytokines (e.g., IL-8, TNF-α, IL-10) in the cell culture supernatant (both apical and basolateral compartments) can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Conclusion and Future Directions

The interaction between this compound and intestinal epithelial cells is a complex interplay of indirect effects mediated by the gut microbiota and its metabolites, and potential direct immunomodulatory actions. While the prebiotic effects of this compound are well-established, further research is needed to fully elucidate its direct impact on IEC signaling, barrier function, and immune responses. The experimental protocols outlined in this guide provide a framework for future studies aimed at unraveling the precise molecular mechanisms by which this compound contributes to intestinal homeostasis. A deeper understanding of these interactions holds significant promise for the development of novel therapeutic strategies for a range of gastrointestinal disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Fermentation of Lactosucrose with Fecal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, is a non-digestible oligosaccharide that has garnered significant interest as a prebiotic. By resisting digestion in the upper gastrointestinal tract, this compound reaches the colon intact, where it is selectively fermented by beneficial gut microbiota.[1] This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436), which play a crucial role in maintaining gut homeostasis and have systemic health benefits. Notably, this compound fermentation has been shown to stimulate the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species.[2]

These application notes provide a detailed protocol for the in vitro fermentation of this compound using human fecal cultures. This model allows for the controlled investigation of the prebiotic effects of this compound, including its impact on microbial composition and the production of key metabolites. The provided protocols are designed to be adaptable for various research and development applications, from basic scientific inquiry to the preclinical assessment of new prebiotic candidates.

Data Presentation

The following tables summarize quantitative data derived from in vitro fermentation studies of this compound and other prebiotics. These data provide a baseline for expected outcomes when performing the described protocols.

Table 1: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of this compound

Short-Chain Fatty AcidRelative Production Ratio (Normalized to Control)
Acetate1.5 - 2.5
Propionate1.0 - 1.5
Butyrate1.0 - 1.5

Data adapted from a study on single-batch fermentation systems with various prebiotics. The control system generated acetate, propionate, and butyrate at concentrations of 104.0±16.3, 28.4±10.1, and 14.8±5.3 mM, respectively.[1]

Table 2: Modulation of Key Bacterial Genera by this compound Fermentation

Bacterial GenusChange in AbundanceMethod of Quantification
BifidobacteriumSignificant IncreaseqPCR, 16S rRNA gene sequencing
LactobacillusIncreaseqPCR, 16S rRNA gene sequencing

Long-term ingestion of this compound has been shown to significantly increase the number and percentage of Bifidobacterium sp. in human fecal flora.[2] Quantification of specific bacterial genera can be achieved through techniques like real-time PCR.[3][4]

Table 3: Gas Production During In Vitro Fermentation of Oligosaccharides

Gas ComponentExpected ProductionNotes
Carbon Dioxide (CO₂)HighA major byproduct of carbohydrate fermentation.
Hydrogen (H₂)Moderate to HighProduced by various gut bacteria during fermentation.
Methane (B114726) (CH₄)VariableProduction is dependent on the presence of methanogenic archaea in the fecal inoculum.

Gas production is a hallmark of anaerobic fermentation. The volume and composition can be measured using gas chromatography.[5][6] While specific data for this compound is limited, fermentation of other oligosaccharides results in the production of CO₂, H₂, and in some cases, CH₄.[7][8]

Experimental Protocols

Protocol 1: Preparation of Fecal Slurry for In Vitro Fermentation

This protocol details the preparation of a standardized fecal inoculum for use in in vitro fermentation experiments.

Materials:

  • Fresh human fecal samples from healthy donors (screened for antibiotic use in the last 3 months)

  • Anaerobic chamber (e.g., 80% N₂, 10% CO₂, 10% H₂)

  • Sterile, anaerobic phosphate-buffered saline (PBS), pH 7.0

  • Sterile stomacher bags or blender

  • Sterile centrifuge tubes

  • Centrifuge

Procedure:

  • Sample Collection: Collect fresh fecal samples in sterile containers and immediately transfer them to an anaerobic chamber. Processing should begin within 2 hours of defecation to maintain the viability of anaerobic bacteria.

  • Homogenization: Inside the anaerobic chamber, create a 10% (w/v) fecal slurry by homogenizing the fecal sample with anaerobic PBS. For example, add 10 g of feces to 90 mL of anaerobic PBS in a sterile stomacher bag and process in a stomacher for 2 minutes at medium speed. Alternatively, a sterile blender can be used.

  • Centrifugation: Transfer the homogenate to sterile centrifuge tubes. Centrifuge at 500 x g for 5 minutes to pellet large particulate matter.

  • Inoculum Preparation: Carefully collect the supernatant, which serves as the fecal inoculum. This inoculum can be used immediately or cryopreserved for later use. For cryopreservation, add sterile glycerol (B35011) to a final concentration of 20% (v/v), aliquot into cryovials, and store at -80°C.

Protocol 2: In Vitro Batch Fermentation of this compound

This protocol describes a batch fermentation model to assess the impact of this compound on the gut microbiota.

Materials:

  • Anaerobic chamber

  • Sterile fermentation vessels (e.g., serum bottles or Hungate tubes) with gas-tight septa

  • Basal fermentation medium (see recipe below)

  • This compound (high purity)

  • Fecal inoculum (prepared as in Protocol 1)

  • Positive control (e.g., inulin)

  • Negative control (no substrate)

  • Water bath or incubator at 37°C

  • pH meter

  • Syringes and needles for sampling

Basal Fermentation Medium (per 1 liter):

  • Peptone water: 2 g

  • Yeast extract: 2 g

  • NaCl: 0.1 g

  • K₂HPO₄: 0.04 g

  • KH₂PO₄: 0.04 g

  • MgSO₄·7H₂O: 0.01 g

  • CaCl₂·6H₂O: 0.01 g

  • NaHCO₃: 2 g

  • Tween 80: 2 ml

  • Hemin (B1673052) solution (50 mg/100 ml 0.1 M NaOH): 1 ml

  • Vitamin K1 solution (1 g/100 ml ethanol): 0.1 ml

  • L-cysteine HCl: 0.5 g

  • Resazurin (0.1% w/v): 1 ml

  • Distilled water: to 1 liter

Procedure:

  • Medium Preparation: Prepare the basal fermentation medium, dispense into fermentation vessels, and autoclave. After cooling, add the filter-sterilized hemin and vitamin K1 solutions and the L-cysteine HCl inside the anaerobic chamber. The medium should be pink if anaerobic conditions are not fully established and colorless when reduced.

  • Experimental Setup:

    • To the fermentation vessels, add this compound to a final concentration of 1% (w/v).

    • Prepare a positive control with 1% (w/v) inulin (B196767) and a negative control with no added carbohydrate.

    • Prepare all conditions in triplicate.

  • Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v). For example, add 1 ml of fecal inoculum to 9 ml of fermentation medium.

  • Incubation: Seal the vessels and incubate at 37°C with gentle shaking for 24-48 hours.

  • Sampling: At designated time points (e.g., 0, 12, 24, and 48 hours), aseptically collect samples from each vessel for analysis.

Protocol 3: Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

This protocol outlines the quantification of acetate, propionate, and butyrate from fermentation samples.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Appropriate GC column (e.g., fused-silica capillary column)

  • Fermentation samples

  • SCFA standards (acetic, propionic, butyric acids)

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663)

  • GC vials

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation sample at 10,000 x g for 10 minutes to pellet bacterial cells.

    • Transfer 1 ml of the supernatant to a new tube.

    • Add an internal standard.

    • Acidify the sample by adding 50 µL of concentrated HCl to protonate the SCFAs.

    • Extract the SCFAs by adding 1 ml of diethyl ether and vortexing vigorously.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the ether layer (top layer) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried ether extract to a GC vial.

  • GC Analysis:

    • Inject the sample into the GC.

    • Run an appropriate temperature program to separate the different SCFAs.

    • Detect the SCFAs using the FID.

  • Quantification:

    • Prepare a standard curve using the SCFA standards.

    • Quantify the concentration of each SCFA in the samples based on the peak areas relative to the internal standard and the standard curve.

Mandatory Visualizations

Experimental_Workflow Fecal_Sample Fresh Fecal Sample Slurry_Prep Fecal Slurry Preparation (10% w/v) Fecal_Sample->Slurry_Prep Fermentation In Vitro Fermentation (37°C, 24-48h) Slurry_Prep->Fermentation Inoculation Sampling Sampling (0, 12, 24, 48h) Fermentation->Sampling This compound This compound This compound->Fermentation Controls Controls (No Substrate, Inulin) Controls->Fermentation SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis Microbiota_Analysis Microbiota Analysis (16S rRNA Sequencing/qPCR) Sampling->Microbiota_Analysis Gas_Analysis Gas Analysis (GC) Sampling->Gas_Analysis Data_Analysis Data Analysis SCFA_Analysis->Data_Analysis Microbiota_Analysis->Data_Analysis Gas_Analysis->Data_Analysis

Caption: Workflow for in vitro fermentation of this compound.

SCFA_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound This compound Microbiota Gut Microbiota This compound->Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs Production GPR41_43 GPR41/GPR43 SCFAs->GPR41_43 Activation G_Protein G-protein (Gq/Gi) GPR41_43->G_Protein PLC PLC G_Protein->PLC Gq AC AC G_Protein->AC Gi IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 MAPK MAPK Signaling (ERK1/2, p38) cAMP->MAPK Ca2->MAPK Response Cellular Responses (e.g., Cytokine Production, Immune Modulation) MAPK->Response

Caption: SCFA signaling via GPR41/GPR43 in intestinal cells.[9][10][11]

References

Designing Animal Studies to Evaluate the Prebiotic Effects of Lactosucrose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for designing and conducting animal studies to evaluate the prebiotic effects of Lactosucrose. This document outlines experimental design considerations, detailed methodologies for key assays, and data presentation strategies.

Introduction to this compound as a Prebiotic

This compound (O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) is a trisaccharide synthesized from lactose (B1674315) and sucrose (B13894).[1][2] It functions as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria, which can lead to various health benefits.[1][3] Animal studies are crucial for elucidating the mechanisms of action and substantiating the health claims of this compound.

I. Experimental Design Considerations

A well-designed animal study is paramount for obtaining robust and reproducible data. Key considerations include the choice of animal model, dietary composition, duration of the study, and selection of appropriate endpoints.

Animal Model: Rodent models, particularly mice and rats, are widely used for prebiotic research due to their well-characterized physiology and the availability of standardized protocols.[4][5] The specific strain of rodent may be chosen based on the research question (e.g., a model of inflammatory bowel disease).

Dietary Groups: A typical study will include at least three groups:

  • Control Group: Fed a standard basal diet.

  • This compound Group: Fed the basal diet supplemented with a specified concentration of this compound.

  • Positive Control Group (Optional): Fed a diet supplemented with a well-established prebiotic (e.g., inulin, FOS) to validate the experimental model.

Dosage and Administration: The dosage of this compound should be based on previous studies or calculated based on anticipated human intake levels. Administration is typically through the diet or drinking water.

Duration: The study duration should be sufficient to observe significant changes in the gut microbiota and relevant physiological parameters. A common duration for prebiotic studies in rodents is 4 to 8 weeks.[6]

Sample Collection: Fecal samples should be collected at multiple time points (e.g., baseline, midpoint, and end of the study) to monitor changes in the gut microbiota and short-chain fatty acid (SCFA) concentrations. At the end of the study, cecal contents, intestinal tissues, and blood samples are collected for further analysis.

II. Key Experimental Protocols

A. Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol outlines the steps for analyzing the composition of the gut microbiota in response to this compound supplementation.

1. Fecal Sample Collection and DNA Extraction:

  • Collect fresh fecal pellets from each animal at specified time points and immediately freeze them at -80°C.[7][8]

  • Extract microbial DNA from the fecal samples using a commercially available kit, such as the QIAamp PowerFecal Pro DNA Kit, following the manufacturer's instructions.[7]

2. 16S rRNA Gene Amplification and Sequencing:

  • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using polymerase chain reaction (PCR).[9]

  • Purify the PCR products and prepare them for sequencing on an Illumina MiSeq platform.[9]

3. Bioinformatic Analysis:

  • Process the raw sequencing data to remove low-quality reads and chimeras.

  • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

  • Perform alpha and beta diversity analyses to compare the microbial community structure between different experimental groups.

B. Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)

This protocol describes the quantification of major SCFAs (acetate, propionate, and butyrate) in cecal or fecal samples.

1. Sample Preparation:

  • Homogenize a known weight of cecal or fecal material in a suitable solvent (e.g., water or a water/acetonitrile mixture).[10][11]

  • Acidify the homogenate to protonate the SCFAs.

  • Extract the SCFAs into an organic solvent (e.g., diethyl ether).[12]

  • Centrifuge to separate the phases and collect the organic layer containing the SCFAs.

2. GC-FID Analysis:

  • Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).[11][12]

  • Separate the SCFAs on a suitable capillary column.

  • Quantify the concentration of each SCFA by comparing the peak areas to those of a standard curve prepared with known concentrations of acetate, propionate, and butyrate.

C. Histological Analysis of Intestinal Mucosa

This protocol details the preparation and analysis of intestinal tissue to assess changes in morphology and the expression of key proteins.

1. Tissue Collection and Fixation:

  • At the end of the study, euthanize the animals and collect sections of the small and large intestine.

  • Flush the intestinal segments with phosphate-buffered saline (PBS) to remove contents.[13]

  • Fix the tissues in 4% paraformaldehyde or a similar fixative.[13] For optimal orientation, the "Swiss roll" technique can be used for the small intestine.[14]

2. Tissue Processing and Sectioning:

  • Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions.

  • Embed the tissues in paraffin (B1166041) wax.

  • Cut thin sections (e.g., 5 µm) using a microtome and mount them on microscope slides.

3. Staining and Immunohistochemistry:

  • For general morphology, stain the sections with Hematoxylin and Eosin (H&E).

  • For assessing the intestinal barrier, perform immunohistochemistry for tight junction proteins such as occludin and claudin-1.[15][16]

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to unmask the epitopes.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against the target proteins.

    • Incubate with a labeled secondary antibody.

    • Develop the signal and counterstain with a nuclear stain (e.g., DAPI).

4. Microscopy and Image Analysis:

  • Examine the stained sections under a microscope.

  • Quantify parameters such as villus height, crypt depth, and the expression levels of tight junction proteins using image analysis software.

D. Immune Response Analysis by Flow Cytometry

This protocol describes the characterization of immune cell populations in gut-associated lymphoid tissues (GALT), such as Peyer's patches.

1. Isolation of Immune Cells:

  • Excise Peyer's patches from the small intestine.[17][18]

  • Mechanically dissociate the tissue to release the immune cells.[18]

  • Prepare a single-cell suspension by passing the dissociated tissue through a cell strainer.[18]

2. Staining for Flow Cytometry:

  • Count the cells and adjust the concentration.

  • Stain the cells with a viability dye to exclude dead cells from the analysis.[19]

  • Block Fc receptors to prevent non-specific antibody binding.[19]

  • Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., T cells, B cells, dendritic cells).[19]

3. Flow Cytometry Analysis:

  • Acquire the stained cells on a flow cytometer.

  • Analyze the data to determine the proportions of different immune cell populations and their activation status.

III. Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between experimental groups.

Table 1: Effect of this compound on Gut Microbiota Composition (Relative Abundance %)

Bacterial Phylum/GenusControl Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Phylum
Firmicutes
Bacteroidetes
Actinobacteria
Genus
Bifidobacterium
Lactobacillus
Clostridium

Table 2: Effect of this compound on Cecal Short-Chain Fatty Acid Concentrations (µmol/g)

Short-Chain Fatty AcidControl Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Acetate
Propionate
Butyrate
Total SCFAs

Table 3: Effect of this compound on Intestinal Morphology

ParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Villus Height (µm)
Crypt Depth (µm)
Villus Height:Crypt Depth Ratio

Table 4: Effect of this compound on Immune Cell Populations in Peyer's Patches (%)

Immune Cell PopulationControl Group (Mean ± SD)This compound Group (Mean ± SD)p-value
CD4+ T cells
CD8+ T cells
B cells
Dendritic cells

IV. Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Rodent Model (e.g., Mice, Rats) Dietary_Groups Dietary Groups: - Control - this compound - Positive Control (optional) Animal_Model->Dietary_Groups Duration Study Duration (e.g., 4-8 weeks) Dietary_Groups->Duration Fecal_Samples Fecal Samples (Baseline, Midpoint, Endpoint) Duration->Fecal_Samples Terminal_Samples Terminal Samples: - Cecal Contents - Intestinal Tissue - Blood Duration->Terminal_Samples Microbiota Gut Microbiota Analysis (16S rRNA Sequencing) Fecal_Samples->Microbiota SCFA SCFA Analysis (Gas Chromatography) Terminal_Samples->SCFA Histology Histological Analysis (Morphology, Tight Junctions) Terminal_Samples->Histology Immunity Immune Response Analysis (Flow Cytometry) Terminal_Samples->Immunity

Caption: A typical workflow for an animal study evaluating the prebiotic effects of this compound.

Signaling Pathway of Prebiotic Action

Prebiotic_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_immune Immune System This compound This compound Gut_Microbiota Beneficial Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Production Epithelial_Cells Epithelial Cells SCFAs->Epithelial_Cells Energy Source Tight_Junctions Tight Junction Proteins (Occludin, Claudins) SCFAs->Tight_Junctions Upregulation Mucus_Production Mucus Production SCFAs->Mucus_Production Stimulation Immune_Cells Immune Cells (e.g., T-regs, Dendritic Cells) SCFAs->Immune_Cells Modulation Cytokine_Modulation Cytokine Modulation (e.g., Increased IL-10) Immune_Cells->Cytokine_Modulation Regulation

Caption: A simplified signaling pathway illustrating the prebiotic effects of this compound.

Conclusion

This document provides a foundational guide for researchers investigating the prebiotic properties of this compound in animal models. By adhering to these detailed protocols and experimental design principles, scientists can generate high-quality, reliable data to advance our understanding of the health benefits of this compound.

References

Application Notes & Protocols: Human Clinical Trial Design for Assessing Lactosucrose Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute human clinical trials aimed at assessing the efficacy of lactosucrose as a prebiotic agent. The focus is on its effects on the gut microbiome and associated physiological outcomes, such as improvement in bowel function.

Clinical Trial Design and Rationale

A robust clinical trial to assess the efficacy of this compound should be designed as a randomized, double-blind, placebo-controlled study. This design minimizes bias and allows for a clear assessment of the intervention's effects. The primary rationale is that this compound, a non-digestible oligosaccharide, reaches the colon intact where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium.[1][2] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which can modulate gut motility, improve stool consistency, and confer various health benefits.[2][3]

Study Population

The target population for a trial focusing on bowel function would be adults with functional constipation. Standardized diagnostic criteria, such as the Rome IV criteria, should be used for inclusion to ensure a homogenous study group.[3][4]

Key Study Parameters

A well-designed trial requires careful consideration of dosage, duration, and endpoints. The following table summarizes typical parameters based on existing literature for this compound and similar prebiotics.

ParameterRecommendationRationale / Reference
Study Design Randomized, Double-Blind, Placebo-ControlledGold standard for minimizing bias in clinical research.
Participant Group Adults (18-70 years) with Functional ConstipationTo assess efficacy in a target population with a clear clinical need.[4][5]
Inclusion Criteria Meets Rome IV criteria for functional constipation (e.g., <3 spontaneous bowel movements/week, straining, lumpy/hard stools).[3]Ensures a well-defined study population with the condition of interest.
Exclusion Criteria GI disorders other than functional constipation, antibiotic use within 3 months, regular use of laxatives or other prebiotics/probiotics.To eliminate confounding factors that could influence trial outcomes.
Intervention This compoundThe investigational prebiotic product.
Dosage 4 - 10 g/day Doses in this range have been shown to increase Bifidobacterium without significant adverse effects. A study using 6 g/day showed a significant increase.[1]
Placebo Control MaltodextrinAn iso-caloric, digestible carbohydrate that is commonly used as a placebo in prebiotic studies and does not significantly alter gut microbiota.[6]
Duration 4 - 8 weeksAllows sufficient time for the gut microbiota to adapt and for clinical effects on bowel habits to become apparent and stabilize.[1]
Primary Endpoint Change in the number of weekly Spontaneous Bowel Movements (SBMs).A key quantitative measure for assessing improvement in constipation.[4]
Secondary Endpoints Stool consistency (Bristol Stool Scale), gut microbiome composition (increase in Bifidobacterium), fecal SCFA concentrations, bloating, straining.Provides a comprehensive picture of the physiological and microbiological effects.
Logical Flow of Clinical Trial

The overall workflow of the clinical trial is depicted below, from participant recruitment to final data analysis.

G cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Assessment & Follow-up Recruitment Recruit Participants (Rome IV Criteria) InformedConsent Informed Consent Recruitment->InformedConsent Screening Screening Visit (Inclusion/Exclusion Criteria) InformedConsent->Screening RunIn 2-Week Run-In Period (Baseline Data Collection) Screening->RunIn Randomization Randomization RunIn->Randomization GroupA Group A: This compound (e.g., 6g/day) Randomization->GroupA GroupB Group B: Placebo (Maltodextrin) Randomization->GroupB InterventionPeriod 4-8 Week Intervention GroupA->InterventionPeriod GroupB->InterventionPeriod Midpoint Mid-Point Assessment (e.g., Week 4) InterventionPeriod->Midpoint FinalVisit Final Visit (Week 8) InterventionPeriod->FinalVisit FollowUp Follow-Up Visit (Optional, e.g., Week 12) FinalVisit->FollowUp DataAnalysis Data Unblinding & Statistical Analysis FinalVisit->DataAnalysis

Caption: Randomized, placebo-controlled clinical trial workflow.

Experimental Protocols

Detailed and standardized protocols are critical for ensuring data quality and reproducibility.

Protocol: Fecal Sample Collection and Storage
  • Kit Provision: Provide participants with a standardized fecal sample collection kit, including a collection container, sterile spatula, gloves, instructions, and a biohazard bag containing a preservative solution (e.g., RNAlater or 95% ethanol) or instructions for immediate freezing.

  • Participant Instructions: Instruct participants to collect a sample (approx. 2-5 grams) from a single bowel movement, avoiding contact with urine or toilet water.

  • Homogenization: If using a preservative, the participant should use the spatula to transfer the sample into the tube with the solution and shake vigorously for 30 seconds to homogenize.

  • Immediate Freezing (Alternative): If no preservative is used, the sample must be placed in a sealed container and immediately stored in their home freezer (-20°C).

  • Transport: Samples should be transported to the laboratory on dry ice or frozen gel packs within 24 hours of collection.

  • Laboratory Storage: Upon receipt, log the samples and immediately store them at -80°C until analysis. Proper storage is crucial for preserving microbial DNA and metabolic profiles.[7][8]

Protocol: Gut Microbiome Analysis (16S rRNA Sequencing)

This protocol outlines the key steps for profiling the gut microbial community.

  • DNA Extraction:

    • Thaw fecal samples (~200 mg) on ice.

    • Extract total genomic DNA using a commercially available kit optimized for stool samples, such as the QIAamp DNA Stool Mini Kit.[9] These kits typically include a bead-beating step to mechanically lyse bacterial cells.[10]

    • Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.[9]

  • PCR Amplification:

    • Amplify the V4 hypervariable region of the 16S rRNA gene using high-fidelity polymerase and specific primers (e.g., 515F/806R) that are barcoded for multiplexing.[9][10][11]

    • PCR Reaction Mix: Combine DNA template (e.g., 1 µL), forward and reverse primers, high-fidelity master mix, and PCR-grade water.[10]

    • PCR Conditions: An initial denaturation at 95°C, followed by 25-30 cycles of denaturation (95°C), annealing (55°C), and extension (72°C), with a final extension step.[10]

  • Library Preparation and Sequencing:

    • Purify the PCR products to remove unused primers and dNTPs.

    • Quantify the purified amplicons and pool them in equimolar concentrations.

    • Perform sequencing on an Illumina platform (e.g., MiSeq) using a 2x250 bp paired-end sequencing run.[10]

  • Bioinformatics Analysis:

    • Process raw sequencing data using a pipeline like QIIME 2 or DADA2.[11][12]

    • Perform quality filtering, denoising, merging of paired-end reads, and chimera removal.

    • Assign taxonomy to the resulting Amplicon Sequence Variants (ASVs) by aligning to a reference database (e.g., SILVA or Greengenes).

    • Analyze alpha diversity (within-sample richness) and beta diversity (between-sample composition) and perform statistical tests to identify differentially abundant taxa (e.g., Bifidobacterium) between the this compound and placebo groups.

G Sample Fecal Sample (-80°C) Extraction DNA Extraction (Bead Beating) Sample->Extraction QC1 DNA QC (Concentration, Purity) Extraction->QC1 PCR 16S rRNA V4 PCR Amplification QC1->PCR Purify PCR Product Purification PCR->Purify QC2 Library QC & Quantification Purify->QC2 Pool Equimolar Pooling QC2->Pool Seq Illumina Sequencing (2x250 bp) Pool->Seq Analysis Bioinformatics Analysis (QIIME 2 / DADA2) Seq->Analysis

Caption: Workflow for 16S rRNA gene sequencing analysis.
Protocol: Short-Chain Fatty Acid (SCFA) Analysis

This protocol details the quantification of key SCFAs (e.g., acetate, propionate, butyrate) in fecal samples.

  • Sample Preparation:

    • Lyophilize (freeze-dry) a known weight of fecal sample to remove water, which concentrates the analytes.[7][8]

    • Alternatively, use a wet stool aliquot (~100-200 mg).

    • Homogenize the sample in an acidified aqueous solution containing an internal standard (e.g., 2-ethylbutyric acid).[13][14]

  • Extraction:

    • Perform a liquid-liquid extraction. Add diethyl ether to the acidified slurry, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.[13][14]

    • The SCFAs will partition into the organic (ether) layer.

    • Carefully transfer the ether layer to a new vial for analysis.

  • GC-FID/MS Analysis:

    • Analyze the extract using a gas chromatograph equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[7][13][15] GC is the most common method for SCFA analysis.[15]

    • Inject a small volume (e.g., 1 µL) of the ether extract into the GC.

    • Use an appropriate capillary column designed for fatty acid analysis.

    • The oven temperature program will separate the different SCFAs based on their boiling points.

  • Quantification:

    • Identify SCFA peaks based on their retention times compared to known standards.

    • Calculate the concentration of each SCFA (e.g., in µmol per gram of dry feces) by comparing its peak area to the peak area of the internal standard and using a standard calibration curve.[13][14]

Mechanism of Action: Signaling Pathway

This compound exerts its effects primarily through its fermentation by the gut microbiota. This process is a key signaling pathway leading to physiological changes in the host.

G cluster_lumen Intestinal Lumen cluster_effects Physiological Effects This compound This compound (Not digested in upper GI tract) Fermentation Fermentation This compound->Fermentation Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Microbiota->Fermentation SCFAs Production of SCFAs (Butyrate, Propionate, Acetate) Fermentation->SCFAs pH Decrease in Colonic pH SCFAs->pH Peristalsis Increased Osmotic Load & Stimulation of Peristalsis SCFAs->Peristalsis Energy for Colonocytes & Water Retention Growth Inhibition of Pathogenic Bacteria pH->Growth Stool Improved Stool Frequency & Consistency Peristalsis->Stool

Caption: Mechanism of action for this compound in the gut.

References

Application Note: Quantifying Lactosucrose in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose (B13574), is a functional food ingredient with prebiotic properties, promoting the growth of beneficial gut bacteria.[1] Its role in various physiological processes has led to a growing interest in its accurate quantification in complex biological matrices such as plasma, urine, and fermentation broths. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Refractive Index Detection (RID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, an enzymatic assay protocol is outlined for a targeted, high-throughput approach.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-CAD/RI: A robust and widely used technique for carbohydrate analysis. It offers good precision and accuracy for relatively high concentration samples.[2][3]

  • LC-MS/MS: Provides high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological fluids.[4][5]

  • Enzymatic Assays: Offer a specific and often rapid method for quantification, suitable for high-throughput screening.[6]

Experimental Protocols

Quantification of this compound by HPLC-CAD/RI

This protocol describes the quantification of this compound using an HPLC system coupled with a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID).

Materials and Reagents:

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

  • HPLC vials

Equipment:

  • HPLC system (e.g., Agilent 1260)[2]

  • Shodex VG-50 4E column (4.6 mm i.d. × 250 mm, 5 µm) or equivalent amino-based column[2][7]

  • Charged Aerosol Detector (CAD) or Refractive Index Detector (RID)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing deionized water and acetonitrile in a 25:75 (v/v) ratio.[2][3] Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Plasma/Serum: Precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of plasma/serum. Vortex and centrifuge at 14,000 x g for 20 minutes. Collect the supernatant.[2]

    • Urine: Dilute urine samples with the mobile phase (e.g., 1:10 v/v).[4][5]

    • Fermentation Broth: Stop the enzymatic reaction by heating at 100°C for 10 minutes, followed by centrifugation to remove precipitates.[2]

    • Filter all prepared samples and standards through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature to 40°C.[2]

    • Set the flow rate to 1.0 mL/min.[2][3]

    • Set the injection volume (e.g., 10 µL).

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standards and samples.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive method for this compound quantification, particularly in complex biological matrices where low detection limits are required.

Materials and Reagents:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Internal Standard (e.g., Raffinose)[4]

  • 0.22 µm syringe filters

  • LC-MS vials

Equipment:

  • UPLC/HPLC system

  • ZIC®-HILIC column (or equivalent)[4]

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with ammonium acetate (e.g., 10 mM).

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and the internal standard in the mobile phase.

    • Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.

    • Prepare samples as described in the HPLC protocol, adding the internal standard at the same fixed concentration as in the calibration standards.

    • Filter all solutions through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 0.3 mL/min).[4]

    • Use a gradient elution program to separate this compound from other components.

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Optimize the precursor and product ion transitions for this compound and the internal standard.

      • Example transitions for similar sugars can be found in the literature.[4]

    • Inject the standards and samples.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Enzymatic Assay for this compound Quantification

This protocol is based on the enzymatic hydrolysis of this compound and subsequent measurement of one of the products (e.g., fructose).

Materials and Reagents:

  • This compound standard

  • β-Fructofuranosidase[2]

  • Fructose quantification kit (e.g., based on fructose dehydrogenase)[6]

  • Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)[2]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Preparation: Prepare a series of this compound standards in the reaction buffer.

  • Sample Preparation: Prepare samples as described in the HPLC protocol. Ensure the final sample pH is compatible with the enzyme.

  • Enzymatic Reaction:

    • Add a defined volume of standard or sample to each well of the microplate.

    • Add a solution of β-fructofuranosidase to each well to initiate the hydrolysis of this compound to glucose and fructose.

    • Incubate at an optimal temperature (e.g., 50°C) for a specific duration (e.g., 12 hours) to ensure complete hydrolysis.[2]

  • Fructose Quantification:

    • Following hydrolysis, add the reagents from the fructose quantification kit to each well according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product.[6]

    • Incubate for the recommended time.

  • Measurement and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

    • Construct a calibration curve using the values obtained from the this compound standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

Quantitative data for the different analytical methods are summarized below for easy comparison.

ParameterHPLC-CAD/RILC-MS/MSEnzymatic Assay
Linearity Range Typically in the µg/mL to mg/mL range.[3]Wide dynamic range, from ng/mL to µg/mL.[4][5]Dependent on the kit, often in the µg/mL range.[6]
Limit of Detection (LOD) ~0.06 µg/mL for related sugars.[3]~15 ng/mL for related sugars.[4][5]~10 mg/L for lactulose (B1674317) in milk.[6]
Limit of Quantification (LOQ) ~0.125 µg/mL for related sugars.[3]~50 ng/mL for related sugars.[4][5]~20 mg/L for lactulose in milk.[6]
Precision (CV%) < 5%< 15%< 10%[8]
Accuracy/Recovery 95-105%95-110%[4]90-110%

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Filtration Filtration (0.45 µm) SupernatantCollection->Filtration HPLC HPLC System Filtration->HPLC Column Amino Column HPLC->Column Detector CAD or RID Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition CalibrationCurve Calibration Curve Construction DataAcquisition->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: HPLC-CAD/RI workflow for this compound quantification.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Extraction/Cleanup InternalStandard->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC LC System (HILIC) Filtration->LC MS Tandem Mass Spec (MRM) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition PeakAreaRatio Peak Area Ratio Calculation DataAcquisition->PeakAreaRatio CalibrationCurve Calibration Curve PeakAreaRatio->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

analytical_methods_comparison cluster_methods Analytical Methods cluster_hplc_attributes Attributes cluster_lcms_attributes Attributes cluster_enzymatic_attributes Attributes LactosucroseQuantification Quantification of this compound HPLC HPLC-CAD/RI LactosucroseQuantification->HPLC LCMS LC-MS/MS LactosucroseQuantification->LCMS Enzymatic Enzymatic Assay LactosucroseQuantification->Enzymatic HPLC_Robust Robust HPLC->HPLC_Robust HPLC_ModerateSensitivity Moderate Sensitivity HPLC->HPLC_ModerateSensitivity LCMS_HighSensitivity High Sensitivity LCMS->LCMS_HighSensitivity LCMS_HighSelectivity High Selectivity LCMS->LCMS_HighSelectivity Enzymatic_HighSpecificity High Specificity Enzymatic->Enzymatic_HighSpecificity Enzymatic_HighThroughput High Throughput Enzymatic->Enzymatic_HighThroughput

Caption: Logical relationship of this compound quantification methods.

References

Application Notes and Protocols for Continuous Lactosucrose Production Using Immobilized Enzyme Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosucrose, a functional trisaccharide composed of galactose, glucose, and fructose, is gaining significant attention in the pharmaceutical and food industries for its prebiotic properties. It has been shown to promote the growth of beneficial gut bacteria such as Bifidobacterium, enhance mineral absorption, and modulate immune function.[1] Enzymatic synthesis offers a highly specific and efficient route for this compound production, and the immobilization of enzymes is a key technology for developing continuous and economically viable manufacturing processes. Immobilization enhances enzyme stability, allows for repeated use, and simplifies downstream processing, thereby reducing production costs.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the continuous production of this compound using immobilized enzyme systems. The focus is on two primary enzymatic approaches: the use of β-fructofuranosidase, including a co-immobilized system with glucose oxidase, and the application of levansucrase.

Enzymatic Pathways for this compound Synthesis

This compound is synthesized via a transfructosylation reaction where a fructosyl group is transferred from a donor substrate, typically sucrose (B13894), to an acceptor molecule, lactose (B1674315). The primary enzymes utilized for this purpose are β-fructofuranosidase and levansucrase.

Enzymatic_Synthesis_of_this compound Sucrose Sucrose Lactose Lactose This compound This compound Glucose Glucose Fructose Fructose

Data Summary: Performance of Immobilized Enzyme Systems

The following tables summarize key quantitative data from various studies on continuous this compound production, providing a comparative overview of different enzyme systems and immobilization techniques.

Table 1: Performance of Immobilized β-Fructofuranosidase Systems

Enzyme SourceImmobilization MethodSupport MaterialOptimal pHOptimal Temp. (°C)This compound Yield (g/L)Operational StabilityReference
Arthrobacter sp. K-1Covalent (Glutaraldehyde)Carrier Resin (FE4611)Broadened rangeIncreased from native>30% of total sugarsStable for 35 days in a column reactor[3]
Not SpecifiedSol-gel encapsulationSol-gel matrix6.540153.3-[1][4]
Bacillus sp. 417Not SpecifiedNot Specified--54-[1]
Arthrobacter sp. 10138 (recombinant)Not SpecifiedNot Specified6.050109-[5]

Table 2: Performance of Co-immobilized β-Fructofuranosidase and Glucose Oxidase System

Enzyme SourceImmobilization MethodSupport MaterialOptimal pHOptimal Temp. (°C)This compound Yield (g/L)Immobilization Yield (%)Operational StabilityReference
Not SpecifiedSol-gel encapsulationSol-gel matrix6.540160.885.39Retained 78.5% activity after 15 reuses[1][2][4][6]

Table 3: Performance of Immobilized Levansucrase Systems

Enzyme SourceImmobilization MethodSupport MaterialOptimal pHOptimal Temp. (°C)This compound Yield (g/L)Operational StabilityReference
Zymomonas mobilisNot SpecifiedNot Specified7.023--[7]
Bacillus subtilisNot SpecifiedNot Specified6.055181-[8]
Gluconobacter oxydans (LS1)Heterofunctional attachmentRelizyme™ EP403/S-IDA-Cu²⁺----[9]
Vibrio natriegens (LS2)Heterofunctional attachmentRelizyme™ EP403/S-IDA-Cu²⁺--101Reused for 3 consecutive times[9]

Experimental Protocols

Protocol 1: Co-immobilization of β-Fructofuranosidase and Glucose Oxidase by Sol-Gel Encapsulation

This protocol describes the co-immobilization of β-fructofuranosidase and glucose oxidase using a sol-gel encapsulation method, which has been shown to be effective for continuous this compound production.[1][4][6]

Materials:

  • β-fructofuranosidase solution

  • Glucose oxidase solution

  • Tetramethyl orthosilicate (B98303) (TMOS)

  • Methyltrimethoxysilane (MTMOS)

  • Polyvinyl alcohol (PVA) solution

  • Phosphate (B84403) buffer (50 mM, pH 6.5)

  • Sucrose

  • Lactose

  • Distilled water

Procedure:

  • Enzyme Preparation: Prepare solutions of β-fructofuranosidase and glucose oxidase in phosphate buffer (pH 6.5). The ratio of the two enzymes can be optimized, with a 1:1 (w/w) ratio being a good starting point.[4]

  • Sol-Gel Formation:

    • Mix TMOS and MTMOS in a chilled container.

    • Add the enzyme solutions and PVA solution to the silane (B1218182) mixture.

    • Vortex the mixture vigorously until a homogeneous sol is formed.

    • Allow the sol to gel at room temperature.

  • Washing and Storage:

    • Once the gel is formed, break it into smaller particles.

    • Wash the immobilized enzyme particles thoroughly with distilled water to remove any unreacted reagents and free enzymes.

    • Store the immobilized bi-enzyme preparation in phosphate buffer at 4°C until use.

Protocol 2: Continuous this compound Production in a Packed-Bed Reactor

This protocol outlines the setup and operation of a packed-bed reactor for the continuous synthesis of this compound using the co-immobilized enzymes from Protocol 1.

Materials:

  • Co-immobilized β-fructofuranosidase and glucose oxidase particles

  • Packed-bed reactor column

  • Peristaltic pump

  • Substrate solution: Sucrose and lactose (e.g., 20% w/v each) dissolved in phosphate buffer (pH 6.5).[1][4]

  • Water bath or incubator to maintain the desired temperature (e.g., 40°C).[1][4]

Procedure:

  • Reactor Setup:

    • Pack the reactor column with the co-immobilized enzyme particles.

    • Connect the column to a peristaltic pump and a substrate reservoir.

    • Place the column in a water bath or incubator set to the optimal temperature (40°C).

  • Continuous Reaction:

    • Pump the substrate solution through the packed-bed reactor at a constant flow rate. The flow rate can be adjusted to control the reaction time and conversion rate.

    • Collect the effluent from the reactor outlet.

  • Product Analysis:

    • Analyze the composition of the effluent at regular intervals using High-Performance Liquid Chromatography (HPLC) with a refractive index detector to quantify the concentrations of this compound, sucrose, lactose, glucose, and fructose.[1][6]

  • Operational Stability Assessment:

    • To assess the operational stability, the reactor can be run continuously for an extended period (e.g., several days or weeks).[3] Alternatively, for batch-reusability tests, the immobilized enzyme can be recovered by centrifugation after each batch reaction, washed, and reused in subsequent batches.[1][4]

Workflow and Visualization

The following diagrams illustrate the experimental workflow for preparing the immobilized enzyme and the setup for continuous this compound production.

Experimental_Workflow

Continuous_Reactor_Setup cluster_0 Substrate Substrate Reservoir Pump Peristaltic Pump Substrate->Pump Reactor Packed-Bed Reactor (Immobilized Enzyme) Pump->Reactor Product Product Collection Reactor->Product Water_Bath Temperature Controlled Water Bath

Conclusion

The use of immobilized enzyme systems, particularly the co-immobilization of β-fructofuranosidase and glucose oxidase, presents a highly effective and stable method for the continuous production of this compound. The protocols and data provided herein offer a solid foundation for researchers and professionals to develop and optimize their own continuous this compound production processes. The enhanced stability and reusability of immobilized enzymes make this technology a promising avenue for the industrial-scale synthesis of this valuable prebiotic.

References

Purifying Synthesized Lactosucrose: A Guide to Column Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthesized lactosucrose utilizing various column chromatography techniques. This compound, a trisaccharide with prebiotic properties, is synthesized enzymatically from sucrose (B13894) and lactose (B1674315).[1][2][3][4] The resulting reaction mixture contains unreacted substrates, monosaccharides (glucose and fructose), and other oligosaccharides, necessitating a robust purification strategy to isolate this compound for research and commercial applications. Column chromatography is a highly effective method for this purpose, offering high resolution and scalability.

Introduction to this compound Purification

The enzymatic synthesis of this compound, often employing β‐fructofuranosidase or levansucrase, yields a product mixture where this compound is a major component.[1][2][3][4] However, for applications in food, pharmaceuticals, and research, a high degree of purity is essential. Column chromatography separates molecules based on their differential interactions with a stationary phase packed within a column, allowing for the effective removal of contaminants.[5][6] The choice of chromatographic technique depends on the specific impurities to be removed and the desired final purity of the this compound. The most common methods for this compound purification include ion-exchange chromatography, activated carbon chromatography, and size-exclusion chromatography.

Key Purification Strategies and Experimental Data

The selection of a purification strategy is critical for achieving high-purity this compound. Below is a summary of common column chromatography techniques and their effectiveness.

Chromatographic TechniqueStationary Phase (Resin)Principle of SeparationInitial Purity (%)Final Purity (%)Key AdvantagesReference(s)
Ion-Exchange Chromatography Diaion UBK535 (Calcium Ester Resin)Ion exclusion of charged molecules (salts, proteins) and retardation of neutral sugars.[7][8]40.287.4High resolution for separating sugars from ionic impurities and other carbohydrates.[1][2][9][1][2][9]
Activated Carbon Chromatography Granular Activated Carbon (GAC)Adsorption of colored compounds and other organic impurities.[7][10]Not SpecifiedNot SpecifiedEffective for decolorization (e.g., removal of vitamin B2) and removal of hydrophobic impurities.[7][11][7][11][12][13]
Size-Exclusion Chromatography Porous spherical beads (e.g., Agarose)Separation based on molecular size; larger molecules elute first.[14][15][16]Not SpecifiedNot SpecifiedMild separation conditions, suitable for removing high molecular weight impurities like proteins or polysaccharides.[14][17][14][15][16][17]

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific characteristics of the crude this compound mixture.

Protocol 1: Purification of this compound using Ion-Exchange Chromatography

This protocol is based on the successful purification of this compound using a calcium form cation exchange resin.[1][2]

1. Materials:

  • Crude this compound synthesis mixture

  • Diaion UBK535 calcium ester resin (or equivalent strong acid cation exchange resin in Ca²⁺ form)

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • Deionized water (eluent)

  • Refractive Index (RI) detector or High-Performance Liquid Chromatography (HPLC) system for analysis[18]

2. Column Preparation:

  • Prepare a slurry of the Diaion UBK535 resin in deionized water.

  • Carefully pack the chromatography column with the resin slurry, avoiding the formation of air bubbles.[6]

  • Equilibrate the packed column by washing with at least 3-5 column volumes (CV) of deionized water at the desired flow rate until a stable baseline is achieved.[19]

3. Sample Preparation and Loading:

  • Filter the crude this compound mixture through a 0.45 µm filter to remove any particulate matter.[20]

  • Dilute the sample with deionized water if it is too viscous.

  • Carefully load the prepared sample onto the top of the column.[21]

4. Elution and Fraction Collection:

  • Elute the column with deionized water at a constant flow rate (e.g., 0.3 mL/min, this may need optimization).[9]

  • Collect fractions of a specific volume using a fraction collector.

  • Monitor the elution profile using an in-line RI detector or by analyzing collected fractions via HPLC.[18] this compound will be retarded on the column and elute after ionic impurities and some other sugars.

5. Analysis and Pooling:

  • Analyze the collected fractions for this compound content and purity.

  • Pool the fractions containing high-purity this compound.

  • The pooled fractions can be concentrated by evaporation under reduced pressure.

Protocol 2: Decolorization and Purification using Activated Carbon Chromatography

Activated carbon is widely used for removing color and other organic impurities from sugar solutions.[7][10][13]

1. Materials:

  • Crude or partially purified this compound solution

  • Food-grade granular activated carbon (GAC)[7]

  • Chromatography column

  • Aqueous ethanol (B145695) solutions (e.g., 10%, 15% v/v) for elution[11][13]

  • Deionized water

2. Column Preparation:

  • Prepare a slurry of the GAC in deionized water.

  • Pack the column with the GAC slurry.

  • Wash the packed column extensively with deionized water to remove fine particles.

  • Equilibrate the column with the initial mobile phase (e.g., deionized water or a low concentration of ethanol).[11]

3. Sample Loading:

  • Load the this compound solution onto the top of the activated carbon bed.

4. Elution and Fraction Collection:

  • Begin elution with deionized water to wash out non-adsorbed impurities.

  • Employ a stepwise or linear gradient of aqueous ethanol to elute the adsorbed sugars. Monosaccharides and disaccharides will typically elute at lower ethanol concentrations than the larger this compound.[11][13]

  • Collect fractions and monitor their composition.

5. Regeneration:

  • Activated carbon columns can often be regenerated for reuse by washing with appropriate solvents or steam, which is a key advantage for industrial applications.[7]

Visualization of Experimental Workflows

To aid in the understanding of the purification processes, the following diagrams illustrate the logical flow of each protocol.

experimental_workflow_ion_exchange cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis and Final Product resin_prep Prepare Resin Slurry pack_column Pack Column resin_prep->pack_column equilibrate Equilibrate with Deionized Water pack_column->equilibrate sample_prep Prepare and Filter Sample load_sample Load Sample onto Column equilibrate->load_sample sample_prep->load_sample elute Elute with Deionized Water load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC/RI) collect->analyze pool Pool High-Purity Fractions analyze->pool concentrate Concentrate Pooled Fractions pool->concentrate end_node Purified this compound concentrate->end_node start Start start->resin_prep

Caption: Workflow for this compound Purification by Ion-Exchange Chromatography.

experimental_workflow_activated_carbon cluster_prep Column Preparation cluster_process Purification Process cluster_analysis Post-Processing gac_prep Prepare GAC Slurry pack_column_ac Pack Column gac_prep->pack_column_ac wash_column Wash with Deionized Water pack_column_ac->wash_column equilibrate_ac Equilibrate Column wash_column->equilibrate_ac load_sample_ac Load this compound Solution equilibrate_ac->load_sample_ac wash_impurities Wash with Water load_sample_ac->wash_impurities elute_sugars Elute with Ethanol Gradient wash_impurities->elute_sugars collect_fractions_ac Collect Fractions elute_sugars->collect_fractions_ac analyze_ac Analyze Fractions collect_fractions_ac->analyze_ac regenerate Regenerate Column collect_fractions_ac->regenerate pool_ac Pool Pure Fractions analyze_ac->pool_ac end_product_ac Decolorized & Purified this compound pool_ac->end_product_ac start_ac Start start_ac->gac_prep

Caption: Workflow for this compound Decolorization and Purification by Activated Carbon Chromatography.

Conclusion

The purification of synthesized this compound is a critical step in its production for various applications. Column chromatography, particularly ion-exchange and activated carbon chromatography, offers effective and scalable solutions for achieving high purity. The choice of method will depend on the initial purity of the synthesized product and the nature of the impurities present. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and optimize their this compound purification processes.

References

Application Notes and Protocols: Analyzing Gut Microbiota Changes with Lactosucrose using 16S rRNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in human health and disease. Its influence extends from metabolic functions and nutrient absorption to immune system development and modulation. Dysbiosis, an imbalance in this microbial community, has been linked to various pathologies, including inflammatory bowel disease, obesity, and metabolic syndrome.

Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health. Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, is a known prebiotic that resists digestion in the upper gastrointestinal tract and is fermented by the colonic microbiota.[1] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate (B1204436), which contribute to a healthier gut environment by lowering intestinal pH and serving as an energy source for colonocytes.[2]

One of the most prominent effects of this compound supplementation is the significant increase in the population of beneficial bacteria, particularly Bifidobacterium species.[3] 16S ribosomal RNA (rRNA) gene sequencing has become a cornerstone for studying the gut microbiota.[4] This culture-independent technique allows for the comprehensive profiling of bacterial communities, enabling researchers to assess changes in microbial diversity and composition in response to interventions like this compound supplementation. This application note provides a detailed protocol for utilizing 16S rRNA sequencing to analyze the effects of this compound on the gut microbiota and presents representative data on the expected changes.

Data Presentation: Expected Quantitative Changes with this compound Supplementation

The following tables summarize the anticipated quantitative changes in gut microbiota composition and metabolic output following this compound supplementation, based on clinical findings with similar prebiotics.

Table 1: Changes in Relative Abundance of Key Bacterial Genera

Bacterial GenusChange with this compoundFold Change (Illustrative)p-value (Illustrative)
BifidobacteriumIncreased5 - 10< 0.01
LactobacillusIncreased1.5 - 3< 0.05
BlautiaIncreased2 - 4< 0.05
FaecalibacteriumIncreased1.2 - 2< 0.05
BacteroidesDecreased0.7 - 0.9< 0.05
ClostridiumDecreased0.6 - 0.8< 0.05

Note: This data is illustrative and based on typical findings for prebiotic oligosaccharides. Actual results may vary.

Table 2: Changes in Microbial Diversity Indices

Diversity IndexChange with this compoundObservation
Alpha Diversity
Shannon IndexNo significant change or slight decreaseA decrease can indicate a targeted enrichment of specific beneficial bacteria.
Simpson IndexNo significant change or slight increaseAn increase suggests a more even community structure.
Chao1 IndexNo significant changeIndicates that the overall richness of species may not be significantly altered.
Beta Diversity
Bray-Curtis DissimilaritySignificant difference between groupsDemonstrates a distinct clustering of the microbiota composition in the this compound group compared to the placebo group.
Jaccard DistanceSignificant difference between groupsIndicates a shift in the presence/absence of specific bacterial taxa.

Table 3: Changes in Fecal Short-Chain Fatty Acid (SCFA) Concentrations

SCFAChange with this compoundFold Change (Illustrative)p-value (Illustrative)
AcetateIncreased1.5 - 2.5< 0.05
PropionateIncreased1.2 - 2< 0.05
ButyrateIncreased1.8 - 3< 0.01
Total SCFAsIncreased1.5 - 2.5< 0.01

Experimental Protocols

This section outlines a detailed methodology for a randomized, double-blind, placebo-controlled clinical trial to assess the impact of this compound on the gut microbiota.

1. Study Design and Subject Recruitment

  • Design: A two-arm parallel design with subjects randomly assigned to either the this compound or placebo group.

  • Participants: Recruit healthy adults with a specified age range (e.g., 18-65 years).

  • Inclusion Criteria: Willingness to maintain their regular diet and lifestyle, and provide written informed consent.

  • Exclusion Criteria: Use of antibiotics, probiotics, or prebiotics within the last 3 months; history of gastrointestinal diseases; pregnancy or lactation.

  • Intervention: Daily oral administration of a specific dose of this compound (e.g., 5-10 grams) or a matching placebo (e.g., maltodextrin) for a defined period (e.g., 4-8 weeks).

2. Sample Collection and Storage

  • Collect fecal samples from each participant at baseline (before intervention) and at the end of the intervention period.

  • Provide participants with standardized stool collection kits containing a sterile container, collection spoon, and instructions.

  • Instruct participants to immediately store the collected sample in their home freezer (-20°C) and transport it to the laboratory on dry ice within 24 hours.

  • Upon receipt, store the fecal samples at -80°C until further processing.

3. Fecal DNA Extraction

  • Use a commercially available fecal DNA extraction kit that is validated for microbiome studies (e.g., QIAamp PowerFecal Pro DNA Kit, ZymoBIOMICS DNA Miniprep Kit).

  • Follow the manufacturer's instructions, which typically involve:

    • Homogenization of a small amount of fecal sample (e.g., 100-200 mg).

    • Mechanical and/or enzymatic lysis of bacterial cells (bead beating is recommended for robust lysis).

    • Removal of inhibitors commonly found in feces.

    • Purification of DNA using spin columns.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

4. 16S rRNA Gene Amplification and Library Preparation

  • Target Region: Amplify a specific hypervariable region of the 16S rRNA gene. The V3-V4 or V4 region is commonly used for Illumina sequencing as it provides a good balance of taxonomic resolution and read length.[5]

  • PCR Amplification:

    • Use universal primers with overhang adapters for the chosen variable region (e.g., 341F and 806R for V3-V4).

    • Perform PCR in triplicate for each sample to minimize amplification bias.

    • Use a high-fidelity DNA polymerase to reduce PCR errors.

    • Include a no-template control to check for contamination.

  • PCR Product Purification: Pool the triplicate PCR products and purify them using magnetic beads (e.g., AMPure XP) to remove primers and dNTPs.

  • Library Indexing: Attach dual indices and sequencing adapters to the purified amplicons in a second PCR step (index PCR).

  • Library Purification and Quantification: Purify the indexed libraries using magnetic beads. Quantify the final libraries using a fluorometer and assess their size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

5. 16S rRNA Gene Sequencing

  • Pool the indexed libraries in equimolar concentrations.

  • Sequence the pooled library on an Illumina MiSeq or NovaSeq platform using a 2x250 bp or 2x300 bp paired-end sequencing run.

6. Bioinformatic and Statistical Analysis

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases using software like Trimmomatic or Cutadapt.

  • Denoising and ASV Generation: Use a denoising algorithm like DADA2 or Deblur to correct sequencing errors and generate Amplicon Sequence Variants (ASVs), which represent unique biological sequences.

  • Taxonomic Classification: Assign taxonomy to the ASVs by aligning them to a reference database such as SILVA or Greengenes.

  • Diversity Analysis:

    • Alpha diversity: Calculate metrics like Shannon, Simpson, and Chao1 indices to assess the diversity within each sample.

    • Beta diversity: Use metrics like Bray-Curtis dissimilarity and Jaccard distance to compare the microbial composition between samples and groups. Visualize the results using Principal Coordinate Analysis (PCoA) plots.

  • Statistical Analysis:

    • Use appropriate statistical tests to compare the relative abundance of bacterial taxa and alpha diversity between the this compound and placebo groups (e.g., Wilcoxon rank-sum test, Kruskal-Wallis test).

    • Use permutational multivariate analysis of variance (PERMANOVA) to test for significant differences in beta diversity.

    • Perform differential abundance analysis using tools like LEfSe or DESeq2 to identify specific taxa that are significantly altered by the intervention.

7. SCFA Analysis (Optional but Recommended)

  • Extract SCFAs from fecal samples using an acidified water/ether extraction method.

  • Analyze the concentrations of acetate, propionate, and butyrate using gas chromatography-mass spectrometry (GC-MS).

  • Compare the SCFA concentrations between the intervention and placebo groups using appropriate statistical tests.

Visualizations

Experimental_Workflow cluster_study_design Study Design & Sample Collection cluster_lab_processing Laboratory Processing cluster_data_analysis Data Analysis cluster_outcomes Outcomes Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization Recruitment->Randomization Intervention Intervention (this compound vs. Placebo) Randomization->Intervention Collection Fecal Sample Collection (Baseline & Post-Intervention) Intervention->Collection Storage Sample Storage (-80°C) Collection->Storage DNA_Extraction Fecal DNA Extraction Storage->DNA_Extraction PCR 16S rRNA Gene Amplification DNA_Extraction->PCR Library_Prep Library Preparation & Indexing PCR->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Denoising Sequencing->QC Taxonomy Taxonomic Classification QC->Taxonomy Diversity Alpha & Beta Diversity Analysis Taxonomy->Diversity Stats Statistical Analysis Diversity->Stats Results Changes in Microbiota Composition, Diversity, and SCFAs Stats->Results

Caption: Experimental workflow from subject recruitment to data analysis.

Signaling_Pathway cluster_ingestion Upper GI Tract cluster_colon Colon cluster_effects Physiological Effects This compound This compound Ingestion Resistance Resistance to Digestion This compound->Resistance Fermentation Microbial Fermentation Resistance->Fermentation Beneficial_Bacteria Stimulation of Bifidobacterium & Lactobacillus Fermentation->Beneficial_Bacteria SCFAs SCFA Production (Acetate, Propionate, Butyrate) Fermentation->SCFAs pH Decrease in Intestinal pH Fermentation->pH Colonocyte_Health Energy for Colonocytes SCFAs->Colonocyte_Health Immune_Modulation Immune System Modulation SCFAs->Immune_Modulation Pathogen_Inhibition Inhibition of Pathogens pH->Pathogen_Inhibition Mineral_Absorption Improved Mineral Absorption pH->Mineral_Absorption

Caption: Mechanism of action of this compound in the gut.

References

Application Notes and Protocols: Measuring Short-Chain Fatty Acid Production from Lactosucrose Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, is a non-digestible oligosaccharide that functions as a prebiotic.[1] It selectively stimulates the growth and activity of beneficial gut bacteria, particularly Bifidobacterium species.[2] The fermentation of this compound by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436).[3][4] These SCFAs are key signaling molecules that play a crucial role in maintaining gut homeostasis, regulating the immune system, and influencing host metabolism.[5] Accurate measurement of SCFA production from this compound fermentation is essential for understanding its mechanism of action and for the development of novel therapeutics targeting the gut microbiome.

This document provides detailed application notes and protocols for the in vitro measurement of SCFA production from the fermentation of this compound by human gut microbiota.

Data Presentation

The following table summarizes the quantitative production of acetate, propionate, and butyrate from the in vitro fermentation of this compound by human fecal microbiota after 24 hours. The data is derived from a single-batch fermentation system and represents the mean concentrations from six different human fecal samples.[3]

Short-Chain Fatty AcidConcentration (mM)
Acetate114.4 ± 17.9
Propionate31.2 ± 11.1
Butyrate16.3 ± 5.8

Table 1: Mean concentrations of short-chain fatty acids (SCFAs) produced after 24 hours of in vitro fermentation of this compound with human fecal microbiota.[3] Values are calculated based on the reported ratio of SCFA production in the presence of this compound normalized to a control without prebiotics, and the baseline SCFA concentrations in the control system.[3] The control system generated acetate, propionate, and butyrate at concentrations (mean ± SD, n = 6) of 104.0 ± 16.3, 28.4 ± 10.1, and 14.8 ± 5.3 mM, respectively. The reported ratios for this compound were approximately 1.1 for acetate, 1.1 for propionate, and 1.1 for butyrate.

Experimental Protocols

This section details the methodologies for the in vitro fermentation of this compound and the subsequent quantification of SCFAs.

Protocol 1: In Vitro Fermentation of this compound using Human Fecal Slurry

This protocol describes a single-batch fermentation system to simulate the human colon environment.

Materials:

  • Fresh human fecal samples from healthy donors

  • This compound

  • Phosphate-buffered saline (PBS), anaerobic

  • Resazurin (B115843) (anaerobic indicator)

  • Anaerobic chamber or jars with gas-generating kits (e.g., GasPak™)

  • Sterile conical tubes (50 mL)

  • Incubator (37°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Fecal Slurry:

    • All procedures should be performed under anaerobic conditions to maintain the viability of the gut microbiota.

    • Within 2 hours of collection, homogenize fresh fecal samples (1 g) in 9 mL of anaerobic PBS to create a 10% (w/v) fecal slurry.

    • Vortex vigorously for 5 minutes to ensure a uniform suspension.

    • Allow the slurry to settle for 5 minutes to sediment large particles.

  • Fermentation Setup:

    • In an anaerobic chamber, add 1% (w/v) this compound to sterile 50 mL conical tubes.

    • Prepare a control group of tubes without this compound.

    • Add 1 mL of the fecal slurry supernatant to each tube.

    • Add 9 mL of anaerobic PBS to each tube.

    • Add resazurin to a final concentration of 0.0001% as an anaerobic indicator. The solution should remain colorless.

    • Seal the tubes tightly.

  • Incubation:

    • Incubate the tubes at 37°C for 24 hours in an anaerobic environment.

  • Sample Collection:

    • After incubation, vortex the tubes to mix the contents.

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells and debris.

    • Carefully collect the supernatant for SCFA analysis. Store the supernatant at -80°C until analysis.

Protocol 2: Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

This protocol outlines the steps for quantifying acetate, propionate, and butyrate using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • Fermentation supernatant samples

  • SCFA standards (acetate, propionate, butyrate)

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl) or other strong acid

  • Diethyl ether or other suitable extraction solvent

  • Sodium sulfate (B86663) (anhydrous)

  • GC vials with inserts

  • Gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., DB-FFAP)

Procedure:

  • Sample Preparation and Extraction:

    • Thaw the fermentation supernatant samples on ice.

    • To 1 mL of supernatant, add 100 µL of the internal standard solution.

    • Acidify the sample to a pH below 3 by adding a small volume of concentrated HCl. This protonates the SCFAs, making them more volatile.

    • Add 2 mL of diethyl ether and vortex vigorously for 2 minutes to extract the SCFAs.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the top ether layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried ether extract to a GC vial.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of acetate, propionate, and butyrate, along with the internal standard, in the same solvent used for extraction. The concentration range should bracket the expected concentrations in the samples.

  • GC-FID Analysis:

    • Set up the GC-FID system with an appropriate temperature program for the inlet, column, and detector.

    • Inject 1 µL of the prepared samples and standards into the GC.

    • Record the chromatograms and integrate the peak areas for each SCFA and the internal standard.

  • Data Analysis:

    • Construct a calibration curve for each SCFA by plotting the ratio of the SCFA peak area to the internal standard peak area against the known concentration of the SCFA.

    • Determine the concentration of each SCFA in the unknown samples by using the peak area ratios from the sample chromatograms and the corresponding calibration curve.

Visualizations

Lactosucrose_Fermentation_Pathway This compound This compound Bifidobacterium Bifidobacterium spp. This compound->Bifidobacterium Fermentation Acetate Acetate Bifidobacterium->Acetate Propionate Propionate Bifidobacterium->Propionate Butyrate Butyrate Bifidobacterium->Butyrate Gut_Health Improved Gut Health (e.g., barrier function, anti-inflammatory) Acetate->Gut_Health Propionate->Gut_Health Butyrate->Gut_Health

Caption: Metabolic pathway of this compound fermentation by Bifidobacterium to produce SCFAs.

Experimental_Workflow cluster_prep Sample Preparation cluster_ferm In Vitro Fermentation cluster_analysis SCFA Analysis Fecal_Sample Fecal Sample Collection Slurry_Prep Prepare Fecal Slurry (10% w/v) Fecal_Sample->Slurry_Prep Incubation_Setup Set up Fermentation Tubes (+/- this compound) Slurry_Prep->Incubation_Setup Incubation Anaerobic Incubation (37°C, 24h) Incubation_Setup->Incubation Centrifugation Centrifuge and Collect Supernatant Incubation->Centrifugation Extraction SCFA Extraction Centrifugation->Extraction GC_Analysis Gas Chromatography (GC-FID) Analysis Extraction->GC_Analysis Data_Analysis Data Analysis and Quantification GC_Analysis->Data_Analysis

Caption: Experimental workflow for measuring SCFA production from this compound fermentation.

References

Application Notes and Protocols for In Vivo Studies of Lactosucrose and Immune Modulation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of in vivo models and experimental protocols for investigating the immunomodulatory effects of lactosucrose. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies of functional foods and immunomodulatory agents.

Introduction

This compound (4G-β-D-galactosylsucrose), a non-digestible trisaccharide, has demonstrated significant potential as a prebiotic with immunomodulatory properties. In vivo studies are crucial for elucidating its mechanisms of action and evaluating its therapeutic potential for various immune-related conditions, including allergies and inflammatory bowel disease. This document outlines key in vivo models and detailed protocols for assessing the impact of this compound on the immune system.

In Vivo Models for Studying this compound and Immune Modulation

Several animal models have been effectively utilized to study the immunomodulatory effects of this compound. The most common models include:

  • Ovalbumin (OVA)-Induced Allergy Model in Mice: This is a classic model to study allergic responses, particularly IgE-mediated hypersensitivity. Mice are sensitized with OVA, an allergen, to induce an allergic phenotype. The effect of this compound on suppressing this allergic response is then evaluated.

  • Influenza A Virus Infection Model in Mice: This model is used to assess the impact of this compound on mucosal and systemic immunity against viral infections. It is particularly useful for studying the enhancement of secretory IgA (SIgA) production.

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model in Rats: This model mimics inflammatory bowel disease (IBD) and is used to investigate the anti-inflammatory and immunoregulatory properties of this compound in the context of intestinal inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on various immune parameters.

Table 1: Effect of this compound on IgE Response in OVA-Immunized Mice [1][2]

ParameterControl GroupThis compound GroupPercentage Change
Anti-OVA IgE (arbitrary units)~1.5~0.5↓ ~67%
Anti-OVA IgG1 (arbitrary units)~3.0~1.5↓ ~50%
IL-4 Production (pg/mL)HighLower
IL-5 Production (pg/mL)HighLower
IFN-γ Production (pg/mL)Similar to ControlSimilar to ControlNo significant change
IL-10 Production (pg/mL)BaselineAugmented

Table 2: Effect of this compound on Immune Parameters in Influenza A Virus-Infected Mice [3]

ParameterControl DietThis compound DietPercentage Change
Fecal SIgA (µg/g feces)BaselineIncreased
Lung Homogenate SIgA (ng/mg protein)BaselineIncreased
Serum Total IgA (µg/mL)BaselineIncreased
Serum Total IgG2a (µg/mL)BaselineIncreased
Spleen CD8+ T Lymphocytes (%)BaselineIncreased
Peyer's Patch CD4+ T Lymphocytes (%)BaselineIncreased
NK Cell Cytotoxic Activity (at 80:1 E:T ratio)BaselineSignificantly Increased
NK Cell Cytotoxic Activity (at 40:1 E:T ratio)BaselineSignificantly Increased

Table 3: Effect of this compound on Inflammatory and Immune Markers in TNBS-Induced Colitic Rats [4]

ParameterTNBS GroupThis compound-TNBS GroupChange
Alkaline Phosphatase ActivityBaselineIncreased
Myeloperoxidase ActivityIncreasedDecreased
IL-4 ProductionBaselineStimulated
IL-10 ProductionBaselineStimulated
CD86 Expression on Dendritic CellsBaselineUp-regulated
CD80/CD86 RatioHighReduced
IFN-γ/IL-4 RatioHighReduced

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergy Model in Mice

Objective: To evaluate the effect of dietary this compound on the IgE response in an OVA-induced allergy mouse model.[1][2]

Materials:

  • BALB/c mice (female, 6 weeks old)

  • Control diet and this compound-supplemented diet (e.g., 5% this compound)

  • Ovalbumin (OVA)

  • Alum adjuvant

  • Phosphate-buffered saline (PBS)

  • ELISA kits for mouse IgE, IgG1, IL-4, IL-5, IFN-γ, and IL-10

Procedure:

  • Acclimatization: Acclimatize mice for one week with free access to a standard diet and water.

  • Dietary Intervention: Divide mice into two groups: a control group receiving the control diet and an experimental group receiving the this compound-supplemented diet. Maintain these diets throughout the experiment.

  • Immunization: On day 0, immunize all mice intraperitoneally with 10 µg of OVA emulsified in 2 mg of alum adjuvant in 0.2 mL of PBS.

  • Booster Immunization: On day 21, provide a booster immunization with the same OVA/alum preparation.

  • Sample Collection: Collect blood samples from the tail vein at various time points (e.g., weekly) to monitor antibody levels. On day 35, euthanize the mice and collect spleen for splenocyte culture.

  • Antibody Titer Measurement: Determine the serum levels of anti-OVA IgE and IgG1 using ELISA.

  • Cytokine Production Assay:

    • Prepare single-cell suspensions of splenocytes.

    • Culture splenocytes (2 x 10^6 cells/mL) in the presence or absence of OVA (100 µg/mL) for 72 hours.

    • Collect the culture supernatants and measure the concentrations of IL-4, IL-5, IFN-γ, and IL-10 using ELISA.

Protocol 2: Influenza A Virus Infection Model in Mice

Objective: To assess the effect of dietary this compound on mucosal and systemic immune responses to influenza A virus infection.[3]

Materials:

  • C57BL/6 mice (female, 6 weeks old)

  • Control diet and this compound-supplemented diet (e.g., 5% this compound)

  • Influenza A virus (e.g., H1N1 strain)

  • Anesthetic (e.g., isoflurane)

  • ELISA kits for mouse SIgA, IgA, IgG1, and IgG2a

  • Flow cytometry antibodies for CD4 and CD8

  • YAC-1 target cells for NK cell activity assay

Procedure:

  • Dietary Intervention: Feed mice with either the control or this compound-supplemented diet for 4-6 weeks.

  • Fecal Sample Collection: Collect fecal pellets weekly to measure SIgA levels.

  • Virus Infection: After the dietary intervention period, lightly anesthetize the mice and intranasally infect them with a sublethal dose of influenza A virus.

  • Sample Collection: At a predetermined time post-infection (e.g., day 7), euthanize the mice and collect lung homogenates, serum, spleens, and Peyer's patches.

  • SIgA and Immunoglobulin Measurement:

    • Prepare fecal extracts and lung homogenates.

    • Measure the concentrations of SIgA in fecal extracts and lung homogenates, and total IgA, IgG1, and IgG2a in serum using ELISA.

  • Lymphocyte Subset Analysis:

    • Prepare single-cell suspensions from the spleen and Peyer's patches.

    • Stain the cells with fluorescently labeled anti-CD4 and anti-CD8 antibodies.

    • Analyze the percentages of CD4+ and CD8+ T lymphocytes by flow cytometry.

  • NK Cell Cytotoxicity Assay:

    • Isolate splenocytes to be used as effector cells.

    • Co-culture the splenocytes with 51Cr-labeled YAC-1 target cells at different effector-to-target (E:T) ratios (e.g., 80:1, 40:1).

    • Measure the release of 51Cr to determine the cytotoxic activity of NK cells.

Protocol 3: TNBS-Induced Colitis Model in Rats

Objective: To investigate the anti-inflammatory and immunoregulatory effects of this compound in a rat model of IBD.[4]

Materials:

  • Wistar rats (female)

  • Control diet and this compound-supplemented diet

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol (B145695)

  • Anesthetic

  • Kits for measuring alkaline phosphatase and myeloperoxidase activity

  • ELISA kits for rat IL-4, IL-10, and IFN-γ

  • Flow cytometry antibodies for CD80 and CD86

Procedure:

  • Dietary Intervention: Feed rats with either the control or this compound-supplemented diet.

  • Induction of Colitis:

    • Anesthetize the rats.

    • Intrarectally administer TNBS dissolved in ethanol to induce colitis. A control group should receive ethanol alone.

  • Assessment of Colitis: Monitor the rats for clinical signs of colitis (e.g., weight loss, diarrhea, rectal bleeding).

  • Sample Collection: At a specified time after TNBS administration, euthanize the rats and collect colon tissue and mesenteric lymph nodes.

  • Biochemical Analysis:

    • Prepare colon tissue homogenates.

    • Measure the activity of alkaline phosphatase and myeloperoxidase in the homogenates.

  • Cytokine Measurement:

    • Culture mesenteric lymph node cells.

    • Measure the production of IL-4, IL-10, and IFN-γ in the culture supernatants by ELISA.

  • Dendritic Cell Phenotyping:

    • Isolate dendritic cells from the mesenteric lymph nodes.

    • Stain the cells with fluorescently labeled anti-CD80 and anti-CD86 antibodies.

    • Analyze the expression of these markers by flow cytometry.

Visualizations

Signaling Pathway of this compound-Mediated Immune Modulation

Lactosucrose_Immune_Modulation cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria This compound This compound GutMicrobiota Gut Microbiota (e.g., Bifidobacterium) This compound->GutMicrobiota Fermentation NKcell NK Cell This compound->NKcell Enhances Activity SCFAs Short-Chain Fatty Acids (SCFAs) GutMicrobiota->SCFAs Production DC Dendritic Cell (DC) SCFAs->DC Modulation Th0 Naive T cell (Th0) DC->Th0 Antigen Presentation Th1 Th1 Cell DC->Th1 Inhibits (↓ CD80/CD86) Th2 Th2 Cell DC->Th2 Promotes (↑ CD86) Th0->Th1 Differentiation Th0->Th2 Differentiation Treg Treg Cell Th0->Treg Differentiation IFNgamma IFNgamma Th1->IFNgamma IFN-γ Bcell B Cell Th2->Bcell Activation IL4_IL5 IL4_IL5 Th2->IL4_IL5 IL-4, IL-5 IL10 IL10 Treg->IL10 IL-10 (Regulation) PlasmaCell Plasma Cell Bcell->PlasmaCell Differentiation IgA IgA PlasmaCell->IgA Production of IgA (Mucosal Immunity) IgE IgE PlasmaCell->IgE Suppression of IgE (Anti-allergy)

Caption: this compound immunomodulation pathway.

Experimental Workflow for OVA-Induced Allergy Model

OVA_Allergy_Workflow start Start acclimatization Acclimatization (1 week) start->acclimatization diet Dietary Intervention (Control vs. This compound) acclimatization->diet immunization1 Primary Immunization (Day 0, OVA/Alum) diet->immunization1 booster Booster Immunization (Day 21, OVA/Alum) immunization1->booster sampling Blood & Spleen Collection (Day 35) booster->sampling analysis Analysis sampling->analysis elisa ELISA: - Anti-OVA IgE/IgG1 - Cytokines (IL-4, IL-5, etc.) analysis->elisa

Caption: Workflow for the OVA-induced allergy model.

Logical Relationship of this compound's Prebiotic and Immunomodulatory Effects

Prebiotic_Immune_Relationship This compound This compound Ingestion GutMicrobiota Modulation of Gut Microbiota This compound->GutMicrobiota SCFA Increased SCFA Production GutMicrobiota->SCFA ImmuneModulation Systemic and Mucosal Immune Modulation GutMicrobiota->ImmuneModulation Microbial Components SCFA->ImmuneModulation Direct & Indirect Effects HealthOutcomes Improved Health Outcomes ImmuneModulation->HealthOutcomes e.g., Reduced Allergy, Anti-inflammatory

Caption: this compound's prebiotic and immune effects.

References

Application Notes and Protocols for a Lactosucrose Intervention Study: A Statistical Analysis Plan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed statistical analysis plan (SAP) for a hypothetical clinical intervention study investigating the effects of lactosucrose supplementation on gut microbiota, metabolic markers, and immune function in healthy adults. This plan is intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in the development of therapeutic interventions targeting the gut microbiome.

Introduction

This compound, a trisaccharide composed of galactose, glucose, and fructose, is a prebiotic that has been shown to modulate the gut microbiota and may offer various health benefits.[1][2] Preclinical studies suggest that this compound can attenuate intestinal inflammation by influencing cytokine production and immune cell activation.[3][4] This SAP outlines the statistical methods for a randomized, double-blind, placebo-controlled crossover study designed to rigorously evaluate the effects of this compound in a human population. A well-defined SAP is crucial for ensuring the objectivity, transparency, and reproducibility of clinical trial findings.[5][6]

Study Objectives and Hypotheses

Primary Objective: To assess the effect of this compound supplementation on the composition of the gut microbiota in healthy adults.

  • Primary Hypothesis: this compound supplementation will lead to a significant increase in the relative abundance of Bifidobacterium species in the gut microbiota compared to placebo.

Secondary Objectives:

  • To evaluate the impact of this compound on gut microbial diversity.

  • To investigate the effects of this compound on key metabolic markers, including short-chain fatty acids (SCFAs), glucose, and insulin (B600854) levels.

  • To assess the influence of this compound on markers of systemic immune function and inflammation.

  • To evaluate the safety and tolerability of this compound supplementation.

  • Secondary Hypotheses:

    • This compound supplementation will increase fecal concentrations of butyrate (B1204436).

    • This compound supplementation will lead to a reduction in fasting blood glucose and insulin levels.

    • This compound supplementation will modulate the production of inflammatory cytokines.

    • This compound supplementation will be well-tolerated with no significant adverse effects compared to placebo.

Study Design

A randomized, double-blind, placebo-controlled crossover design will be employed.[7] This design allows each participant to serve as their own control, reducing inter-individual variability.

  • Participants: 60 healthy adults (aged 25-50 years) with a Body Mass Index (BMI) between 25 and 30 kg/m ² and a self-reported low intake of dietary fiber will be recruited.[7]

  • Intervention: Participants will receive either 10g of this compound powder or a maltodextrin (B1146171) placebo powder daily for 12 weeks.

  • Washout Period: A 4-week washout period will separate the two 12-week intervention periods to minimize carry-over effects.[7]

Experimental Workflow

G cluster_screening Screening & Baseline cluster_intervention Intervention Period 1 (12 weeks) cluster_washout Washout (4 weeks) cluster_crossover Intervention Period 2 (12 weeks) cluster_analysis Data Analysis Screening Participant Screening Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Data Collection (Fecal, Blood, Diet) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Intervention_A Group A: This compound Randomization->Intervention_A Intervention_B Group B: Placebo Randomization->Intervention_B Week12_A Week 12 Assessment (Group A) Intervention_A->Week12_A Week12_B Week 12 Assessment (Group B) Intervention_B->Week12_B Washout Washout Period Week12_A->Washout Week12_B->Washout Crossover_A Group A: Placebo Washout->Crossover_A Crossover_B Group B: This compound Washout->Crossover_B Week28_A Week 28 Assessment (Group A) Crossover_A->Week28_A Week28_B Week 28 Assessment (Group B) Crossover_B->Week28_B Data_Analysis Statistical Analysis Week28_A->Data_Analysis Week28_B->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Figure 1: Experimental workflow of the crossover intervention study.

Experimental Protocols

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

Fecal samples will be collected at baseline and at the end of each intervention period.

  • DNA Extraction: Microbial DNA will be extracted from fecal samples using a commercially available kit.

  • PCR Amplification: The V4 hypervariable region of the 16S rRNA gene will be amplified using specific primers.[7]

  • Sequencing: Amplicon sequencing will be performed on a high-throughput sequencing platform.

  • Data Processing: Raw sequencing reads will be processed using a standard bioinformatics pipeline to cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assign taxonomy.

Short-Chain Fatty Acid (SCFA) Analysis

Fecal concentrations of acetate, propionate, and butyrate will be measured by gas chromatography-mass spectrometry (GC-MS).

Metabolic Marker Analysis

Fasting blood samples will be collected at baseline and at the end of each intervention period.

  • Glucose: Fasting plasma glucose will be measured using a glucose oxidase method.

  • Insulin: Fasting serum insulin will be measured by enzyme-linked immunosorbent assay (ELISA).

  • HOMA-IR: The homeostatic model assessment for insulin resistance (HOMA-IR) will be calculated.

Immune Marker Analysis

Peripheral blood mononuclear cells (PBMCs) will be isolated from blood samples.

  • Cytokine Profiling: A panel of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) will be measured in plasma using a multiplex immunoassay.

  • Immune Cell Phenotyping: Flow cytometry will be used to quantify major immune cell populations in PBMCs.

Statistical Analysis Plan

All statistical analyses will be performed using R (version 4.1.2 or later). The significance level will be set at p < 0.05 for all tests.

Sample Size Calculation

The sample size was calculated based on the primary endpoint: the change in the relative abundance of Bifidobacterium. Based on previous studies, a mean difference of 5% with a standard deviation of 10% is expected. With a power of 80% and an alpha of 0.05, a sample size of 51 participants is required. To account for a potential 15% dropout rate, 60 participants will be recruited.

Analysis Populations
  • Intention-to-Treat (ITT) Population: All randomized participants who receive at least one dose of the intervention. The primary analyses will be conducted on the ITT population.[8]

  • Per-Protocol (PP) Population: Participants who complete both intervention periods without major protocol deviations. Sensitivity analyses will be performed on the PP population.

Statistical Methods
Endpoint Data Type Statistical Test Covariates
Primary Endpoint
Change in relative abundance of BifidobacteriumContinuousLinear mixed-effects modelTreatment, period, sequence, baseline value
Secondary Endpoints
Alpha diversity (e.g., Shannon index)ContinuousLinear mixed-effects modelTreatment, period, sequence, baseline value
Beta diversity (e.g., Bray-Curtis dissimilarity)Distance MatrixPermutational multivariate analysis of variance (PERMANOVA)Treatment, period, sequence
Differential abundance of other microbial taxaCountNegative binomial mixed-effects models (e.g., DESeq2, edgeR)Treatment, period, sequence
Fecal SCFA concentrationsContinuousLinear mixed-effects modelTreatment, period, sequence, baseline value
Fasting glucose, insulin, HOMA-IRContinuousLinear mixed-effects modelTreatment, period, sequence, baseline value
Plasma cytokine levelsContinuousLinear mixed-effects modelTreatment, period, sequence, baseline value
Immune cell populationsContinuousLinear mixed-effects modelTreatment, period, sequence, baseline value
Incidence of adverse eventsCategoricalFisher's exact test-

Table 1: Summary of Statistical Tests for Primary and Secondary Endpoints

Handling of Missing Data

Missing data will be handled using multiple imputation, assuming data are missing at random.

Data Presentation

All quantitative data will be summarized in clearly structured tables. For continuous variables, data will be presented as mean ± standard deviation (SD) or median and interquartile range (IQR). For categorical variables, data will be presented as frequencies and percentages.

Characteristic This compound Group (n=60) Placebo Group (n=60)
Baseline Characteristics
Age (years), mean (SD)
Sex (Male/Female), n (%)
BMI ( kg/m ²), mean (SD)
Bifidobacterium (relative abundance %), mean (SD)
Endpoint at Week 12
Change in Bifidobacterium (relative abundance %), mean (SD)
Change in Butyrate (µmol/g), mean (SD)
Change in Fasting Glucose (mg/dL), mean (SD)

Table 2: Example of Baseline Characteristics and Endpoint Data Presentation

Signaling Pathway

This compound, as a prebiotic, is fermented by gut bacteria, leading to the production of SCFAs like butyrate. Butyrate can then influence host immune responses through various mechanisms, including the modulation of T-cell differentiation.

G cluster_gut Gut Lumen cluster_immune Immune System This compound This compound Gut_Bacteria Gut Microbiota (e.g., Bifidobacterium) This compound->Gut_Bacteria Fermentation Butyrate Butyrate (SCFA) Gut_Bacteria->Butyrate Production Treg Regulatory T-cell (Treg) Differentiation Butyrate->Treg Promotion Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) Treg->Anti_inflammatory Secretion

Figure 2: Hypothesized signaling pathway of this compound's immunomodulatory effect.

Conclusion

This statistical analysis plan provides a robust framework for the comprehensive evaluation of the effects of this compound supplementation. By adhering to this plan, the study will generate high-quality evidence to support the potential health benefits of this compound and inform future research and development in the field of microbiome-targeted therapies. The detailed methodologies and pre-specified analyses will ensure the integrity and validity of the study findings.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Lactosucrose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding byproduct formation during the enzymatic synthesis of lactosucrose.

Troubleshooting Guide

Problem: Low Yield of this compound and High Levels of Byproducts

Encountering a lower-than-expected yield of this compound is often accompanied by the formation of various byproducts. Identifying the specific byproducts is the first step in troubleshooting the reaction.

IssuePotential CauseRecommended Solution
High levels of glucose and fructose (B13574) Enzyme Hydrolytic Activity: The enzyme may exhibit higher hydrolytic activity than transfructosylation activity, breaking down sucrose (B13894) and the newly formed this compound.[1][2]- Optimize Reaction Time: Determine the optimal reaction time to maximize this compound concentration before significant hydrolysis occurs. - Enzyme Selection: Choose an enzyme with a higher ratio of transfructosylation to hydrolysis activity. - Co-immobilization: Co-immobilize the primary enzyme (e.g., β-fructofuranosidase) with glucose oxidase to convert the glucose byproduct to gluconic acid, reducing product inhibition.[3][4]
Formation of Fructooligosaccharides (FOS) Self-condensation of Sucrose: The enzyme may catalyze the transfer of a fructose moiety from one sucrose molecule to another.[5][6]- Adjust Substrate Ratio: Optimize the sucrose to lactose (B1674315) ratio. A higher relative concentration of lactose can favor the formation of this compound over FOS.[3]
Formation of Galactooligosaccharides (GOS) β-Galactosidase Activity: When using β-galactosidase, it can catalyze the transfer of galactose units to lactose, forming GOS.[1][7][8]- Enzyme Selection: If GOS formation is a significant issue, consider using levansucrase or β-fructofuranosidase, which do not produce GOS.[4][9]
Presence of Unidentified Oligosaccharides Enzyme Specificity: The enzyme may have broader acceptor specificity, leading to the formation of various other oligosaccharides.[7][8]- Enzyme Characterization: Characterize the enzyme's product profile with the specific substrates and reaction conditions. - Purification: Implement a downstream purification step, such as chromatography, to isolate the desired this compound.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in enzymatic this compound synthesis?

The primary byproducts depend on the enzyme used. With levansucrase or β-fructofuranosidase, common byproducts include glucose, fructose, and fructooligosaccharides (FOS) due to the hydrolytic and self-transfructosylation activities of the enzymes.[5][6] When using β-galactosidase, galactooligosaccharides (GOS) are a common byproduct.[1][7][8]

Q2: How does the choice of enzyme affect byproduct formation?

The choice of enzyme is a critical factor in determining the byproduct profile.

  • Levansucrase and β-fructofuranosidase: These enzymes primarily catalyze the transfer of a fructose unit from sucrose to an acceptor (lactose). However, they can also transfer fructose to another sucrose molecule, forming FOS, or to water, resulting in the hydrolysis of sucrose into glucose and fructose.[1][9]

  • β-Galactosidase: This enzyme catalyzes the transfer of a galactose unit from lactose to an acceptor (sucrose). A common side reaction is the transfer of galactose to another lactose molecule, leading to the formation of GOS.[7][8][10]

Q3: How can I minimize the inhibitory effect of glucose byproduct?

Glucose, a byproduct of the reaction when using levansucrase or β-fructofuranosidase, can act as a noncompetitive inhibitor of the enzyme, reducing the efficiency of this compound synthesis.[1][3][4] A strategy to overcome this is the co-immobilization of the primary enzyme with glucose oxidase. Glucose oxidase converts glucose to gluconic acid, thereby removing the inhibitor from the reaction medium and improving the this compound yield.[3][4]

Q4: What is the optimal substrate ratio of sucrose to lactose?

The optimal sucrose-to-lactose ratio can vary depending on the specific enzyme and reaction conditions. However, a 1:1 (w/w) ratio of sucrose to lactose has been reported to be effective for maximizing this compound production in several studies.[3] It is recommended to perform an optimization experiment to determine the best ratio for your specific system.

Q5: How do pH and temperature influence byproduct formation?

Both pH and temperature significantly impact enzyme activity and stability, which in turn affects the rates of both the desired reaction and side reactions. Operating the enzyme at its optimal pH and temperature for transfructosylation can help maximize the yield of this compound and minimize byproduct formation. For example, for a β-fructofuranosidase and glucose oxidase co-immobilized system, the optimal conditions were found to be pH 6.5 and 40°C.[3][4] Deviating from these optimal conditions can lead to increased hydrolysis or enzyme denaturation.

Quantitative Data Summary

Table 1: Comparison of Different Enzymatic Systems for this compound Production

Enzyme SystemSubstrates & ConcentrationsOptimal ConditionsThis compound Yield (g/L)Key ByproductsReference
Levansucrase (Zymomonas mobilis)18% (w/v) Lactose, 18% (w/v) Sucrose23°C, pH 7.0Not specified, 28.5% conversion efficiencyGlucose, Fructose[9]
Thermostable β-fructofuranosidase (Arthrobacter sp. 10138)150 g/L Sucrose, 150 g/L Lactose50°C, pH 6.0109Glucose, Fructose[9]
Recombinant Levansucrase (Leuconostoc mesenteroides B-512)180 g/L Sucrose, 180 g/L Lactose35°C, pH 6.0~100Not specified[9]
Co-immobilized β-fructofuranosidase and Glucose Oxidase20% (w/v) Sucrose, 20% (w/v) Lactose40°C, pH 6.5160.8Gluconic acid, Fructose[3][4]
β-D-galactosidase (Bacillus circulans)Not specifiedNot specified146 (total transfer products)GOS and other oligosaccharides[7][8]
Levansucrase (Bacillus subtilis)225 g/L Lactose, 225 g/L Sucrose55°C, pH 6.0181Glucose, Fructose[11]
Recombinant Levansucrase (Brenneria goodwinii)180 g/L Sucrose, 180 g/L Lactose35°C, pH 6.0~100None detected[12]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a general framework. Optimal conditions should be determined for each specific enzyme.

  • Substrate Preparation: Prepare a solution containing the desired concentrations of sucrose and lactose (e.g., 180 g/L each) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 6.0).

  • Enzyme Addition: Add the enzyme (e.g., levansucrase, 5 U/mL) to the substrate solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 35°C) with gentle agitation for a predetermined duration.

  • Reaction Monitoring: At various time points, take aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 10 minutes).

  • Analysis: Analyze the composition of the reaction mixture (this compound, sucrose, lactose, glucose, fructose, and other byproducts) using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Protocol 2: Co-immobilization of β-fructofuranosidase and Glucose Oxidase for Reduced Byproduct Inhibition

This protocol describes a method to reduce glucose inhibition during this compound synthesis.[3]

  • Enzyme Solution Preparation: Prepare separate solutions of β-fructofuranosidase and glucose oxidase in a suitable buffer.

  • Sol-Gel Encapsulation:

    • Mix the enzyme solutions with a sol-gel precursor (e.g., tetraethoxysilane).

    • Allow the mixture to gel, entrapping the enzymes within the silica (B1680970) matrix.

    • Wash and dry the resulting immobilized bi-enzyme preparation.

  • This compound Synthesis:

    • Add the immobilized bi-enzymes to a substrate solution containing sucrose and lactose (e.g., 20% w/v each) at the optimal pH (e.g., 6.5).

    • Incubate the reaction at the optimal temperature (e.g., 40°C) for the desired time (e.g., 8 hours).

  • Product Recovery: Separate the immobilized enzymes from the reaction mixture by filtration or centrifugation for reuse.

  • Analysis: Analyze the product mixture for this compound and remaining substrates and byproducts using HPLC.

Visualizations

Lactosucrose_Synthesis_Pathways cluster_levansucrase Levansucrase / β-Fructofuranosidase Pathway cluster_galactosidase β-Galactosidase Pathway Sucrose_L Sucrose Enzyme_L Levansucrase or β-Fructofuranosidase Sucrose_L->Enzyme_L FOS FOS (Byproduct) Sucrose_L->FOS Self-condensation Lactose_L Lactose Lactose_L->Enzyme_L Lactosucrose_L This compound Enzyme_L->Lactosucrose_L Transfructosylation Glucose_L Glucose (Byproduct) Enzyme_L->Glucose_L Fructose_L Fructose (Byproduct) Enzyme_L->Fructose_L Hydrolysis Sucrose_G Sucrose Enzyme_G β-Galactosidase Sucrose_G->Enzyme_G Lactose_G Lactose Lactose_G->Enzyme_G GOS GOS (Byproduct) Lactose_G->GOS Self-condensation Lactosucrose_G This compound Enzyme_G->Lactosucrose_G Transgalactosylation Glucose_G Glucose (Byproduct) Enzyme_G->Glucose_G Troubleshooting_Workflow Start Low this compound Yield Identify_Byproducts Identify Byproducts (HPLC) Start->Identify_Byproducts High_Glu_Fru High Glucose & Fructose Identify_Byproducts->High_Glu_Fru Hydrolysis Products High_FOS High FOS Identify_Byproducts->High_FOS Sucrose Self-Condensation High_GOS High GOS Identify_Byproducts->High_GOS Lactose Self-Condensation Optimize_Time Optimize Reaction Time High_Glu_Fru->Optimize_Time Co_immobilize Co-immobilize with Glucose Oxidase High_Glu_Fru->Co_immobilize Adjust_Ratio Adjust Sucrose:Lactose Ratio High_FOS->Adjust_Ratio Change_Enzyme Consider Different Enzyme High_GOS->Change_Enzyme End Improved Yield Optimize_Time->End Co_immobilize->End Adjust_Ratio->End Change_Enzyme->End

References

Technical Support Center: Scaling Up Lactosucrose Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of lactosucrose.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a functional trisaccharide composed of galactose, glucose, and fructose (B13574).[1][2] It is produced enzymatically from lactose (B1674315) and sucrose (B13894).[2][3][4] Due to its prebiotic properties, it is used as a health-promoting ingredient in functional foods, particularly in Japan where it is recognized as a FOSHU (Food for Specific Health Use).[2] Its health benefits include promoting the growth of beneficial gut bacteria like bifidobacteria, enhancing mineral absorption, and potentially reducing body fat accumulation.[4]

Q2: What are the primary enzymatic methods for this compound synthesis?

A2: The most common methods involve enzymes that catalyze transglycosylation reactions. The main enzymes used are:

  • β-fructofuranosidases and levansucrases , which catalyze a transfructosylation reaction, transferring a fructose unit from sucrose to lactose.[2][5][6]

  • β-galactosidases , which perform a transgalactosylation, transferring a galactose unit from lactose to sucrose.[2] Of these, fructosyltransferases like β-fructofuranosidase and levansucrase are generally preferred for industrial production.[5]

Q3: What are the most significant challenges when scaling up this compound production from the lab to an industrial scale?

A3: Scaling up this compound production presents several key challenges:

  • Enzyme Cost and Stability : The enzymes, particularly β‐fructofuranosidase, can be costly, exhibit poor stability at higher temperatures, and have a limited operational lifespan.[3][4][7]

  • Byproduct Inhibition : The production process releases glucose as a byproduct, which noncompetitively inhibits the enzyme's transfructosylation activity, leading to low yields (sometimes around 25%).[3][4][5]

  • Complex Purification : The final reaction mixture contains this compound, unreacted substrates (lactose, sucrose), monosaccharides (glucose, fructose), and potentially other oligosaccharides.[8] Separating this compound to a high purity is a complex and expensive downstream process.[3][5]

  • Maintaining Optimal Conditions : In large bioreactors, maintaining uniform conditions such as temperature, pH, and substrate concentration is difficult.[9][10] Gradients can form, leading to reduced efficiency and inconsistent product quality.[9][10][11]

  • Process Control : Issues like heat transfer, achieving efficient mixing without causing shear stress on enzymes, and ensuring adequate aeration (if using whole-cell catalysts) become more pronounced at larger volumes.[9][10]

Section 2: Troubleshooting Guide

Problem 1: Why is my this compound yield significantly lower than expected?

  • Answer 1.1: Suboptimal Reaction Conditions Your reaction parameters (pH, temperature, substrate ratio) may not be optimized for large-scale production. While optimal conditions can vary by enzyme source, deviations can drastically reduce yield. For example, with an immobilized bi-enzyme system (β‐fructofuranosidase and glucose oxidase), the this compound yield dropped from 152.2 g/L at the optimal pH of 6.5 to only 90.2 g/L at pH 4.0.[3][4]

    • Troubleshooting Step: Verify that the pH, temperature, and substrate concentrations in your bioreactor match the established optimal conditions for your specific enzyme. Use multi-point sensors in large vessels to check for gradients. Refer to the optimal parameters in Table 2.

  • Answer 1.2: Glucose Inhibition The glucose generated during the reaction is a known noncompetitive inhibitor of the transfructosylation activity of β-fructofuranosidase and levansucrase.[3][4][5] This inhibition is a primary cause of low conversion efficiency.

    • Troubleshooting Step 1: Implement a glucose removal strategy. A highly effective method is to use a co-enzyme system. For instance, co-immobilizing glucose oxidase with your primary enzyme can convert the inhibitory glucose into gluconic acid, significantly boosting this compound yield.[1][3] Using this method, the conversion efficiency of lactose and sucrose to this compound was increased from 28.5% to 43.2%.[1]

    • Troubleshooting Step 2: In some industrial processes, an invertase-deficient yeast is added to the reaction to consume the glucose byproduct.[12]

  • Answer 1.3: Poor Enzyme Stability and Reusability Free enzymes are prone to deactivation under industrial conditions (e.g., higher temperatures, mechanical stress) and cannot be easily recovered for reuse, which increases costs.[3][4]

    • Troubleshooting Step: Use an immobilized enzyme system. Immobilization, such as through sol-gel encapsulation, protects the enzyme from denaturation and allows for continuous use and easy recovery from the product stream.[3][4] Co-immobilized β‐fructofuranosidase and glucose oxidase have been shown to retain 78.5% of their initial activity even after 15 consecutive uses.[3][4][7]

Problem 2: I am struggling with downstream purification and achieving high-purity this compound.

  • Answer 2.1: Inefficient Separation of Structurally Similar Sugars The reaction mixture is a complex blend of saccharides. The structural similarity between this compound and the unreacted substrates makes separation difficult.

    • Troubleshooting Step: Employ advanced chromatographic techniques. Industrial-scale purification often involves a series of steps including decolorization, carbonation, filtration, and desalination.[12] Chromatographic separation using resins like Diaion UBK535 calcium ester has proven effective, achieving a purity of 87.4% in one study.[3][4][7] Simulated Moving Bed (SMB) chromatography is another powerful technique for large-scale separation of complex sugar mixtures.[8]

  • Answer 2.2: Formation of Unwanted Byproducts Besides glucose, other oligosaccharides like galactooligosaccharides (GOS) can be formed, especially when using β-galactosidase, further complicating the purification process.[5]

    • Troubleshooting Step: Optimize your reaction to favor transfructosylation over hydrolysis. The substrate ratio is a critical parameter; ensure it is optimized for your specific enzyme to maximize the desired reaction pathway.[5] If byproducts remain an issue, your purification train (e.g., chromatography) must be designed to separate these species effectively.

Problem 3: My process works well in the lab, but results are inconsistent at pilot/industrial scale.

  • Answer 3.1: Inadequate Mixing and Mass Transfer In large bioreactors, achieving uniform mixing is challenging.[9] "Dead zones" can develop where substrates are not readily available to the enzyme, and localized buildups of inhibitory byproducts can occur.

    • Troubleshooting Step: Model your bioreactor's performance using Computational Fluid Dynamics (CFD) to identify and eliminate poor mixing zones.[9][13] This may require optimizing the impeller design, agitation speed, or baffle configuration. Ensure that your scale-up strategy maintains a constant parameter, such as the power input per unit volume (P/V) or the impeller tip speed, to approximate similar mixing conditions.

  • Answer 3.2: Heat and pH Gradients Enzymatic reactions can be exothermic, and inadequate heat removal in a large vessel can create temperature spikes that deactivate the enzyme.[9] Similarly, pH can vary throughout the reactor if acid/base addition and mixing are not uniform.

    • Troubleshooting Step: Implement a robust process control system with multiple, spatially distributed sensors for real-time monitoring of temperature and pH.[9] Ensure your bioreactor's cooling jacket and heat exchange system are sufficient for the scaled-up reaction volume.

Section 3: Data Presentation

Table 1: Comparison of this compound Yields from Various Enzymatic Systems

Enzyme SystemSubstrate ConcentrationKey ConditionsMax. This compound YieldReference
β-fructofuranosidase (from Arthrobacter sp.)150 g/L Sucrose, 150 g/L Lactose50°C, pH 6.0109 g/L[5][14]
Levansucrase (from Pseudomonas aurantiaca)510 g/L Sucrose, 360 g/L LactoseNot specified285 g/L[3]
Levansucrase (from Brenneria goodwinii)180 g/L Sucrose, 180 g/L Lactose35°C, pH 6.0~100 g/L[6]
β-galactosidase (from Bacillus circulans)Not specifiedNot specified56 g/L[3]
Co-immobilized β-fructofuranosidase & Glucose Oxidase20% (W/V) total substrate (1:1 ratio)40°C, pH 6.5160.8 g/L[3][4][7]
Levansucrase & Glucose Oxidase18% (w/v) Sucrose, 18% (w/v) Lactose23°C, pH 7.0Conversion efficiency rose to 43.2%[1]

Table 2: Optimized Reaction Parameters for this compound Production

ParameterOptimized Value (Co-immobilized β-fructofuranosidase & GOx)[3][4]Optimized Value (Levansucrase from Z. mobilis)[1][15]
pH 6.57.0
Temperature 40°C23°C
Substrate Ratio (Sucrose:Lactose) 1:1 (w/w)1:1 (w/w)
Total Substrate Concentration 20% (W/V)36% (w/v) total (18% each)
Enzyme Concentration 1.0 mg/g·sol1 unit/ml

Section 4: Experimental Protocols

Protocol 1: Co-immobilization of β-fructofuranosidase and Glucose Oxidase by Sol-Gel Encapsulation

  • Objective: To create a stable, reusable bi-enzyme system for efficient this compound production with simultaneous removal of glucose byproduct.

  • Methodology: This protocol is based on the method described for improving this compound production efficiency.[3][4][7]

    • Preparation of Sol: Prepare a stock solution of the enzyme mixture (β-fructofuranosidase and glucose oxidase) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).

    • Encapsulation: In a controlled environment, add a silica (B1680970) precursor (e.g., tetramethyl orthosilicate (B98303) - TMOS) to the enzyme solution under gentle stirring. The precursor will hydrolyze and polycondense, forming a porous silica gel matrix that physically entraps the enzyme molecules.

    • Aging: Allow the gel to age for a specified period (e.g., 12-24 hours) at a cool temperature (e.g., 4°C) to strengthen the matrix.

    • Washing: Thoroughly wash the resulting immobilized enzyme gel with buffer to remove any unencapsulated enzymes and residual chemicals.

    • Storage: Store the immobilized bi-enzyme preparation in buffer at 4°C until use. The operational stability can be tested by running consecutive batch reactions and measuring the retained activity.[3][7]

Protocol 2: Quantification of this compound and Other Sugars by HPLC

  • Objective: To accurately quantify the concentration of this compound, substrates, and byproducts in the reaction mixture. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[16][17]

  • Methodology:

    • Sample Preparation: Dilute a sample of the reaction mixture with HPLC-grade water to bring the sugar concentrations within the calibrated range of the instrument. Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.

    • HPLC System:

      • Column: A column suitable for carbohydrate analysis, such as an amino-propyl column (e.g., XBridge BEH Amide) or a ligand-exchange column.[17]

      • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[16]

      • Detector: A Refractive Index Detector (RID) is commonly used for sugar analysis.[16] An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (e.g., ACQUITY QDa) can also be used for enhanced sensitivity and specificity.[17]

      • Flow Rate: Typically 0.5 - 1.5 mL/min.

      • Column Temperature: Maintained at a constant temperature (e.g., 35-40°C) for reproducible retention times.

    • Calibration: Prepare a series of standard solutions with known concentrations of pure this compound, sucrose, lactose, glucose, and fructose. Run these standards to generate a calibration curve for each compound.

    • Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the peaks by comparing their retention times and peak areas to the calibration curves.

Section 5: Visualizations

Enzymatic_Synthesis_Pathway Enzymatic Synthesis of this compound cluster_troubleshooting Troubleshooting Strategy Sucrose Sucrose Reaction β-fructofuranosidase or Levansucrase Sucrose->Reaction Lactose Lactose Lactose->Reaction This compound This compound (Target Product) Reaction->this compound Glucose Glucose (Byproduct) Reaction->Glucose Glucose->Reaction  Inhibits GOx Glucose Oxidase (Co-enzyme) Glucose->GOx Converts GluconicAcid Gluconic Acid (Non-inhibitory) GOx->GluconicAcid

Caption: Enzymatic pathway for this compound synthesis and a troubleshooting strategy to mitigate byproduct inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield Start Problem: Low this compound Yield Check_Conditions 1. Review Reaction Conditions (pH, Temp, Substrate Ratio) Start->Check_Conditions Analyze_Byproducts 2. Analyze Byproduct Levels (e.g., Glucose via HPLC) Start->Analyze_Byproducts Assess_Enzyme 3. Assess Enzyme Performance (Activity, Stability) Start->Assess_Enzyme Sol_Conditions Solution: Optimize parameters for scale. Install multi-point sensors. Check_Conditions->Sol_Conditions Sol_Byproducts Solution: Implement glucose removal. (e.g., Co-immobilize Glucose Oxidase) Analyze_Byproducts->Sol_Byproducts Sol_Enzyme Solution: Use immobilized enzyme for stability and reusability. Assess_Enzyme->Sol_Enzyme

Caption: A logical workflow for diagnosing and solving common causes of low this compound yield during scale-up.

Experimental_Workflow General Experimental Workflow for Scaled-Up Production cluster_prep Upstream cluster_reaction Reaction cluster_downstream Downstream & Analysis Prep Substrate Preparation (Sucrose, Lactose in Buffer) Bioreactor Bioreactor Setup (Sterilization, Calibration) Prep->Bioreactor Reaction Enzymatic Synthesis (Controlled pH, Temp) Bioreactor->Reaction Enzyme Enzyme Preparation (Immobilization) Enzyme->Bioreactor Termination Reaction Termination (e.g., Heat Inactivation) Reaction->Termination Filtration Initial Filtration (Remove Immobilized Enzyme) Termination->Filtration Purification Purification Train (Chromatography, Desalination) Filtration->Purification Analysis Final Analysis (HPLC for Purity & Yield) Purification->Analysis

Caption: A standard workflow from substrate preparation to final product analysis in this compound production.

References

Technical Support Center: Optimizing Lactosucrose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lactosucrose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues encountered during the enzymatic synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental enzymatic reaction for this compound synthesis?

A1: this compound is a trisaccharide synthesized from sucrose (B13894) and lactose (B1674315). The primary enzymatic reaction is a transfructosylation process. An enzyme, typically a β-fructofuranosidase or a levansucrase, cleaves the fructose (B13574) unit from sucrose and transfers it to a lactose molecule, forming this compound.[1][2][3]

Q2: Which enzymes are commonly used for this compound synthesis?

A2: The most frequently utilized enzymes are β-fructofuranosidase and levansucrase.[1][4][5] β-galactosidase can also be used for this synthesis.[5][6] The choice of enzyme is critical as it influences the optimal reaction conditions and overall yield.

Q3: What are the optimal pH and temperature for this compound synthesis?

A3: The optimal conditions are highly dependent on the specific enzyme used. For instance, with a co-immobilized system of β‐fructofuranosidase and glucose oxidase, the optimal conditions have been reported as a pH of 6.5 and a temperature of 40°C.[1][2] In contrast, using a levansucrase from Zymomonas mobilis, the optimal conditions were found to be a pH of 7.0 and a temperature of 23°C.[3][4][7] A thermostable β-fructofuranosidase from Arthrobacter sp. 10138 has shown optimal performance at pH 6.0 and 50°C.[3][8]

Q4: How can the yield of this compound be maximized?

A4: Maximizing the yield involves optimizing several factors in addition to pH and temperature. These include the ratio of sucrose to lactose, the total substrate concentration, and the enzyme concentration. For example, a 1:1 (w/w) substrate ratio of sucrose to lactose has been shown to be effective.[1][2] Additionally, co-immobilizing the primary enzyme with glucose oxidase can improve yield by converting the glucose byproduct, which can inhibit the reaction, into gluconic acid.[2]

Troubleshooting Guide

Problem: Low this compound Yield

Possible Cause Troubleshooting Step
Suboptimal pH or Temperature Verify that the pH and temperature of your reaction mixture are within the optimal range for the specific enzyme you are using. Refer to the data tables for enzyme-specific conditions. Even slight deviations can significantly impact enzyme activity.[1][2]
Incorrect Substrate Ratio The ratio of sucrose to lactose is a critical factor.[1] An imbalance can limit the transfructosylation reaction. Experiment with different ratios (e.g., 1:1, 2:1, 1:2) to find the optimal balance for your system.
Enzyme Inhibition by Glucose The glucose released from sucrose during the reaction can act as a noncompetitive inhibitor of β-fructofuranosidase, thereby reducing the efficiency of this compound synthesis.[1][2] Consider using a co-immobilized system with glucose oxidase to convert glucose to gluconic acid.[2]
Enzyme Deactivation Enzymes can lose activity over time, especially at higher temperatures.[1][2] If you are reusing your enzyme, check its activity. Consider enzyme immobilization to enhance stability and allow for easier reuse.[1][3]
Reaction Time The concentration of this compound will increase over time up to a certain point, after which it may start to be hydrolyzed. It is important to monitor the reaction over time to determine the optimal reaction duration for maximum yield.[6]

Data Presentation

Table 1: Optimal pH and Temperature for this compound Synthesis with Different Enzymes

EnzymeOptimal pHOptimal Temperature (°C)Source
β-fructofuranosidase and Glucose Oxidase (co-immobilized)6.540[1][2]
Levansucrase from Zymomonas mobilis7.023[3][4][7]
Thermostable β-fructofuranosidase from Arthrobacter sp. 101386.050[3][8]
Levansucrase from Brenneria goodwinii6.035[9][10]

Experimental Protocols

Protocol 1: this compound Synthesis using Co-immobilized β-fructofuranosidase and Glucose Oxidase

  • Preparation of Substrate Solution: Prepare a solution containing 20% (w/v) sucrose and 20% (w/v) lactose in a suitable buffer (e.g., phosphate (B84403) buffer) and adjust the pH to 6.5.[1][2]

  • Enzyme Addition: Add the co-immobilized β-fructofuranosidase and glucose oxidase to the substrate solution. A typical enzyme concentration is 1.0 mg/g of sol-gel support.[1][2]

  • Incubation: Incubate the reaction mixture at 40°C for 8 hours with gentle agitation.[1][2]

  • Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes to denature the enzymes.[1][2]

  • Analysis: Analyze the concentration of this compound in the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a refractive index detector and an amino column.[1][2]

Protocol 2: this compound Synthesis using Levansucrase from Zymomonas mobilis

  • Substrate Preparation: Dissolve lactose monohydrate (18% w/v) and sucrose (18% w/v) in a 50 mM sodium acetate (B1210297) buffer adjusted to pH 7.0.[7]

  • Enzyme Addition: Add the levansucrase enzyme to the substrate solution to a final concentration of 1 unit/mL.[4][7]

  • Incubation: Incubate the reaction at 23°C. Monitor the reaction progress over time.[4][7]

  • Analysis: Determine the concentration of this compound, glucose, fructose, sucrose, and lactose at different time points using HPLC.[7]

Visualizations

Enzymatic_Synthesis_of_this compound Sucrose Sucrose Intermediate Enzyme-Fructose Complex Sucrose->Intermediate Fructose Donor Lactose Lactose This compound This compound (Product) Lactose->this compound Fructose Acceptor Enzyme β-fructofuranosidase or Levansucrase Enzyme->Intermediate Glucose Glucose (Byproduct) Intermediate->Glucose Release Intermediate->this compound Troubleshooting_Lactosucrose_Synthesis Start Start: Low this compound Yield Check_pH_Temp 1. Verify pH and Temperature Are they optimal for the enzyme? Start->Check_pH_Temp Check_Substrate 2. Analyze Substrate Ratio Is the Sucrose:Lactose ratio optimized? Check_pH_Temp->Check_Substrate No Adjust_Conditions Adjust pH/Temperature Check_pH_Temp->Adjust_Conditions Yes Check_Inhibition 3. Assess Byproduct Inhibition High glucose concentration? Check_Substrate->Check_Inhibition No Adjust_Ratio Optimize Substrate Ratio Check_Substrate->Adjust_Ratio Yes Check_Enzyme_Activity 4. Evaluate Enzyme Stability Is the enzyme deactivated? Check_Inhibition->Check_Enzyme_Activity No Add_GOx Consider Glucose Oxidase Co-immobilization Check_Inhibition->Add_GOx Yes Immobilize_Enzyme Immobilize Enzyme or use fresh batch Check_Enzyme_Activity->Immobilize_Enzyme Yes Success Yield Improved Check_Enzyme_Activity->Success No Adjust_Conditions->Success Adjust_Ratio->Success Add_GOx->Success Immobilize_Enzyme->Success

References

Technical Support Center: Optimizing Lactosucrose Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low yields in lactosucrose enzymatic reactions.

Troubleshooting Guide: Low this compound Yield

Low yields in this compound synthesis can stem from several factors. This guide provides a systematic approach to identifying and resolving common issues.

1. Sub-Optimal Reaction Conditions

Enzymatic reactions are highly sensitive to their environment. Deviations from optimal pH, temperature, and substrate concentrations can significantly reduce yields.

  • Problem: Incorrect pH or temperature.

  • Solution: Verify that the reaction pH and temperature align with the enzyme's optimum. Most commonly used enzymes for this compound synthesis, such as β-fructofuranosidase and levansucrase, have optimal pH ranges between 6.0 and 7.0 and temperature optima between 23°C and 55°C.[1][2][3][4]

  • Problem: Inappropriate substrate ratio or concentration.

  • Solution: The ratio of sucrose (B13894) to lactose (B1674315) is crucial for maximizing the transfructosylation reaction. An equal ratio (1:1 w/w) is often a good starting point.[5][6] High substrate concentrations can sometimes lead to substrate inhibition, while very low concentrations may limit the reaction rate. It is advisable to test a range of concentrations to find the optimal balance for your specific enzyme.

2. Enzyme-Related Issues

The stability and activity of the enzyme are paramount for a successful reaction.

  • Problem: Low enzyme activity or instability.

  • Solution: Ensure the enzyme has been stored correctly and has not lost activity. Consider using a fresh batch of the enzyme. Enzyme immobilization is a widely used technique to improve stability and allow for reuse.[5][6][7] Co-immobilization with other enzymes, like glucose oxidase, can further enhance stability and efficiency.[5][6]

  • Problem: Inappropriate enzyme concentration.

  • Solution: The amount of enzyme used can impact the final yield. Increasing the enzyme concentration can increase the initial reaction rate, but excessive amounts may lead to hydrolysis of the this compound product.[5][6][8] It is recommended to perform a dose-response experiment to determine the optimal enzyme concentration.

3. Byproduct Inhibition

The enzymatic synthesis of this compound from sucrose and lactose also produces glucose as a byproduct.

  • Problem: Glucose byproduct inhibits enzyme activity.

  • Solution: Glucose can act as a non-competitive inhibitor of the transfructosylation activity of enzymes like β-fructofuranosidase and levansucrase, leading to lower yields.[5][6][9] To mitigate this, a mixed-enzyme system can be employed. The addition of glucose oxidase converts the inhibitory glucose to gluconic acid, thereby increasing the this compound yield.[2][4][8]

Frequently Asked Questions (FAQs)

Q1: What are the main enzymes used for this compound synthesis?

A1: The three key enzymes used for the enzymatic production of this compound are levansucrase, β-fructofuranosidase, and β-galactosidase.[7] These enzymes catalyze the transfer of a fructosyl group from sucrose to lactose.

Q2: What are the typical substrates and their sources for this reaction?

A2: The primary substrates are sucrose and lactose.[5][6] Sucrose is a common disaccharide, while lactose is the main sugar in milk and a major component of whey, a byproduct of the dairy industry.[4][8]

Q3: How can I increase the yield of my this compound reaction?

A3: To improve your yield, you can:

  • Optimize reaction conditions such as pH, temperature, and substrate ratio.

  • Use an optimal concentration of a highly active and stable enzyme.

  • Employ enzyme immobilization to enhance stability and reusability.[5][6]

  • Incorporate a co-enzyme system, such as glucose oxidase, to remove inhibitory byproducts like glucose.[2][4]

Q4: What is the role of glucose oxidase in the reaction?

A4: Glucose oxidase is used to remove the glucose byproduct, which inhibits the primary enzyme (e.g., β-fructofuranosidase or levansucrase).[2][4][5][6] By converting glucose to gluconic acid, it alleviates this inhibition and can significantly increase the final this compound yield.[2][4]

Q5: Can the this compound product be hydrolyzed by the same enzyme that produces it?

A5: Yes, some enzymes, particularly at high concentrations or after prolonged reaction times, can begin to hydrolyze the newly formed this compound, which will decrease the overall yield.[5][6][8] It is important to monitor the reaction over time to determine the optimal endpoint.

Data Presentation

Table 1: Comparison of this compound Yields with Different Enzymes and Conditions

EnzymeSource OrganismSubstrate Concentration (Sucrose/Lactose)Temperature (°C)pHThis compound Yield (g/L)Reference
β-fructofuranosidaseArthrobacter sp. 10138150 g/L / 150 g/L506.0109[1]
β-fructofuranosidase (immobilized with glucose oxidase)Arthrobacter sp.20% (w/v) total406.5160.8[5][6]
β-fructofuranosidaseBacillus methanolicus LB-115% / 15%377.0110[10]
LevansucraseZymomonas mobilis18% (w/v) / 18% (w/v)237.0- (28.5% conversion)[2][4]
Levansucrase (with glucose oxidase)Zymomonas mobilis18% (w/v) / 18% (w/v)237.0- (43.2% conversion)[2][4]
LevansucraseBacillus subtilis225 g/L / 225 g/L556.0181[3]
β-galactosidaseBacillus circulans---56[5]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

  • Substrate Preparation: Prepare a solution containing sucrose and lactose at the desired concentrations (e.g., 15-20% w/v each) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 6.0-7.0).

  • Enzyme Addition: Add the specified amount of β-fructofuranosidase or levansucrase to the substrate solution. The optimal enzyme concentration should be determined experimentally (e.g., starting with 1 unit of enzyme/ml of reaction mixture).[2][4]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 23-55°C) with gentle agitation for a predetermined duration (e.g., 8-28 hours).[3][5][6][10]

  • Reaction Termination: Stop the reaction by heat inactivation, typically by boiling the mixture for 10 minutes.[5][6]

  • Analysis: Analyze the concentration of this compound, residual substrates, and byproducts using High-Performance Liquid Chromatography (HPLC) with a refractive index detector.[5][6]

Protocol 2: this compound Synthesis with Byproduct Removal (using Glucose Oxidase)

  • Substrate and Enzyme Preparation: Follow steps 1 and 2 from Protocol 1.

  • Co-enzyme Addition: Add glucose oxidase to the reaction mixture. The optimal ratio of the primary enzyme to glucose oxidase should be determined experimentally.

  • Incubation and Termination: Follow steps 3 and 4 from Protocol 1.

  • Analysis: Follow step 5 from Protocol 1. The analysis should also quantify the amount of gluconic acid produced.

Visualizations

Enzymatic_Reaction_Workflow cluster_substrates Substrates cluster_products Products Sucrose Sucrose Enzyme β-fructofuranosidase or Levansucrase Sucrose->Enzyme Lactose Lactose Lactose->Enzyme This compound This compound (Target Product) Enzyme->this compound Transfructosylation Glucose Glucose (Byproduct) Enzyme->Glucose

Caption: Enzymatic synthesis of this compound from sucrose and lactose.

Troubleshooting_Workflow Start Low this compound Yield Check_Conditions Step 1: Verify Reaction Conditions (pH, Temp, Substrate Conc.) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Adjust_Conditions Adjust to Optimal Conditions Conditions_OK->Adjust_Conditions No Check_Enzyme Step 2: Evaluate Enzyme (Activity, Stability, Conc.) Conditions_OK->Check_Enzyme Yes Adjust_Conditions->Check_Conditions Enzyme_OK Enzyme Optimal? Check_Enzyme->Enzyme_OK Optimize_Enzyme Use Fresh/Immobilized Enzyme, Optimize Concentration Enzyme_OK->Optimize_Enzyme No Check_Inhibition Step 3: Assess Byproduct Inhibition (Measure Glucose Levels) Enzyme_OK->Check_Inhibition Yes Optimize_Enzyme->Check_Enzyme Inhibition_Present Inhibition Present? Check_Inhibition->Inhibition_Present Add_GO Implement Byproduct Removal (e.g., Add Glucose Oxidase) Inhibition_Present->Add_GO Yes Success Improved Yield Inhibition_Present->Success No Add_GO->Success

Caption: Troubleshooting workflow for low this compound yields.

Byproduct_Inhibition_Mitigation cluster_reaction Main Reaction cluster_mitigation Mitigation Strategy Enzyme β-fructofuranosidase Glucose Glucose (Byproduct) Enzyme->Glucose This compound This compound Enzyme->this compound Glucose->Enzyme Inhibits GO Glucose Oxidase Glucose->GO Converted to Gluconic_Acid Gluconic Acid (Non-inhibitory) GO->Gluconic_Acid

Caption: Mitigation of byproduct inhibition using glucose oxidase.

References

Technical Support Center: Purification of Lactosucrose Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for removing unreacted substrates from lactosucrose preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted lactose (B1674315) and sucrose (B13894) from this compound synthesis reactions?

A1: The most prevalent and effective methods for purifying this compound from its unreacted substrates (lactose and sucrose) and by-products include activated carbon chromatography, selective fermentation with yeast, and enzymatic methods.[1][2] Additionally, chromatographic separation using specific resins like Diaion UBK535 has proven effective.[3][4]

Q2: How does activated carbon chromatography work to separate this compound?

A2: Activated carbon chromatography separates sugars based on their molecular size and structure. Oligosaccharides, such as this compound, have a higher affinity for activated carbon compared to monosaccharides and disaccharides. This allows for the selective elution of the smaller, unreacted substrates with a low concentration of ethanol (B145695), while the this compound is retained and can be eluted later with a higher ethanol concentration.

Q3: Can I use yeast to purify my this compound preparation? What is the principle behind this method?

A3: Yes, selective fermentation using yeast, typically Saccharomyces cerevisiae, is a viable method. The principle lies in the yeast's ability to metabolize smaller sugars like glucose, fructose, and sucrose for its growth, while it is unable to utilize the larger this compound molecule.[5] This effectively removes the unreacted sucrose and glucose by-product from the mixture.

Q4: What is the role of enzymatic methods in this compound purification?

A4: Enzymatic methods are often used to improve the overall yield and purity of this compound. For instance, glucose oxidase can be used in a mixed-enzyme system to convert the glucose by-product into gluconic acid.[1][6][7] This removal of glucose can drive the equilibrium of the synthesis reaction towards this compound formation and simplifies the subsequent purification steps by reducing the number of different sugars in the mixture.[1][6][7]

Troubleshooting Guides

Activated Carbon Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of this compound from substrates. - Inappropriate ethanol gradient. - Column overloading. - Incorrect flow rate.- Optimize the ethanol gradient. Start with water or a very low ethanol concentration (e.g., 5%) to elute monosaccharides and disaccharides, then increase the concentration (e.g., 15-30%) to elute this compound. - Reduce the amount of crude this compound solution loaded onto the column. - Optimize the flow rate; a slower flow rate often improves resolution.
Low recovery of this compound. - Irreversible adsorption to the activated carbon. - Elution with insufficient ethanol concentration or volume.- Ensure the ethanol concentration is high enough to desorb the this compound. You may need to test a range of concentrations. - Increase the volume of the elution buffer to ensure complete recovery.
Presence of fine carbon particles in the eluate. - Poor quality activated carbon. - Improper column packing.- Use high-quality, granular activated carbon. - Ensure the column is packed properly with frits or glass wool at the ends to retain the carbon particles. Allow the packed column to settle before use.
Yeast Fermentation
Issue Possible Cause(s) Troubleshooting Steps
Incomplete removal of sucrose. - Insufficient yeast concentration. - Suboptimal fermentation conditions (temperature, pH). - Short fermentation time.- Increase the amount of S. cerevisiae added to the reaction mixture. - Ensure the temperature (typically 25-35°C) and pH are optimal for yeast activity.[8] - Extend the fermentation time and monitor the sugar profile using techniques like HPLC.
This compound degradation. - Contamination with other microorganisms that can metabolize this compound. - Use of a yeast strain that can utilize this compound.- Ensure sterile conditions during the fermentation process. - Use a well-characterized strain of S. cerevisiae that is confirmed not to metabolize this compound.
Difficulty in removing yeast cells after fermentation. - Inefficient separation method.- Use centrifugation at a sufficient speed and duration to pellet the yeast cells. - Follow up with sterile filtration (e.g., 0.22 µm filter) to remove any remaining yeast cells.

Data Presentation

Table 1: Comparison of Purification Methods for Removing Unreacted Substrates from this compound Preparations

Method Principle of Separation Purity Achieved Recovery Rate Key Advantages Key Disadvantages
Activated Carbon Chromatography Differential adsorption based on molecular size.Up to 80-90%~97%High recovery, scalable.Can be time-consuming, requires solvent usage.
Yeast Fermentation (S. cerevisiae) Selective metabolism of smaller sugars.High purity by removing sucrose and glucose.Not directly applicable for recovery, but for removal.Highly specific for sucrose and glucose, cost-effective.Requires downstream processing to remove yeast, potential for contamination.
Enzymatic (e.g., Glucose Oxidase) Enzymatic conversion of specific sugars.Improves final purity by removing by-products.HighHighly specific, mild reaction conditions.Cost of enzymes, may not remove all unreacted substrates.
Resin Chromatography (e.g., Diaion UBK535) Ion-exchange or size-exclusion.Purity improved from 40.2% to 87.4%[3][4]GoodHigh resolution and specificity.High cost of resins, requires specialized equipment.

Experimental Protocols

Protocol 1: Purification of this compound using Activated Carbon Chromatography

Objective: To separate this compound from unreacted lactose, sucrose, and monosaccharide by-products.

Materials:

  • Crude this compound reaction mixture

  • Granular activated carbon

  • Chromatography column

  • Ethanol (95% and dilutions)

  • Deionized water

  • Fraction collector

  • HPLC for analysis

Methodology:

  • Column Packing:

    • Prepare a slurry of activated carbon in deionized water.

    • Pour the slurry into the chromatography column and allow it to pack under gravity.

    • Place a frit or glass wool at the top and bottom of the column to prevent the carbon from washing out.

    • Wash the packed column with several column volumes of deionized water.

  • Sample Loading:

    • Concentrate the crude this compound mixture if necessary.

    • Carefully load the sample onto the top of the prepared activated carbon column.

  • Elution:

    • Step 1 (Wash): Elute the column with deionized water to remove salts and some monosaccharides.

    • Step 2 (Elute Substrates): Elute with a low concentration of ethanol (e.g., 5-10% v/v) to remove the majority of unreacted lactose and sucrose.

    • Step 3 (Elute this compound): Elute the this compound using a higher concentration of ethanol (e.g., 15-30% v/v). A stepwise or linear gradient can be optimized for best separation.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions for their sugar composition using HPLC to identify the fractions containing pure this compound.

    • Pool the pure this compound fractions and remove the ethanol by rotary evaporation.

Protocol 2: Selective Fermentation with Saccharomyces cerevisiae

Objective: To remove unreacted sucrose and glucose from a this compound preparation.

Materials:

  • Crude this compound reaction mixture

  • Saccharomyces cerevisiae (baker's yeast)

  • Sterile fermentation vessel

  • Incubator shaker

  • Centrifuge

  • Sterile filtration unit (0.22 µm)

Methodology:

  • Yeast Inoculum Preparation:

    • Prepare a starter culture of S. cerevisiae in a suitable sterile medium.

  • Fermentation:

    • Adjust the pH of the crude this compound mixture to a range suitable for yeast (e.g., pH 4.5-5.5).

    • Inoculate the this compound mixture with the prepared yeast culture in a sterile fermentation vessel.

    • Incubate at a suitable temperature (e.g., 30°C) with gentle agitation for 12-24 hours.[8]

  • Monitoring:

    • Periodically take samples to monitor the concentration of sucrose, glucose, and this compound by HPLC.

    • Stop the fermentation when the sucrose and glucose concentrations are negligible.

  • Yeast Removal:

    • Centrifuge the fermentation broth to pellet the yeast cells.

    • Decant the supernatant containing the purified this compound.

    • Perform a sterile filtration of the supernatant to remove any remaining yeast cells.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification synthesis Enzymatic Reaction (β-fructofuranosidase) crude Crude this compound Mixture synthesis->crude substrates Lactose + Sucrose substrates->synthesis method1 Activated Carbon Chromatography crude->method1 method2 Yeast Fermentation crude->method2 method3 Enzymatic Treatment (e.g., Glucose Oxidase) crude->method3 pure Purified this compound method1->pure method2->pure method3->pure

Caption: General workflow for this compound production and purification.

signaling_pathway sucrose Sucrose enzyme β-fructofuranosidase sucrose->enzyme lactose Lactose lactose->enzyme This compound This compound enzyme->this compound glucose Glucose (By-product) enzyme->glucose glucose_oxidase Glucose Oxidase glucose->glucose_oxidase gluconic_acid Gluconic Acid glucose_oxidase->gluconic_acid

Caption: Enzymatic synthesis of this compound and by-product removal.

References

Lactosucrose Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of lactosucrose under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound is primarily influenced by three main factors: temperature, pH, and humidity. High temperatures and extreme pH conditions (both acidic and alkaline) can lead to the hydrolysis of this compound. High humidity can affect the stability of solid, amorphous this compound by promoting physical changes like caking and crystallization, which can in turn impact its chemical stability.

Q2: My this compound solution appears to be degrading. What are the likely degradation products?

A2: The primary degradation pathway for this compound is hydrolysis. This process breaks the glycosidic bonds, resulting in the formation of its constituent monosaccharides and disaccharides. The initial hydrolysis of this compound typically yields fructose (B13574) and lactose (B1674315).[1] Subsequently, lactose can further hydrolyze to glucose and galactose. Therefore, if you suspect degradation, you should analyze your solution for the presence of fructose, lactose, glucose, and galactose.

Q3: At what pH is this compound most stable in aqueous solutions?

A3: this compound exhibits good stability in neutral to slightly acidic conditions. The optimal pH for the enzymatic production of this compound is around 6.0-7.0, which suggests that the molecule is relatively stable within this range.[2] Under strongly acidic conditions (e.g., pH 3.0), degradation is more pronounced.[3] One study noted that at pH 4.0, the yield of this compound was significantly lower compared to pH 6.5, indicating greater instability at lower pH.[4]

Q4: I need to heat my this compound solution. What is the maximum temperature it can withstand?

A4: The thermal stability of this compound is dependent on the pH of the solution. At a pH of 4.5, this compound has been reported to be stable for up to one hour at temperatures as high as 120°C.[3] However, at a pH of 6.0 and a temperature of 80°C, it is reported to be stable for over two hours.[3] At very high temperatures, such as those used in subcritical water studies (150-230°C), this compound will undergo hydrolysis. For general laboratory applications, it is advisable to use the lowest effective temperature and maintain a pH between 6.0 and 7.0 to minimize degradation.

Q5: I am working with solid this compound. How does humidity affect its stability?

A5: The effect of humidity on solid this compound depends on its physical form (crystalline vs. amorphous). Amorphous forms of sugars are generally more susceptible to the effects of humidity.[5] High humidity can lead to moisture sorption, which can cause caking and potentially lead to the crystallization of amorphous this compound.[5] While specific studies on the impact of humidity on solid this compound stability are limited, data on lactose, a component of this compound, shows that high humidity can lead to changes in its physical properties.[6] It is recommended to store solid this compound, particularly in its amorphous form, in a desiccated, low-humidity environment.

Q6: How can I monitor the stability of my this compound samples?

A6: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the stability of this compound.[7] An HPLC method can be developed to separate and quantify this compound and its potential degradation products (fructose, lactose, glucose, and galactose). This allows for a precise determination of the remaining this compound content and the formation of impurities over time.

Data Presentation: this compound Stability Under Various Conditions

The following tables summarize the available quantitative data on this compound stability.

Table 1: Thermal and pH Stability of this compound in Aqueous Solution

Temperature (°C)pHDurationObservation
806.0> 2 hoursStable
803.02 hours< 20% decomposition
1204.51 hourStable
150-230Not SpecifiedVariableHydrolysis occurs

Data sourced from Smolecule[3] and Khuwijitjaru et al. (2016)

Table 2: Optimal Conditions for Enzymatic this compound Production (Indicative of Relative Stability)

ParameterOptimal Range
pH 6.0 - 7.0
Temperature (°C) 40 - 50

Data compiled from various sources on enzymatic synthesis.[3][4][8][9]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

Objective: To evaluate the stability of this compound in an aqueous solution under specific temperature and pH conditions.

Materials:

  • This compound

  • Purified water

  • pH buffer solutions (e.g., citrate, phosphate)

  • HPLC system with a refractive index (RI) detector

  • Analytical column suitable for sugar analysis (e.g., amino column)

  • Incubator or water bath

  • pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in purified water.

  • pH Adjustment: Aliquot the stock solution into separate volumetric flasks and adjust the pH to the desired levels using appropriate buffer solutions.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each pH-adjusted solution using a validated HPLC method to determine the initial concentration of this compound.

  • Incubation: Store the prepared solutions in a temperature-controlled incubator or water bath at the desired test temperature.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the withdrawn samples by HPLC to quantify the concentration of this compound and identify and quantify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate constant if applicable.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound and Its Degradation Products

Objective: To separate and quantify this compound, fructose, lactose, glucose, and galactose in a sample.

Typical HPLC Conditions:

  • Column: Amino-based column (e.g., 250mm x 4.6mm, 5µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detector: Refractive Index (RI)

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare individual standard solutions of this compound, fructose, lactose, glucose, and galactose of known concentrations. Also, prepare a mixed standard solution containing all components.

  • Calibration Curve: Inject the standard solutions to determine the retention time for each component and to generate a calibration curve for quantification.

  • Sample Preparation: Dilute the experimental samples to fall within the concentration range of the calibration curve. Filter the samples through a 0.45 µm filter before injection.

  • Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks in the sample chromatograms based on the retention times of the standards. Quantify the concentration of each component using the calibration curves.

Visualizations

Lactosucrose_Hydrolysis_Pathway This compound This compound Fructose Fructose This compound->Fructose Hydrolysis Lactose Lactose This compound->Lactose Hydrolysis Glucose Glucose Lactose->Glucose Hydrolysis Galactose Galactose Lactose->Galactose Hydrolysis

Caption: Hydrolysis pathway of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare this compound Solution adjust_ph Adjust pH prep_solution->adjust_ph storage Store at Defined Temperature & Humidity adjust_ph->storage sampling Withdraw Samples at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Interpretation hplc->data_analysis conclusion conclusion data_analysis->conclusion Assess Stability

Caption: General workflow for this compound stability testing.

References

Technical Support Center: Troubleshooting HPLC Analysis of Lactosucrose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of lactosucrose, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

Peak tailing is a phenomenon in chromatography where a peak exhibits an asymmetrical shape, with the latter half of the peak being broader than the front half.[1][2][3] This distortion can lead to several analytical problems, including:

  • Inaccurate Quantification: Tailing peaks are difficult to integrate accurately, leading to unreliable quantitative results.[3][4]

  • Reduced Resolution: The tail of a peak can overlap with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.[3][4]

  • Poor Method Robustness: Tailing can indicate underlying issues with the method or system, leading to inconsistent results.[3]

In the context of this compound analysis, which often involves separating structurally similar sugars, maintaining symmetrical peak shapes is crucial for accurate and reliable results.

Q2: What are the common causes of peak tailing in the HPLC analysis of this compound?

Peak tailing in the HPLC analysis of this compound, particularly when using methods like Hydrophilic Interaction Liquid Chromatography (HILIC), can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns, are a primary cause.[1][2][5] These interactions can lead to a secondary, stronger retention mechanism that causes tailing.

  • Inappropriate Mobile Phase Conditions:

    • Incorrect pH: The mobile phase pH can influence the ionization state of both the analyte and the stationary phase. For sugars like this compound, an unsuitable pH can exacerbate secondary interactions with silanol groups.[2][6]

    • Insufficient Buffer Concentration: A low buffer concentration may not be adequate to mask active sites on the stationary phase, leading to increased secondary interactions and peak tailing.[1][7][8]

  • Column Issues:

    • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active sites and leading to increased tailing.[3][9]

    • Column Contamination: Accumulation of sample matrix components on the column can disrupt the chromatography and cause peak distortion.[10] A guard column can help mitigate this.

  • Sample-Related Issues:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.[1][9]

    • Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent significantly stronger (e.g., higher water content in HILIC) than the mobile phase can cause peak distortion.[1]

  • System and Hardware Issues:

    • Extra-Column Dead Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][2]

Troubleshooting Guide

Problem: The this compound peak in my chromatogram is tailing.

This guide provides a systematic approach to diagnose and resolve peak tailing.

Step 1: Initial Checks and Low-Effort Solutions

Before making significant changes to your method, perform these initial checks:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection. HILIC columns, in particular, may require longer equilibration times than reversed-phase columns.[1]

  • Flow Rate: A lower flow rate can sometimes improve peak shape by allowing for better mass transfer.[1]

  • Temperature: Slightly elevating the column temperature can sometimes improve peak shape, especially if anomer separation is contributing to broadening.[1]

  • Extra-Column Volume: Minimize the length and diameter of all tubing to reduce dead volume.[1][2]

Step 2: Method and Mobile Phase Optimization

If initial checks do not resolve the issue, the next step is to optimize the mobile phase and other method parameters.

dot

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing Physical/System Issue check_all_peaks->all_tailing Yes one_tailing Chemical/Method Issue check_all_peaks->one_tailing No check_frit Check for blocked column frit all_tailing->check_frit check_connections Inspect fittings and tubing for leaks/voids all_tailing->check_connections backflush Backflush column check_frit->backflush replace_frit Replace frit/column check_frit->replace_frit end Peak Shape Improved check_connections->end backflush->end replace_frit->end optimize_mobile_phase Optimize Mobile Phase one_tailing->optimize_mobile_phase check_sample Evaluate Sample Parameters one_tailing->check_sample column_health Assess Column Health one_tailing->column_health increase_buffer Increase Buffer Concentration optimize_mobile_phase->increase_buffer adjust_ph Adjust Mobile Phase pH optimize_mobile_phase->adjust_ph increase_buffer->end adjust_ph->end reduce_load Reduce Injection Volume/Concentration check_sample->reduce_load match_solvent Match Injection Solvent to Mobile Phase check_sample->match_solvent reduce_load->end match_solvent->end use_guard Use a Guard Column column_health->use_guard replace_column Replace Column column_health->replace_column use_guard->end replace_column->end Experimental_Workflow start Start prep_mp Prepare Mobile Phases (Varying Buffer Conc.) start->prep_mp equilibrate Equilibrate Column prep_mp->equilibrate inject Inject this compound Standard equilibrate->inject acquire Acquire Chromatogram inject->acquire analyze Calculate Peak Asymmetry acquire->analyze compare Compare Results analyze->compare optimal Optimal Condition Identified compare->optimal Done next_conc Change to Next Buffer Conc. compare->next_conc More Conditions next_conc->equilibrate

References

Technical Support Center: Quantifying Lactosucrose in Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for mitigating matrix effects when quantifying lactosucrose in complex fecal samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in fecal sample analysis?

A1: Matrix effects are the alteration of an analyte's signal (in this case, this compound) caused by other co-eluting components in the sample matrix. Feces is an exceptionally complex and heterogeneous matrix, composed of undigested food particles, lipids, proteins, and a dense community of microorganisms.[1][2] These components can interfere with the analysis, primarily in two ways:

  • Ion Suppression or Enhancement (LC-MS): During mass spectrometry, other molecules from the fecal matrix can co-elute with this compound and interfere with its ionization process, leading to a suppressed (lower) or enhanced (higher) signal than the true concentration.[3][4]

  • Chromatographic Interference (HPLC): Matrix components can co-elute with this compound, leading to poor peak shape, overlapping peaks, and inaccurate quantification.[5]

These effects compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What is the best way to collect and store fecal samples to ensure this compound stability?

A2: To preserve the integrity of metabolites like this compound and prevent their degradation by gut microbiota, immediate freezing of the sample is critical. The "golden standard" for storage is at -80°C.[6][7] This ultra-low temperature halts microbial activity and enzymatic processes that could alter the this compound concentration.[2] Samples should be homogenized and aliquoted before freezing to ensure uniformity and avoid repeated freeze-thaw cycles, which can degrade sample quality.[2][6]

Q3: My results show high variability between replicates from the same fecal sample. What is the most likely cause?

A3: High variability is most often due to the inherent heterogeneity of fecal samples.[1][8] An unhomogenized stool sample is not uniform, and different aliquots will have different compositions.[1] To solve this, a rigorous and consistent homogenization protocol is essential. Mechanical disruption, such as bead-beating, often combined with an organic solvent, is highly effective at creating a more uniform sample suspension, which significantly reduces intra-sample variability and improves reproducibility.[8][9][10]

Q4: I am observing significant ion suppression in my LC-MS analysis of this compound. How can I mitigate this?

A4: Ion suppression is a classic matrix effect. Several strategies can be employed:

  • Improve Sample Cleanup: Implement more rigorous extraction and cleanup steps (e.g., solid-phase extraction) to remove interfering matrix components before injection.

  • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to better separate this compound from the interfering compounds.[11]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components to a level where they no longer significantly suppress the signal. However, this may compromise the limit of detection.

  • Use a Stable Isotope Dilution Assay (SIDA): This is the most robust solution. By adding a known amount of ¹³C-labeled this compound to the sample before extraction, it acts as an internal standard that experiences the same matrix effects as the native this compound, allowing for accurate correction.[12][13]

Q5: What is a Stable Isotope Dilution Assay (SIDA) and why is it highly recommended for this application?

A5: A Stable Isotope Dilution Assay (SIDA) is a gold-standard quantification technique in mass spectrometry.[12] It involves adding a known quantity of a stable (non-radioactive) isotope-labeled version of the analyte (e.g., ¹³C-lactosucrose) to the sample at the very beginning of the sample preparation process.[14] This labeled internal standard is chemically identical to the analyte and therefore behaves identically during extraction, cleanup, chromatography, and ionization.[12] Any analyte loss or signal suppression/enhancement caused by the matrix will affect both the native and the labeled compound equally. The mass spectrometer can distinguish between them based on their mass difference. By measuring the ratio of the native analyte to the labeled standard, one can accurately calculate the initial concentration of the native analyte, effectively canceling out the matrix effects.[15]

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Poor Chromatographic Peak Shape (e.g., fronting, tailing, splitting) 1. Insufficient sample cleanup leading to column contamination.[5]2. Particulate matter in the final extract.3. Incompatible solvent used for reconstitution.1. Optimize the extraction and cleanup protocol (e.g., use Solid Phase Extraction - SPE).2. Ensure final extract is filtered through a 0.22 µm filter before injection.[7]3. Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase.
Inaccurate Quantification (High or Low Bias) 1. Ion Suppression/Enhancement: Co-eluting matrix components interfering with this compound ionization.[3]2. Calibration Mismatch: Using calibration standards prepared in a clean solvent instead of a matrix-matched solution.1. Implement a Stable Isotope Dilution Assay (SIDA). This is the most effective solution.[12]2. Improve chromatographic separation to resolve this compound from interferences.3. Create matrix-matched calibration curves by spiking known amounts of this compound into a pooled "blank" fecal extract.[14][16]
Low Analyte Recovery 1. Inefficient extraction of this compound from the fecal matrix.2. Loss of analyte during multi-step cleanup procedures (e.g., liquid-liquid extraction, SPE).1. Test different extraction solvents. Methanol or biphasic systems like MTBE/methanol/water have shown good performance for broad metabolite extraction.[17][18]2. Minimize the number of sample transfer steps.3. Use a SIDA, which inherently corrects for recovery losses as the labeled standard is lost at the same rate.[15]
Poor Reproducibility / High %RSD 1. Sample Heterogeneity: The primary cause of poor reproducibility in fecal analysis.[1][19]2. Inconsistent sample preparation technique between replicates.1. Standardize a rigorous homogenization protocol. Bead-beating with a mix of bead sizes in an organic solvent is highly effective.[8]2. Ensure precise and consistent execution of every step (pipetting, vortexing times, etc.) for all samples.

Experimental Protocols

Protocol 1: Optimized Fecal Homogenization and Extraction

This protocol is a composite based on best practices for achieving high reproducibility and broad metabolite coverage for LC-MS analysis.[8][17][20]

  • Sample Preparation: Start with a 50 mg aliquot of a frozen (-80°C) fecal sample.

  • Homogenization & Extraction:

    • Place the 50 mg sample into a 2 mL tube containing a mixture of ceramic beads (e.g., large and small sizes).

    • Add 1 mL of cold (-20°C) extraction solvent (e.g., Methanol or a biphasic mixture like MTBE/Methanol/Water).[17][18]

    • If using a Stable Isotope Dilution Assay, add the ¹³C-Lactosucrose internal standard to the solvent before this step.

    • Homogenize using a bead beater for 2-5 minutes. This combination of mechanical and chemical lysis is highly effective.[8]

  • Protein & Particulate Removal:

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.[4]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

    • If using a biphasic extraction, collect the appropriate layer (polar layer for this compound).

  • Concentration & Reconstitution:

    • Dry the supernatant completely using a vacuum concentrator.

    • Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of a solvent compatible with your LC system (e.g., 50:50 acetonitrile:water).[13]

  • Final Cleanup:

    • Centrifuge the reconstituted sample one last time to pellet any remaining insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[7]

Quantitative Data Summary

Table 1: Comparison of Key Parameters for Fecal Extraction Methods
ParameterMethod 1: Monophasic (Methanol)Method 2: Biphasic (MTBE)Rationale & Key Considerations
Extraction Solvent Methanol (MeOH)Methyl tert-butyl ether (MTBE) / Methanol / WaterMethanol is effective for a wide range of metabolites and provides good feature quality.[18] The MTBE method offers excellent extraction efficiency for both polar and non-polar compounds, providing broader metabolic coverage.[17]
Typical Solvent Ratio 5 mL solvent per 1 g wet feces3.6 / 2.8 / 3.5 (v/v/v)The sample-to-solvent ratio is critical. Insufficient solvent can lead to poor extraction and high viscosity.[18]
Pros Simpler workflow, less toxic waste, good reproducibility.[18]Highest extraction efficiency across diverse compound classes, excellent recovery (≥70%).[17]The choice depends on the study's scope. For targeted this compound analysis, a simpler monophasic extraction may suffice. For untargeted metabolomics, a biphasic method is superior.
Cons May have lower extraction efficiency for non-polar lipids compared to biphasic methods.More complex protocol, involves multiple phases and solvent evaporation steps.Both methods require careful optimization and validation for the specific analyte of interest.
Table 2: Example LC-MS/MS Validation Parameters for Carbohydrate Quantification

Note: These are representative values based on methods for quantifying sugars in various matrices.[21][22][23] Actual performance will depend on the specific instrument, method, and matrix.

ParameterTypical Acceptance CriteriaImportance in Fecal Analysis
Linearity (R²) > 0.99Ensures the response is proportional to the concentration over the desired range.
Limit of Detection (LOD) S/N > 3The lowest concentration that can be reliably distinguished from noise.
Limit of Quantification (LOQ) S/N > 10, with acceptable precision & accuracyThe lowest concentration that can be accurately quantified. Crucial for measuring low levels of this compound.
Precision (%RSD) < 15%Measures the reproducibility of the method. Challenging to achieve due to fecal heterogeneity.
Accuracy (%Recovery) 85 - 115%Measures how close the measured value is to the true value. Heavily impacted by matrix effects.
Matrix Effect (%ME) 85 - 115% (with IS correction)Directly quantifies the degree of ion suppression or enhancement from the fecal matrix.[3]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Fecal Sample Collection (-80°C Storage) Homogenize 2. Homogenization (e.g., Bead Beating) Sample->Homogenize Extract 3. Solvent Extraction (Add Isotope Standard) Homogenize->Extract Cleanup 4. Centrifugation & Cleanup (e.g., SPE, Filtration) Extract->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Quant 6. Peak Integration & Quantification (Ratio of Native/Labeled Analyte) LCMS->Quant Result 7. Final Concentration Report Quant->Result

Caption: Experimental workflow for quantifying this compound in fecal samples.

G start Inaccurate Quantification (High Bias or Suppression) check_cleanup Is sample cleanup protocol optimized? start->check_cleanup improve_cleanup ACTION: Improve cleanup (e.g., add SPE step) check_cleanup->improve_cleanup No check_sida Are you using a Stable Isotope Labeled Internal Standard (SIDA)? check_cleanup->check_sida Yes improve_cleanup->check_sida implement_sida ACTION: Implement SIDA This is the most robust fix. check_sida->implement_sida No check_chroma Is chromatography optimized to separate analyte from matrix interferences? check_sida->check_chroma Yes end_sida Problem Solved implement_sida->end_sida improve_chroma ACTION: Modify gradient or change column chemistry check_chroma->improve_chroma No dilute Consider Sample Dilution (May impact sensitivity) check_chroma->dilute Yes improve_chroma->dilute end_other Re-evaluate Results dilute->end_other

Caption: Troubleshooting logic for inaccurate quantification due to matrix effects.

G cluster_input Start of Sample Prep Analyte Native this compound (Unknown Amount) Matrix Fecal Matrix (Extraction Loss & Ion Suppression) Analyte->Matrix Standard ¹³C-Lactosucrose (Known Amount) Standard->Matrix MS Mass Spectrometer (Measures Ratio) Matrix->MS Result Accurate Quantification (Ratio is constant, correcting for loss/suppression) MS->Result

References

Technical Support Center: Optimizing Lactosucrose Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of lactosucrose purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound mixture after enzymatic synthesis?

A1: Common impurities include unreacted substrates such as lactose (B1674315) and sucrose, monosaccharides like glucose and fructose (B13574) which are byproducts of the enzymatic reaction, and other oligosaccharides, for instance, galactooligosaccharides (GOS), that may form depending on the enzyme used.[1]

Q2: Which purification techniques are most effective for achieving high-purity this compound?

A2: The most effective techniques for purifying this compound are ion-exchange chromatography, particularly with calcium-type resins, and membrane filtration, specifically nanofiltration. Crystallization can also be employed, though it can be challenging due to the presence of other sugars that may inhibit the process.[2][3]

Q3: How can I accurately quantify the purity of my this compound sample?

A3: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a standard and reliable method for quantifying this compound and separating it from other sugar impurities.

Q4: What factors can inhibit the crystallization of this compound?

A4: The presence of other sugars, such as fructose, glucose, and other oligosaccharides, can significantly inhibit the crystallization of this compound by adsorbing to the crystal surface and preventing the incorporation of this compound molecules.[3]

Troubleshooting Guides

Ion-Exchange Chromatography
Issue Potential Cause Troubleshooting Action
Low this compound Recovery Poor Binding: The pH or ionic strength of the sample and mobile phase may not be optimal for this compound binding to the resin.[4]- Ensure the sample is properly buffered to a pH that ensures a net charge on the target molecule for interaction with the ion-exchange resin. - Adjust the ionic strength of the sample; high salt concentrations can prevent binding. Consider desalting the sample prior to loading.[4][5]
Protein/Lipoprotein Precipitation: Contaminants in the crude mixture may have precipitated on the column, blocking binding sites.- Filter the sample before loading it onto the column. - Implement a column cleaning procedure as per the manufacturer's recommendation.
Poor Peak Resolution (Co-elution of Impurities) Inappropriate Elution Gradient: The salt gradient may be too steep, causing impurities to elute with the this compound.- Optimize the elution gradient. A shallower gradient can improve the separation of molecules with similar charges.
Column Overloading: Too much sample has been loaded onto the column, exceeding its binding capacity.[6]- Reduce the amount of sample loaded onto the column.
Channeling in the Column: The resin bed is not packed uniformly, leading to uneven flow of the mobile phase.- Repack the column, ensuring a uniform and tightly packed resin bed.
Peak Tailing or Fronting Secondary Interactions: Undesirable interactions between this compound and the stationary phase.- Adjust the mobile phase composition, for example, by altering the pH or adding a small amount of organic solvent, to minimize secondary interactions.
Column Contamination: Buildup of contaminants on the column frit or resin.[7]- Backflush the column to remove particulates from the inlet frit. - If the problem persists, perform a thorough cleaning of the column.[7]
Membrane Filtration (Nanofiltration)
Issue Potential Cause Troubleshooting Action
Low Permeate Flux Membrane Fouling: Accumulation of particles, organic matter, or microorganisms on the membrane surface or within its pores.[8]- Implement a pre-treatment step, such as microfiltration, to remove larger particulates before nanofiltration. - Optimize the cleaning-in-place (CIP) protocol with appropriate cleaning agents (e.g., enzymatic cleaners for biological fouling).[9]
High Operating Pressure Leading to Compaction: Excessive pressure can compress the membrane, reducing its permeability.- Operate within the manufacturer's recommended pressure limits. An increase in pressure does not always lead to a proportional increase in flux and can be counterproductive.[9]
Poor Rejection of Monosaccharides Incorrect Membrane Pore Size: The molecular weight cut-off (MWCO) of the membrane may be too large to effectively retain this compound while allowing monosaccharides to pass through.- Select a nanofiltration membrane with an appropriate MWCO for separating trisaccharides from monosaccharides (typically in the range of 200-400 Da).
Temperature Effects: Temperature can influence membrane pore size and solute rejection.- Optimize the operating temperature. Some studies have shown that lower temperatures can improve the recovery yield of oligosaccharides.[10]
Membrane Degradation Harsh Cleaning Chemicals or pH: Exposure to aggressive chemicals or extreme pH levels can damage the membrane material.- Use cleaning agents and pH ranges that are compatible with the specific membrane material.
High Temperatures: Operating at temperatures above the manufacturer's specifications can lead to irreversible membrane damage.[8]- Maintain the operating temperature within the recommended range.
Crystallization
Issue Potential Cause Troubleshooting Action
Failure to Crystallize or Slow Crystallization Presence of Impurities: Monosaccharides and other oligosaccharides inhibit nucleation and crystal growth.[3]- Pre-purify the this compound solution using chromatography or membrane filtration to reduce the concentration of inhibitory sugars.
Inadequate Supersaturation: The concentration of this compound is not high enough to induce crystallization.- Concentrate the this compound solution to achieve the necessary level of supersaturation.
Incorrect Temperature: The temperature is not optimal for nucleation and crystal growth.- Experiment with different temperature profiles. A common strategy is to cool the supersaturated solution to induce nucleation and then maintain a specific temperature for crystal growth.
Formation of Small or Irregular Crystals Rapid Cooling: Cooling the solution too quickly can lead to the formation of many small nuclei, resulting in small crystals.- Implement a controlled, gradual cooling process to promote the growth of larger, more uniform crystals.
Insufficient Agitation: Lack of proper mixing can lead to non-uniform crystal growth.- Optimize the agitation speed to ensure good mass transfer without causing crystal breakage.

Quantitative Data Summary

Table 1: Comparison of this compound Purification Methods

Purification Method Parameter Value Reference
Ion-Exchange Chromatography Purity87.4%[2]
Yield91.4%[2]
Resin TypeDiaion UBK535 calcium ester[2]
Nanofiltration Oligosaccharide Purity85%[10]
Oligosaccharide Recovery Yield82%[10]
Membrane TypeNP030 (Polyethersulphone)[10]
Crystallization Purity (Lactulose)>98.5%[11]
Yield per cycle (Lactulose)>40%[11]

Note: Data for crystallization is for lactulose (B1674317), a similar disaccharide, as specific quantitative data for this compound crystallization is limited. The principles are transferable.

Experimental Protocols

Protocol 1: this compound Purification by Ion-Exchange Chromatography

This protocol is adapted from a method used for oligosaccharide purification.[2]

  • Resin Preparation:

    • Swell the Diaion UBK535 calcium ester resin in deionized water for at least 3 hours.

    • Pack the resin into a chromatography column (e.g., 70 x 1 cm) with a thermal insulation jacket. Ensure the resin bed is uniform and free of air bubbles.

    • Leave a 2 cm layer of water above the resin bed.

  • Column Equilibration:

    • Equilibrate the column by flowing deionized water through it at the desired operating temperature (e.g., 60°C) and flow rate (e.g., 0.3 ml/min). The temperature can be maintained using a water bath connected to the column jacket.

  • Sample Loading:

    • Load a specific volume of the crude this compound solution (e.g., 1 ml) onto the top of the resin bed.

  • Elution:

    • Elute the column with deionized water at a constant flow rate (e.g., 0.3 ml/min) and temperature (e.g., 60°C).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate at regular intervals.

    • Analyze the fractions for this compound and impurity content using HPLC-RID.

    • Pool the fractions containing high-purity this compound.

Protocol 2: this compound Crystallization

This protocol is a general guideline for the crystallization of sugars and is adapted from procedures for lactulose.[11][12]

  • Syrup Concentration:

    • Concentrate the pre-purified this compound solution under vacuum at a controlled temperature (e.g., 50-60°C) to a sugar concentration of 70-80° Brix.

  • Cooling and Seeding:

    • Cool the concentrated syrup to a temperature range of 5-20°C.

    • Add seed crystals of pure this compound (e.g., 5-15% by weight of the this compound in the syrup) to initiate crystallization.

  • Crystal Growth:

    • Maintain the suspension at the chosen temperature with gentle stirring for an extended period (e.g., 20-120 hours) to allow for crystal growth.

  • Crystal Harvesting and Washing:

    • Separate the this compound crystals from the mother liquor by centrifugation or filtration.

    • Wash the crystals with a small amount of cold water (e.g., 3-5°C) to remove residual mother liquor.

  • Drying:

    • Dry the crystals under vacuum at a moderate temperature (e.g., 30-60°C) to a low water content (<0.5%).

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude this compound Mixture chromatography Ion-Exchange Chromatography synthesis->chromatography Primary Method filtration Membrane Filtration (Nanofiltration) synthesis->filtration Alternative Method crystallization Crystallization chromatography->crystallization Optional Polishing analysis Purity Analysis (HPLC-RID) chromatography->analysis filtration->crystallization Optional Polishing filtration->analysis crystallization->analysis product High-Purity This compound analysis->product

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_chrom Chromatography Issues cluster_filt Filtration Issues cluster_cryst Crystallization Issues start Low Purity or Yield? method Identify Purification Method start->method chrom_recovery Low Recovery? method->chrom_recovery Chromatography filt_flux Low Flux? method->filt_flux Filtration cryst_fail No Crystals? method->cryst_fail Crystallization chrom_resolution Poor Resolution? chrom_recovery->chrom_resolution check_binding Check Binding Conditions (pH, Ionic Strength) chrom_recovery->check_binding check_gradient Optimize Elution Gradient chrom_resolution->check_gradient filt_rejection Poor Rejection? filt_flux->filt_rejection check_fouling Check for Fouling (Pre-treatment, Cleaning) filt_flux->check_fouling check_membrane Verify Membrane MWCO filt_rejection->check_membrane cryst_small Small Crystals? cryst_fail->cryst_small check_impurities Check for Impurities (Pre-purification) cryst_fail->check_impurities check_cooling Optimize Cooling Rate cryst_small->check_cooling

Caption: Logical troubleshooting guide for this compound purification.

References

Preventing microbial contamination during in vitro Lactosucrose fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro lactosucrose fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent microbial contamination during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro this compound fermentation experiments.

Problem Possible Causes Solutions
No or low this compound yield with no visible contamination. 1. Enzyme Inactivity: The enzyme (e.g., levansucrase, β-fructofuranosidase) may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation. 2. Incorrect Reaction Conditions: The pH, temperature, or substrate concentrations (lactose, sucrose) are not optimal for the enzyme. 3. Presence of Inhibitors: The reaction buffer or substrates may contain enzymatic inhibitors.1. Verify Enzyme Activity: Use a fresh aliquot of the enzyme. Test enzyme activity with a standard assay before use. 2. Optimize Reaction Conditions: Ensure the pH and temperature of the reaction mixture are at the optimal level for the specific enzyme being used. Verify the concentrations of lactose (B1674315) and sucrose (B13894). 3. Use High-Purity Reagents: Utilize high-purity water and reagents to prepare buffers and substrate solutions. If contamination of reagents is suspected, use a fresh batch.
Visible microbial growth (turbidity, film, or colonies) in the fermentation medium. 1. Inadequate Sterilization of Medium/Glassware: The fermentation medium, glassware, or other equipment were not properly sterilized. 2. Contaminated Reagents: Substrate solutions (lactose, sucrose) or the enzyme solution may be contaminated. 3. Poor Aseptic Technique: Contamination was introduced during the preparation of the reaction mixture or during sampling. 4. Environmental Contamination: Airborne spores or bacteria from the work area contaminated the experiment.1. Review Sterilization Protocol: Ensure that the autoclave is functioning correctly (reaching 121°C for at least 15 minutes). For heat-sensitive components like the enzyme, use sterile filtration.[1] 2. Sterilize Reagents: Autoclave heat-stable solutions. Filter-sterilize heat-labile solutions, including the enzyme preparation, using a 0.22 µm filter.[2] 3. Reinforce Aseptic Technique: Work in a laminar flow hood or near a Bunsen burner flame.[3] Sterilize all surfaces with 70% ethanol.[4] Use sterile pipettes and tips. 4. Maintain a Clean Workspace: Keep the laboratory clean and minimize air drafts by closing doors and windows.[3][5]
Change in pH of the medium without visible microbial growth. 1. Mycoplasma Contamination: Mycoplasma are small bacteria that do not cause visible turbidity but can alter the pH of the medium. 2. Chemical Contamination: Contaminants in the water or reagents may be altering the pH.1. Test for Mycoplasma: Use a mycoplasma detection kit (e.g., PCR-based or DNA staining) to test your enzyme stock and other reagents. 2. Use High-Purity Water and Reagents: Ensure all solutions are prepared with high-purity, sterile water and analytical grade reagents.
Unexpected byproducts detected during analysis (e.g., HPLC). 1. Contaminating Microbial Metabolism: The contaminating microorganisms are consuming the substrates and producing their own metabolic byproducts. 2. Side Reactions of the Enzyme: The enzyme itself may have side activities that produce unexpected products under the given reaction conditions.1. Identify Contaminant: Attempt to isolate and identify the contaminating microorganism to understand its metabolic capabilities. Discard the contaminated culture and review aseptic techniques. 2. Review Enzyme Specificity: Consult the enzyme's technical datasheet for information on potential side reactions. Optimize reaction conditions to favor this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of microbial contamination in in vitro this compound fermentation?

A1: The most common sources include:

  • The environment: Airborne bacteria and fungal spores are ubiquitous.[6]

  • The operator: Microorganisms can be introduced from the researcher's hands, breath, or clothing.

  • Non-sterile equipment and reagents: Improperly sterilized glassware, pipette tips, media, and stock solutions are a primary source of contamination.[4]

  • Contaminated enzyme preparations: The enzyme solution itself can be a source of contamination if not handled and stored properly.

Q2: Can I autoclave the fermentation medium with the enzyme and substrates already mixed?

A2: No, this is not recommended. Enzymes like levansucrase and β-fructofuranosidase are proteins that will be denatured and inactivated by the high temperatures of autoclaving.[7][8] The enzyme solution should be sterilized by filtration through a 0.22 µm filter and added aseptically to the pre-autoclaved and cooled medium containing the substrates.[2]

Q3: What is the best method to sterilize the lactose and sucrose solutions?

A3: Lactose and sucrose solutions can be heat-labile and may undergo caramelization or degradation at high temperatures. While autoclaving is possible, it can lead to browning of the sugar solutions. A safer alternative is to prepare concentrated stock solutions and sterilize them by filtration through a 0.22 µm filter. Alternatively, the sugar powders can be dissolved in a smaller volume of water, autoclaved, and then aseptically added to the rest of the sterile medium.

Q4: How can I confirm that my aseptic technique is adequate?

A4: A good way to test your aseptic technique is to prepare a "mock" fermentation without the enzyme. Incubate this control flask under the same conditions as your experiment. If no microbial growth appears after a few days, your technique is likely sound.

Q5: I suspect my enzyme stock is contaminated. What should I do?

A5: If you suspect your enzyme stock is contaminated, you should first try to confirm the contamination by plating a small aliquot on a nutrient-rich agar (B569324) plate and incubating it. If growth occurs, discard the stock. To prevent future issues, always handle enzyme stocks using strict aseptic techniques, aliquot the enzyme upon arrival into smaller, single-use volumes to avoid repeated handling of the main stock, and store at the recommended temperature.

Q6: What are some common bacterial and fungal contaminants I might encounter?

A6: In sugar-rich laboratory media, common contaminants include bacteria such as Bacillus species (which can form heat-resistant spores), Staphylococcus, and various lactic acid bacteria like Leuconostoc and Lactobacillus.[9][10] Fungal contaminants often include species of Aspergillus, Penicillium, and Candida (a type of yeast).[6][9]

Data Presentation

Table 1: Comparison of Sterilization Methods for In Vitro this compound Fermentation Components

Component Sterilization Method Effectiveness Impact on Component Integrity Recommendation
Glassware, Magnetic Stir Bars, etc. Autoclaving (121°C, 15 psi, 15-20 min)HighNoneHighly Recommended
Dry Heat (160-170°C, 1-2 hours)HighNoneRecommended
Base Fermentation Medium (without enzyme or sugars) Autoclaving (121°C, 15 psi, 15-20 min)HighLow risk of chemical degradationHighly Recommended
Lactose & Sucrose Solutions Autoclaving (121°C, 15 psi, 15-20 min)HighMedium risk of caramelization/degradationUse with caution; monitor for browning
Sterile Filtration (0.22 µm filter)HighNoneHighly Recommended
Enzyme Solution (Levansucrase, β-fructofuranosidase) AutoclavingIneffectiveComplete denaturation and inactivation of the enzyme Not Recommended
Sterile Filtration (0.22 µm filter)HighNoneHighly Recommended

Experimental Protocols

Protocol 1: Aseptic Preparation of In Vitro this compound Fermentation Medium

Materials:

  • Lactose monohydrate

  • Sucrose

  • Appropriate buffer salts (e.g., for a 50 mM sodium acetate (B1210297) buffer, pH 6.0)

  • High-purity water

  • Levansucrase or β-fructofuranosidase

  • Sterile flasks or bioreactors

  • Sterile magnetic stir bars

  • Autoclave

  • Sterile filtration unit with 0.22 µm membrane filters

  • Laminar flow hood or Bunsen burner

Procedure:

  • Prepare the Base Medium:

    • In a flask, dissolve the buffer salts in high-purity water to the desired final concentration.

    • Add the appropriate amounts of lactose and sucrose.

    • Add a magnetic stir bar.

    • Cover the flask with a foam stopper and aluminum foil.

  • Sterilize the Base Medium:

    • Autoclave the base medium at 121°C and 15 psi for 15-20 minutes.

    • Allow the medium to cool to the desired reaction temperature (e.g., 35-50°C, depending on the enzyme's optimum temperature).

  • Prepare the Enzyme Solution:

    • In a laminar flow hood, dissolve the lyophilized enzyme in a small volume of sterile buffer to create a concentrated stock solution.

    • Sterilize the enzyme solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Inoculate the Fermentation:

    • In the laminar flow hood, aseptically add the required volume of the sterile enzyme solution to the cooled base medium.

    • Swirl the flask gently to mix.

  • Incubation:

    • Place the flask in an incubator or water bath set to the optimal temperature for the enzyme.

    • If required, provide gentle agitation using a magnetic stirrer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sterilization Sterilization cluster_reaction Reaction Setup cluster_incubation Incubation & Analysis prep_media Prepare Base Medium (Buffer, Lactose, Sucrose) autoclave Autoclave Base Medium (121°C, 15 min) prep_media->autoclave prep_enzyme Prepare Enzyme Solution filter_sterilize Filter Sterilize Enzyme (0.22 µm filter) prep_enzyme->filter_sterilize cool_media Cool Medium to Optimal Temperature autoclave->cool_media aseptic_addition Aseptically Add Enzyme to Medium filter_sterilize->aseptic_addition cool_media->aseptic_addition incubate Incubate at Optimal Temperature aseptic_addition->incubate sampling Aseptic Sampling incubate->sampling analysis Analysis (e.g., HPLC) sampling->analysis

Caption: Workflow for sterile in vitro this compound fermentation.

Troubleshooting_Contamination start Visible Contamination (Turbidity, Film, etc.) q1 Was the base medium autoclaved correctly? start->q1 q2 Were the enzyme and other heat-labile solutions filter-sterilized? q1->q2 Yes sol1 Action: Verify autoclave protocol and performance. q1->sol1 No q3 Was strict aseptic technique used during setup? q2->q3 Yes sol2 Action: Implement 0.22 µm filter sterilization. q2->sol2 No q4 Is the work environment (hood, bench) clean? q3->q4 Yes sol3 Action: Review and retrain on aseptic procedures. q3->sol3 No sol4 Action: Thoroughly disinfect the work area. q4->sol4 No end_node Contamination Source Likely Identified q4->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Decision tree for troubleshooting visible contamination.

References

Lactosucrose Supplementation in Animal Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing Lactosucrose supplementation in animal experiments. It addresses the common issue of variability in animal responses through detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate robust and reproducible study outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variation in the response to this compound supplementation between individual animals in the same study group. What are the potential causes?

A1: Inter-individual variability is a common challenge in animal studies with prebiotics like this compound. Several factors can contribute to these differing responses:

  • Baseline Gut Microbiota: The initial composition of an animal's gut microbiome is a primary determinant of its response to prebiotics.[1] Animals with a higher initial abundance of this compound-fermenting bacteria, such as Bifidobacterium and Lactobacillus, may exhibit a more pronounced effect.

  • Host Genetics: The genetic background of the animal model can influence the composition of the gut microbiota and the host's immune response to microbial metabolites, leading to varied outcomes.

  • Age: The age of the animal is a critical factor. The gut microbiota of neonatal and young animals is less stable and diverse than that of adults, making them potentially more responsive to prebiotic interventions.[2] Additionally, intestinal lactase and sucrase activities, which can influence carbohydrate metabolism, change with age.

  • Diet: The composition of the basal diet significantly impacts the gut microbiota and can interact with this compound supplementation. For example, a high-fat diet can alter the gut environment and influence the efficacy of prebiotics.[3][4]

  • Sex: Hormonal differences between male and female animals can influence the gut microbiota and metabolic responses to dietary interventions.

  • Stress: Environmental stressors can alter the gut microbiota and immune function, potentially impacting the animal's response to this compound.

Q2: What are the expected effects of this compound supplementation on the gut microbiota and metabolites?

A2: this compound is a prebiotic that selectively stimulates the growth of beneficial bacteria.[5] Expected changes include:

  • Increased Beneficial Bacteria: A significant increase in the abundance of Bifidobacterium and Lactobacillus species is a hallmark of successful this compound supplementation.[1][6]

  • Decreased Potentially Harmful Bacteria: A reduction in the numbers of potentially pathogenic bacteria, such as Clostridium perfringens and Enterobacteriaceae, is often observed.[7]

  • Alteration of Fecal Metabolites:

    • Increased Short-Chain Fatty Acids (SCFAs): Fermentation of this compound by gut bacteria produces SCFAs like acetate, propionate, and butyrate, which have numerous health benefits.[7][8]

    • Decreased Protein Fermentation Products: A decrease in the concentration of protein fermentation byproducts such as ammonia, phenols, and indoles is expected, indicating a shift towards a more saccharolytic (carbohydrate-fermenting) and less proteolytic (protein-fermenting) gut environment.[7]

    • Lowered Fecal pH: The production of SCFAs leads to a slight decrease in fecal pH.

Q3: We are not observing the expected increase in Bifidobacterium levels. What could be the issue?

A3: Several factors could contribute to a lack of a significant bifidogenic effect:

  • Dosage: The dose of this compound may be insufficient to elicit a significant response. Dose-response studies are crucial to determine the optimal concentration for the specific animal model and experimental conditions.[9][10]

  • Duration of Supplementation: The prebiotic effect may take time to establish. A short supplementation period may not be sufficient to induce significant changes in the gut microbiota.

  • Analytical Methods: The methods used to quantify microbial populations (e.g., qPCR, 16S rRNA sequencing) should be sensitive and specific for the target bacteria.

  • Baseline Microbiota: If the baseline levels of Bifidobacterium are already very high or extremely low, the response to this compound may be less pronounced or require a longer duration of supplementation.

Troubleshooting Guide

Observed Issue Potential Causes Troubleshooting Steps
High variability in weight gain or feed efficiency within the same treatment group. 1. Inconsistent feed intake. 2. Underlying health issues in some animals. 3. Dominance hierarchies affecting access to feed. 4. Variation in baseline gut microbiota.1. Monitor individual feed intake where possible. 2. Perform regular health checks and exclude animals with signs of illness. 3. House animals in a way that minimizes social stress and ensures equal access to feed. 4. Characterize baseline fecal microbiota to identify potential outliers.
No significant difference in SCFA concentrations between control and this compound-supplemented groups. 1. Insufficient dose or duration of supplementation. 2. High-fiber basal diet masking the effect of this compound. 3. Issues with sample collection, storage, or analysis. 4. High inter-individual variation.1. Conduct a dose-response study or increase the supplementation period. 2. Use a basal diet with a defined and moderate fiber content. 3. Follow standardized protocols for fecal sample collection (snap-freezing) and SCFA analysis (e.g., GC-MS). 4. Increase the sample size to improve statistical power.
Unexpected changes in the gut microbiota (e.g., increase in a non-target bacterial group). 1. The baseline microbiota may favor the growth of other saccharolytic bacteria over Bifidobacterium. 2. Interaction with other dietary components. 3. Contamination of the this compound supplement.1. Perform a comprehensive analysis of the gut microbiota (e.g., 16S rRNA sequencing) to understand the broader microbial shifts. 2. Ensure the basal diet is consistent and well-defined. 3. Verify the purity of the this compound supplement.

Data Presentation

The following tables summarize quantitative data on the effects of this compound and related compounds in different animal models.

Table 1: Effect of Lactose (B1674315) to Sucrose Ratio on Weanling Pig Performance (First Week Post-Weaning) [11]

Lactose:Sucrose RatioAverage Daily Gain (g)Feed Conversion Ratio (F/G)
100:02501.50
75:252451.55
50:502401.60
25:752101.80
0:1002051.85

Table 2: Effect of this compound (0.15%) on Cecal Microbiota and Metabolites in Broiler Chickens (62 days of age) [7]

ParameterControl GroupThis compound GroupP-value
Bifidobacteria (log10 CFU/g)8.59.2< 0.05
Clostridium perfringens (log10 CFU/g)5.85.1< 0.05
Ammonia (μg/g)350250< 0.01
Phenol (μg/g)2515< 0.05
Acetic Acid (μmol/g)4055< 0.01
Butyric Acid (μmol/g)1525< 0.05

Table 3: Effect of Dietary Lactose on Growth Performance of Weanling Pigs Challenged with Rotavirus [12]

Dietary Lactose (%)Average Daily Gain ( g/day )Feed Conversion Ratio (F/G)
22801.75
43001.65
63101.60

Experimental Protocols

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol provides a general workflow for analyzing the gut microbiota from animal fecal samples.

  • Sample Collection and Storage:

    • Collect fresh fecal samples from individual animals.

    • Immediately snap-freeze samples in liquid nitrogen and store at -80°C until DNA extraction.

  • DNA Extraction:

    • Use a commercially available fecal DNA extraction kit following the manufacturer's instructions. These kits typically involve mechanical lysis (bead-beating) to ensure efficient disruption of bacterial cell walls.

  • PCR Amplification of the 16S rRNA Gene:

    • Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers.

    • Use primers with barcodes to allow for multiplexing of samples in a single sequencing run.

  • Library Preparation and Sequencing:

    • Purify the PCR products to remove primers and dNTPs.

    • Quantify the purified DNA and pool the samples in equimolar concentrations.

    • Perform sequencing on a high-throughput platform such as Illumina MiSeq or NovaSeq.

  • Bioinformatic Analysis:

    • Demultiplex the raw sequencing reads based on the barcodes.

    • Perform quality filtering and trimming of the reads.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Perform diversity analysis (alpha and beta diversity) and statistical comparisons between experimental groups.

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the measurement of SCFAs in fecal samples.

  • Sample Preparation:

    • Homogenize a known weight of frozen fecal sample in a suitable solvent (e.g., acidified water or ethanol).[13]

    • Centrifuge the homogenate to pellet solid debris.

    • Collect the supernatant containing the SCFAs.

  • Derivatization (if required):

    • Some methods require derivatization of the SCFAs to increase their volatility for GC analysis. Common derivatization agents include isobutyl chloroformate/isobutanol.[14]

  • GC-MS Analysis:

    • Inject the prepared sample into a gas chromatograph equipped with a suitable column for SCFA separation (e.g., a free fatty acid phase column).[7]

    • The separated compounds are then introduced into a mass spectrometer for detection and quantification.

    • Use stable isotope-labeled internal standards for accurate quantification.[13]

  • Data Analysis:

    • Identify and quantify individual SCFAs by comparing their retention times and mass spectra to those of authentic standards.

    • Calculate the concentration of each SCFA in the original fecal sample.

Mandatory Visualizations

Signaling Pathways

lactosucrose_signaling cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell This compound This compound Bifidobacteria Bifidobacteria & Lactobacilli This compound->Bifidobacteria Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Bifidobacteria->SCFAs Production TLR2 TLR2 Bifidobacteria->TLR2 Activation GPCRs GPCRs (FFA2, FFA3) SCFAs->GPCRs Activation NFkB_pathway NF-κB Signaling TLR2->NFkB_pathway Modulation Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) GPCRs->Anti_inflammatory Induction TightJunctions Tight Junction Proteins (ZO-1, Occludin) NFkB_pathway->TightJunctions Upregulation

Experimental Workflow

experimental_workflow cluster_animal_phase Animal Experimentation cluster_lab_phase Laboratory Analysis cluster_data_phase Data Analysis acclimatization Acclimatization grouping Randomized Grouping acclimatization->grouping supplementation This compound Supplementation grouping->supplementation monitoring Monitor Health & Performance supplementation->monitoring sampling Fecal & Tissue Sampling monitoring->sampling dna_extraction Fecal DNA Extraction sampling->dna_extraction scfa_analysis SCFA Analysis (GC-MS) sampling->scfa_analysis other_analysis Other Metabolite Analysis sampling->other_analysis seq_16s 16S rRNA Sequencing dna_extraction->seq_16s bioinformatics Bioinformatics & Microbiota Profiling seq_16s->bioinformatics statistical_analysis Statistical Analysis scfa_analysis->statistical_analysis other_analysis->statistical_analysis bioinformatics->statistical_analysis interpretation Interpretation & Conclusion statistical_analysis->interpretation

Logical Relationships

logical_relationships cluster_factors Influencing Factors cluster_response Response to this compound Host Host Factors (Genetics, Age, Sex) Variability Variability in Animal Response Host->Variability Diet Dietary Factors (Basal Diet Composition) Diet->Variability Microbiota Baseline Microbiota Microbiota->Variability Gut_Health Gut Health Outcomes (Microbiota, Metabolites, Immunity) Variability->Gut_Health modulates

References

Technical Support Center: Optimizing Lactosucrose Dosage in Human Intervention Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactosucrose in human intervention studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in a human intervention study?

A common and effective dosage for this compound in human studies is 6 grams per day. One study observed a significant increase in beneficial gut bacteria at this dosage level when administered for 8 weeks.[1] Another long-term study administered 6 grams of this compound twice daily for 92 weeks.

Q2: What are the primary expected outcomes of this compound supplementation?

The primary outcome is the prebiotic effect, characterized by a significant increase in the population of beneficial gut bacteria, particularly Bifidobacterium sp.[1] Other expected outcomes include a decrease in fecal pH and ammonia (B1221849) levels, and an increase in fecal short-chain fatty acid (SCFA) concentrations.[2] this compound has also been shown to enhance the absorption of minerals like calcium.[2][3]

Q3: How long does it take to observe changes in the gut microbiota after starting this compound supplementation?

Changes in the gut microbiota, such as an increase in Bifidobacterium sp., can be observed within the first few weeks of supplementation. A study administering 6 grams of this compound daily found a significant increase in Bifidobacterium sp. throughout the 8-week intervention period.[1] The effects on fecal ammonia were significant after 4 and 8 weeks of administration.[1]

Q4: What happens to the gut microbiota after discontinuing this compound supplementation?

Upon cessation of this compound intake, the percentage of Bifidobacterium sp. in the fecal flora tends to gradually return to pre-administration levels.[1] This highlights the need for continuous supplementation to maintain the prebiotic effect.

Q5: What are the known side effects of this compound supplementation?

While specific data on the side effects of this compound is limited, prebiotics in general can cause mild gastrointestinal symptoms such as bloating, flatulence, or abdominal discomfort, especially at higher doses. It is advisable to start with a lower dose and gradually increase it to assess individual tolerance.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No significant change in Bifidobacterium levels. Insufficient dosage or duration. High inter-individual variation in gut microbiota. Issues with sample collection and analysis.Consider increasing the dosage or extending the study duration. Ensure a sufficiently large sample size to account for individual differences. Review and standardize fecal sample collection, storage, and analysis protocols. Homogenizing fecal samples is recommended to reduce variability.[4][5]
Participants report significant gastrointestinal discomfort (bloating, gas). Dosage may be too high for some individuals. Sudden introduction of a high dose.Start with a lower dose and gradually increase to the target dosage over several days. Advise participants to take this compound with meals. If symptoms persist, consider reducing the daily dosage.
Inconsistent Short-Chain Fatty Acid (SCFA) measurements. Variability in diet among participants. Inconsistent fecal sampling times. Issues with sample processing and analysis.Standardize dietary recommendations for participants for a period before and during the study. Recommend participants to collect the first full bowel movement of the day.[4] Ensure immediate freezing of fecal samples after collection and use appropriate methods for SCFA analysis, such as gas chromatography.[4][6]
High dropout rate among participants. Gastrointestinal side effects. Burden of study protocol (e.g., frequent sample collection).Implement a dose escalation phase to improve tolerance. Clearly communicate the potential for mild, transient side effects. Simplify the study protocol where possible without compromising data quality.

Data Presentation

Table 1: Effect of this compound Supplementation (6g/day for 8 weeks) on Fecal Microbiota and Metabolites

Parameter Before Administration During Administration (8 weeks) Post Administration (4 weeks)
Percentage of Bifidobacterium sp. BaselineSignificantly IncreasedReturned to Baseline
Fecal Ammonia BaselineSignificantly DecreasedRemained Decreased

Source: Adapted from a study on the long-term ingestion of this compound.[1]

Table 2: Effects of Long-Term this compound Administration (6g twice daily for 92 weeks)

Parameter This compound Group Placebo Group
Fecal pH DecreasedNo significant change
Fecal SCFA Concentration Significantly IncreasedNo significant change
Fecal Ammonia DecreasedNo significant change
Apparent Calcium Absorption Significantly HigherLower
Apparent Magnesium Absorption Significantly HigherLower

Source: Adapted from a long-term study on this compound administration.[2]

Experimental Protocols

Protocol 1: Assessment of Prebiotic Effects of this compound

This protocol is based on a human intervention study investigating the influence of this compound on intestinal flora.[1]

1. Participant Recruitment:

  • Inclusion Criteria: Healthy adult volunteers (e.g., age 20-50 years), with no history of gastrointestinal diseases.

  • Exclusion Criteria: Use of antibiotics or other medications known to affect gut motility or microbiota within the past 3 months.

2. Study Design:

  • A randomized, placebo-controlled, double-blind study is recommended.

  • Intervention Group: Receives 6g of this compound daily.

  • Control Group: Receives a placebo (e.g., maltose).

  • Duration: 8-week intervention period, with a pre-administration baseline period and a post-administration follow-up period (e.g., 4 weeks).

3. Sample Collection:

  • Fecal samples should be collected at baseline, at regular intervals during the intervention (e.g., every 2 or 4 weeks), and during the follow-up period.

  • Participants should be provided with standardized collection kits and instructions. It is recommended to collect the first full bowel movement of the day and to homogenize the sample to ensure consistency.[4][5] Samples should be immediately frozen and stored at -80°C until analysis.

4. Analytical Methods:

  • Fecal Microbiota Analysis:

    • DNA extraction from fecal samples.

    • 16S rRNA gene sequencing to determine the composition of the gut microbiota.

    • Quantitative PCR (qPCR) to quantify specific bacterial groups, such as Bifidobacterium and Lactobacillus.

  • Fecal Metabolite Analysis:

    • Measurement of fecal pH using a calibrated pH meter.

    • Quantification of short-chain fatty acids (SCFAs) (e.g., acetate, propionate, butyrate) by gas chromatography.

    • Analysis of fecal ammonia and other putrefactive products using appropriate colorimetric or enzymatic assays.

Mandatory Visualization

Experimental_Workflow cluster_screening Screening Phase cluster_baseline Baseline Phase cluster_intervention Intervention Phase (8 Weeks) cluster_followup Follow-up Phase (4 Weeks) cluster_analysis Analysis P1 Recruitment of Healthy Volunteers P2 Informed Consent and Screening (Inclusion/Exclusion Criteria) P1->P2 B1 Baseline Data Collection (Dietary Records, Questionnaires) P2->B1 B2 Baseline Fecal Sample Collection B1->B2 R Randomization B2->R G1 Group A: this compound (6g/day) R->G1 G2 Group B: Placebo R->G2 S1 Fecal Sample Collection (Weeks 2, 4, 6, 8) G1->S1 S2 Fecal Sample Collection (Weeks 2, 4, 6, 8) G2->S2 F1 Post-Intervention Fecal Sample Collection S1->F1 S2->F1 A1 Microbiota Analysis (16S rRNA Sequencing) F1->A1 A2 Metabolite Analysis (pH, SCFA, Ammonia) F1->A2

Experimental workflow for a this compound human intervention study.

Prebiotic_Mechanism cluster_lumen Intestinal Lumen cluster_colonocyte Colonocyte LS This compound Bifido Bifidobacterium & Lactobacillus LS->Bifido Fermentation SCFA Short-Chain Fatty Acids (SCFAs) (Butyrate, Propionate, Acetate) Bifido->SCFA Production GPR G-Protein Coupled Receptors (GPR41, GPR43) SCFA->GPR Activation HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibition Effects Increased Mineral Absorption Improved Gut Barrier Function Anti-inflammatory Effects GPR->Effects HDAC->Effects

Simplified signaling pathway of this compound's prebiotic action.

References

Enhancing the resolution of Lactosucrose from other oligosaccharides in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of lactosucrose. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing the resolution of this compound from other oligosaccharides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your separation and analysis challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating this compound from other oligosaccharides?

A1: The most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection, Hydrophilic Interaction Liquid Chromatography (HILIC), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Each method offers distinct advantages in terms of resolution, sensitivity, and selectivity for this compound and related compounds.

Q2: Which oligosaccharides most commonly co-elute with this compound?

A2: Common co-eluting compounds include unreacted substrates like lactose (B1674315) and sucrose, as well as other fructooligosaccharides (FOS) such as kestose and nystose (B80899), and galacto-oligosaccharides (GOS) like raffinose (B1225341). The structural similarity of these molecules makes their separation challenging.

Q3: What type of HPLC column is best suited for this compound separation?

A3: Amino-based columns (e.g., aminopropyl) and amide-based columns are highly effective for separating this compound and other oligosaccharides in HILIC mode. For HPAEC-PAD, specialized anion-exchange columns, such as the Dionex CarboPac series, are the standard choice.

Q4: How can I prepare food or fermentation samples for this compound analysis?

A4: Sample preparation is crucial to prevent matrix interference. For liquid samples like milk or juices, a protein precipitation step using acetonitrile (B52724) or a strong cation exchange resin is often necessary, followed by filtration.[1][2] For solid or semi-solid samples, homogenization and extraction with a suitable solvent (e.g., a water/acetonitrile mixture) are required, followed by cleanup steps like solid-phase extraction (SPE) to remove interfering substances such as fats and proteins.[2][3][4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your chromatographic analysis of this compound.

Issue 1: Poor Resolution Between this compound and Other Oligosaccharides

Q: My chromatogram shows poor separation between this compound, lactose, and kestose peaks. What are the potential causes and how can I improve the resolution?

A: Poor resolution is a frequent challenge due to the structural similarities of these oligosaccharides. Here are the common causes and solutions:

  • Inappropriate Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to aqueous buffer is critical in HILIC.

    • Solution: Methodically adjust the acetonitrile/water ratio. Increasing the acetonitrile concentration generally increases retention times and may improve the separation of closely eluting peaks.[5]

  • Incorrect Flow Rate: A flow rate that is too high can lead to peak broadening and reduced resolution.

    • Solution: Optimize the flow rate. Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves.[6]

  • Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

    • Solution: If your HPLC system has a column oven, experiment with different temperatures. Increasing the temperature can sometimes improve peak shape and resolution, but excessive heat can degrade some oligosaccharides.[7]

  • Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase.

    • Solution: If other troubleshooting steps fail, try washing the column with a strong solvent or replace the column if it has reached the end of its lifespan.[5]

G cluster_0 Troubleshooting Poor Resolution Poor Resolution Poor Resolution Inappropriate Mobile Phase Inappropriate Mobile Phase Poor Resolution->Inappropriate Mobile Phase Cause Incorrect Flow Rate Incorrect Flow Rate Poor Resolution->Incorrect Flow Rate Cause Suboptimal Temperature Suboptimal Temperature Poor Resolution->Suboptimal Temperature Cause Column Degradation Column Degradation Poor Resolution->Column Degradation Cause Adjust ACN/Water Ratio Adjust ACN/Water Ratio Inappropriate Mobile Phase->Adjust ACN/Water Ratio Solution Optimize Flow Rate Optimize Flow Rate Incorrect Flow Rate->Optimize Flow Rate Solution Adjust Column Temperature Adjust Column Temperature Suboptimal Temperature->Adjust Column Temperature Solution Wash or Replace Column Wash or Replace Column Column Degradation->Wash or Replace Column Solution G cluster_1 HILIC Experimental Workflow System_Prep System Preparation (HPLC-RI, Amino Column) Mobile_Phase_Prep Mobile Phase Preparation (80:20 ACN:Water, Degas) System_Prep->Mobile_Phase_Prep Set_Conditions Set Chromatographic Conditions (Flow, Temp, Injection Vol.) Mobile_Phase_Prep->Set_Conditions Sample_Prep Sample Preparation (Dissolve/Precipitate, Filter) Set_Conditions->Sample_Prep Equilibrate Equilibrate Column Sample_Prep->Equilibrate Inject_Analyze Inject and Analyze (Sample & Standards) Equilibrate->Inject_Analyze Data_Processing Data Processing (Identify & Quantify) Inject_Analyze->Data_Processing

References

Validation & Comparative

A Comparative Analysis of the Prebiotic Activity of Lactosucrose and Inulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic activities of lactosucrose and inulin (B196767), focusing on their efficacy in stimulating the growth of beneficial gut microbiota, particularly Bifidobacterium, and the production of short-chain fatty acids (SCFAs). The information presented is collated from various in vitro and human studies to support research and development in the field of prebiotics and gut health.

Executive Summary

Both this compound and inulin are effective prebiotics that selectively promote the proliferation of beneficial gut bacteria and modulate the gut environment through the production of SCFAs. This compound, a trisaccharide composed of galactose, glucose, and fructose, appears to be readily fermented by a wide range of Bifidobacterium species. Inulin, a fructan with varying chain lengths, also demonstrates a strong bifidogenic effect. The fermentation of both prebiotics leads to the production of beneficial metabolites such as acetate (B1210297), propionate, and butyrate (B1204436), which play crucial roles in gut health and host-pathogen defense. While direct comparative studies are limited, available data suggests that both prebiotics have distinct and significant impacts on the gut microbiome.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies on the effects of this compound (often studied as its component, lactulose) and inulin on the growth of Bifidobacterium and the production of short-chain fatty acids.

Table 1: Comparative Bifidogenic Effects of this compound (as Lactulose) and Inulin

Study TypePrebiotic(s)Dosage/ConcentrationKey Findings on Bifidobacterium GrowthReference
In vitro (Yogurt)Lactulose, InulinLactulose: 0.25% & 2.5%, Inulin: 0.5% & 1.0%Lactulose was more effective than inulin in stimulating the growth of B. bifidum BB-02.[1][1]
In vitro (Anaerobic Fermentation)Lactulose, Fructooligosaccharides (FOS)2% (w/v)Both supported the growth of four Bifidobacterium species.[1]
Human Clinical Trial (Elderly with Constipation)Inulin20-40 g/day for 19 daysSignificantly increased fecal bifidobacteria from 7.9 to 9.2 log10 CFU/g dry feces.[1][2][1][2]
Human Clinical Trial (Healthy Adults)Lactulose4 g/day for 2 weeksSignificantly increased the percentage of fecal Bifidobacterium from baseline.[1][1]
In vitro FermentationInulinNot specifiedSignificantly greater ratio of Bifidobacteria to Enterobacteria.[3]
In vitro FermentationInulin4, 8, and 12 mg/mLIncrease in Bifidobacterium spp. in a dose-dependent manner.[4]

Table 2: Comparative Short-Chain Fatty Acid (SCFA) Production

Study TypePrebiotic(s)Key Findings on SCFA ProductionReference
In vitro FermentationLactulose, Fructooligosaccharides (FOS)Lactulose fermentation resulted in significantly higher lactic acid production compared to FOS.[1][1]
Human Clinical Trial (Elderly with Constipation)Inulin, Lactose (B1674315)No significant changes in the concentrations of fecal SCFAs and lactate (B86563) were observed. A slight trend toward higher molar ratios of acetate to butyrate was seen with both.[2][2]
In vitro Fecal CulturesFructooligosaccharides (FOS), InulinButyrate was the major fermentation product on inulin, whereas mostly acetate and lactate were produced on FOS.[5][5]
In vitro FermentationInulinElevated butyrate concentration.[3]
In vitro FermentationInulinDose-response effect was observed for butyrate.[4]

Experimental Protocols

Accurate and reproducible experimental methodologies are critical for assessing prebiotic efficacy. The following are detailed protocols for key experiments cited in the comparison of this compound and inulin.

In Vitro Fermentation Assay for Prebiotic Efficacy

This protocol is designed to evaluate the fermentation of prebiotics by specific bacterial strains or a mixed fecal microbiota in a controlled laboratory setting.

1. Media Preparation:

  • Basal Medium: A modified Reinforced Clostridial Medium (RCM) or a medium specifically designed for gut bacteria fermentation is typically used, with the prebiotic substrate as the primary carbon source. The medium generally contains peptones, yeast extract, and salts to support bacterial growth.

  • Prebiotic Supplementation: Prepare separate batches of the basal medium supplemented with either this compound or inulin at a defined concentration (e.g., 1-2% w/v). A control medium with a non-prebiotic carbohydrate (e.g., glucose) and a negative control with no carbohydrate source should be included.

  • Sterilization: Autoclave all media at 121°C for 15 minutes.

2. Inoculum Preparation:

  • Pure Culture: Grow the desired Bifidobacterium strain in a suitable growth medium (e.g., MRS broth supplemented with cysteine) under anaerobic conditions. Harvest the cells by centrifugation, wash with a sterile buffer, and resuspend to a standardized cell density.

  • Fecal Slurry: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Prepare a 10% (w/v) fecal slurry in a sterile, anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent).

3. Fermentation:

  • Inoculate the prepared media with the bacterial culture or fecal slurry (e.g., 1-10% v/v) in an anaerobic chamber.

  • Incubate the cultures at 37°C for a specified period (e.g., 24-48 hours).

  • Collect samples at different time points to monitor bacterial growth (e.g., by measuring optical density at 600 nm or through quantitative PCR) and for metabolite analysis.

Quantification of Bifidobacterium in Fecal Samples by qPCR

This method provides a specific and sensitive means to quantify Bifidobacterium in complex microbial communities.

1. DNA Extraction:

  • Homogenize a known weight of a fecal sample (e.g., 200 mg) in a lysis buffer.

  • Use a commercial DNA extraction kit designed for stool samples, which typically includes a bead-beating step for efficient bacterial cell lysis.

  • Assess the quality and quantity of the extracted DNA using spectrophotometry.

2. qPCR Assay:

  • Primers and Probes: Use genus-specific primers and probes targeting a conserved gene in Bifidobacterium, such as the 16S rRNA gene or a housekeeping gene like groEL.

  • Reaction Mixture: Prepare a qPCR reaction mixture containing a suitable master mix (e.g., SYBR Green or a probe-based master mix), forward and reverse primers, a probe (if applicable), and the extracted fecal DNA.

  • Standard Curve: Generate a standard curve using a serial dilution of a known quantity of genomic DNA from a pure culture of a representative Bifidobacterium species.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol.

  • Data Analysis: Quantify the number of Bifidobacterium in the fecal sample by comparing the cycle threshold (Ct) values to the standard curve.

Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

This protocol outlines the analysis of major SCFAs produced during fermentation.

1. Sample Preparation:

  • Centrifuge the fermentation samples to pellet the bacterial cells.

  • Acidify the supernatant with a strong acid (e.g., hydrochloric acid) to protonate the SCFAs.

  • Perform a liquid-liquid extraction of the SCFAs using a solvent such as diethyl ether.

  • Concentrate the extract under a stream of nitrogen.

2. GC Analysis:

  • Column: Use a capillary column suitable for SCFA analysis (e.g., a fused-silica capillary column with a free fatty acid phase).

  • Injector and Detector: Inject the extracted sample into the GC equipped with a flame ionization detector (FID).

  • Temperature Program: Use a temperature gradient to achieve optimal separation of the different SCFAs.

  • Quantification: Identify and quantify individual SCFAs by comparing their retention times and peak areas to those of a known standard mixture containing acetate, propionate, and butyrate.

Signaling Pathways and Experimental Workflows

The prebiotic activity of this compound and inulin is primarily mediated by the production of SCFAs, which act as signaling molecules.

SCFA-Mediated Signaling through G-Protein Coupled Receptors (GPCRs)

SCFAs, particularly acetate, propionate, and butyrate, are ligands for G-protein coupled receptors GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2). The activation of these receptors on intestinal epithelial cells and immune cells triggers various downstream signaling cascades.

SCFA_Signaling cluster_0 Gut Lumen cluster_1 Intestinal Epithelial Cell This compound This compound Microbiota Gut Microbiota (e.g., Bifidobacterium) This compound->Microbiota Fermentation Inulin Inulin Inulin->Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs GPR43 GPR43 SCFAs->GPR43 Activation mTOR mTOR Pathway SCFAs->mTOR Activation G_protein Gq / Gi/o GPR43->G_protein PLC PLC G_protein->PLC MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Immune_Response Immune Response (Chemokines, Cytokines) MAPK->Immune_Response STAT3 STAT3 mTOR->STAT3 STAT3->Immune_Response

Caption: SCFA signaling through GPR43 in intestinal epithelial cells.

The binding of SCFAs to GPR43 can activate both Gq and Gi/o signaling pathways. This leads to the activation of downstream effectors such as phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in the production of chemokines and cytokines that modulate the immune response. Additionally, SCFAs can activate the mTOR and STAT3 pathways, which are also involved in regulating immune functions.

Prebiotic Modulation of Toll-Like Receptor (TLR) Signaling

Prebiotics can indirectly influence Toll-like receptor (TLR) signaling by altering the composition of the gut microbiota. A healthy gut microbiota, promoted by prebiotics, helps maintain intestinal homeostasis by modulating TLR responses.

Prebiotic_TLR_Modulation cluster_0 Prebiotic Intervention cluster_1 Gut Microbiota cluster_2 Intestinal Epithelial Cell Prebiotics This compound & Inulin Beneficial_Bacteria Increase in Beneficial Bacteria (e.g., Bifidobacterium) Prebiotics->Beneficial_Bacteria Pathogenic_Bacteria Decrease in Pathogenic Bacteria Prebiotics->Pathogenic_Bacteria TLRs Toll-Like Receptors (TLR2, TLR4, etc.) Beneficial_Bacteria->TLRs Modulates Signaling Pathogenic_Bacteria->TLRs Reduced Activation NFkB NF-κB Pathway TLRs->NFkB Homeostasis Intestinal Homeostasis (Barrier function, Immune tolerance) NFkB->Homeostasis

Caption: Modulation of TLR signaling by prebiotics.

By increasing the abundance of beneficial bacteria and reducing pathogenic bacteria, prebiotics like this compound and inulin can lead to a more balanced activation of TLRs on intestinal epithelial cells. This helps to maintain intestinal barrier function and promote immune tolerance, contributing to overall gut health.

Experimental Workflow for Comparing Prebiotic Activity

A typical experimental workflow to compare the prebiotic activity of this compound and inulin is outlined below.

Experimental_Workflow cluster_0 In Vitro Fermentation cluster_1 Analysis Fecal_Inoculum Prepare Human Fecal Inoculum Incubation Anaerobic Incubation (37°C, 24-48h) Fecal_Inoculum->Incubation Media_Prep Prepare Basal Media with This compound, Inulin, or Control Media_Prep->Incubation Sampling Collect Samples at Different Time Points Incubation->Sampling Microbiota_Analysis Microbiota Composition (qPCR for Bifidobacterium) Sampling->Microbiota_Analysis SCFA_Analysis SCFA Quantification (Gas Chromatography) Sampling->SCFA_Analysis Data_Analysis Statistical Analysis and Comparison Microbiota_Analysis->Data_Analysis SCFA_Analysis->Data_Analysis

Caption: Workflow for in vitro prebiotic comparison.

This workflow starts with the preparation of a fecal inoculum and fermentation media containing the test prebiotics. After anaerobic incubation, samples are collected for the analysis of microbial composition, specifically the abundance of Bifidobacterium, and the quantification of SCFAs. The results are then statistically analyzed to compare the prebiotic effects of this compound and inulin.

References

Lactosucrose vs. Fructooligosaccharides: A Comparative Analysis of Their Effects on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two leading prebiotics reveals distinct impacts on the gut microbiome's composition and metabolic output, providing critical insights for researchers and drug development professionals in the field of gastroenterology and metabolic disorders.

This guide offers an objective comparison of lactosucrose and fructooligosaccharides (FOS), two prominent prebiotics known for their ability to modulate the gut microbiota. By analyzing experimental data from in vitro and clinical studies, we present a comprehensive overview of their respective effects on beneficial bacterial populations and the production of short-chain fatty acids (SCFAs), crucial metabolites for gut health.

At a Glance: Key Differences and Similarities

FeatureThis compoundFructooligosaccharides (FOS)
Primary Bifidogenic Effect Potent stimulator of Bifidobacterium growth.Strong stimulator of Bifidobacterium growth.
Impact on Lactobacillus Stimulates the growth of various Lactobacillus species.Effect on Lactobacillus can be strain-dependent and less pronounced than on Bifidobacterium.
SCFA Production Increases production of total SCFAs, particularly acetate (B1210297).Increases production of total SCFAs, with acetate being a major product. The impact on butyrate (B1204436) can vary.
Source Synthesized from lactose (B1674315) and sucrose.Naturally occurring in plants like chicory root; also produced enzymatically.

Impact on Gut Bacteria Composition

Both this compound and FOS are well-established as effective prebiotics that selectively enhance the growth of beneficial gut bacteria, a phenomenon known as the "bifidogenic effect." However, nuances in their chemical structures lead to differential utilization by various bacterial species.

A comparative in vitro study using lactulose (B1674317), a structural isomer of this compound, and FOS demonstrated that both substances support the growth of various probiotic strains, including several species of Lactobacillus and Bifidobacterium. While both prebiotics showed comparable effects on the growth of many strains, lactulose led to significantly higher lactic acid production by Bifidobacterium spp. under anaerobic conditions, suggesting a more robust fermentation by this key genus.[1][2]

Clinical studies have consistently demonstrated the bifidogenic properties of both compounds. Long-term ingestion of this compound has been shown to significantly increase the number and percentage of Bifidobacterium sp. in human fecal flora.[3] Similarly, supplementation with FOS has been found to significantly increase the abundance of Bifidobacterium in a dose-dependent manner.[4] While both effectively promote Bifidobacterium, some studies suggest that the response of Lactobacillus to FOS can be more variable and strain-dependent.[5]

Table 1: Comparative Effects on the Growth of Probiotic Strains (in vitro)

Bacterial StrainLactulose (proxy for this compound)Fructooligosaccharides (FOS)Reference
Lactobacillus acidophilusSupported GrowthSupported Growth[1][2]
Lactobacillus caseiSupported GrowthSupported Growth[1][2]
Lactobacillus rhamnosusSupported GrowthSupported Growth[1][2]
Bifidobacterium animalisSupported GrowthSupported Growth[1][2]
Bifidobacterium bifidumSupported GrowthSupported Growth[1][2]
Bifidobacterium infantisSupported GrowthSupported Growth[1][2]
Bifidobacterium longumSupported GrowthSupported Growth[1][2]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which play a vital role in maintaining gut homeostasis and have systemic health benefits.

The aforementioned comparative study of lactulose and FOS revealed that lactulose fermentation by Bifidobacterium spp. resulted in a significantly higher percentage of lactic acid, a precursor to SCFAs, compared to FOS fermentation.[1][2] This suggests that this compound may lead to a more pronounced acidification of the gut environment, which can inhibit the growth of pathogenic bacteria.

Both prebiotics are known to increase the total production of SCFAs. For FOS, fermentation predominantly yields acetate and lactate (B86563).[6] While some studies indicate that FOS can also increase butyrate, a crucial energy source for colonocytes, this effect can be influenced by the composition of the individual's gut microbiota.[7] this compound also enhances the production of total SCFAs, with a notable increase in acetic acid.[8] The cross-feeding of lactate and acetate produced by bifidobacteria can, in turn, stimulate the growth of butyrate-producing bacteria.[8]

Table 2: Comparative Effects on Acid Production by Bifidobacterium spp. (in vitro)

ParameterLactulose (proxy for this compound)Fructooligosaccharides (FOS)p-valueReference
pHLowerHigher0.2723 (not significant)[1][2]
% Lactic AcidHigherLower0.0004 (significant)[1][2]

Experimental Protocols

In Vitro Fermentation for Probiotic Growth and Acid Production Analysis

A common method to assess the prebiotic potential of substances like this compound and FOS involves in vitro fermentation with specific probiotic strains.

1. Bacterial Strains and Culture Conditions: Ten probiotic strains, including species of Lactobacillus and Bifidobacterium, are typically used. Strains are cultured in appropriate media (e.g., MRS broth for Lactobacillus and Bifidobacterium broth for Bifidobacterium) under anaerobic conditions at 37°C.

2. Prebiotic-Supplemented Media: The experimental media are prepared by supplementing the basal growth medium with 2% (w/v) of either this compound or FOS as the primary carbohydrate source. A control medium with a non-prebiotic carbohydrate like dextrose is also included.

3. Inoculation and Incubation: Overnight cultures of the probiotic strains are inoculated into the respective test media at a 10% (v/v) level. The cultures are then incubated anaerobically at 37°C for 24 hours.

4. Analysis of Bacterial Growth: Bacterial growth is determined by measuring the optical density at 600 nm (OD600) at the beginning and end of the incubation period.

5. Analysis of Acid Production: After incubation, the culture broth is centrifuged, and the pH of the supernatant is measured. The titratable acidity, expressed as percent lactic acid, is determined by titrating the supernatant with 0.1N NaOH.[1][2]

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Probiotic_Strains Probiotic Strains (Lactobacillus, Bifidobacterium) Inoculation Inoculation (10% v/v) Probiotic_Strains->Inoculation Media Growth Media (MRS, Bifido Broth) Media->Inoculation Prebiotics Prebiotics (this compound, FOS) Prebiotics->Media Incubation Anaerobic Incubation (37°C, 24h) Inoculation->Incubation Growth_Analysis Growth Analysis (OD600) Incubation->Growth_Analysis Acid_Analysis Acid Production (pH, Titratable Acidity) Incubation->Acid_Analysis

Experimental workflow for in vitro prebiotic testing.
In Vitro Fecal Fermentation for Microbiota and SCFA Analysis

To simulate the complex environment of the human colon, in vitro fecal fermentation models are employed.

1. Fecal Sample Preparation: Fresh fecal samples are collected from healthy human donors. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

2. Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared. The prebiotic substrate (this compound or FOS) is added to the basal medium at a final concentration of, for example, 1% (w/v). A control medium without any added carbohydrate is also prepared.

3. Inoculation and Incubation: The fecal slurry is inoculated into the fermentation medium at a 10% (v/v) concentration under anaerobic conditions. The cultures are incubated at 37°C for 24 to 48 hours.

4. Analysis of Microbial Populations: Bacterial DNA is extracted from the fermentation samples. The composition of the gut microbiota is analyzed using 16S rRNA gene sequencing to determine the relative abundance of different bacterial genera.

5. Analysis of Short-Chain Fatty Acids: The fermentation broth is centrifuged, and the supernatant is collected. The concentrations of SCFAs (acetate, propionate, butyrate) are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]

Fecal_Fermentation_Workflow cluster_setup Setup cluster_process Process cluster_outcome Outcome Analysis Fecal_Sample Fecal Sample (Healthy Donors) Inoculation Inoculation (10% v/v) Fecal_Sample->Inoculation Fermentation_Medium Fermentation Medium (+ this compound or FOS) Fermentation_Medium->Inoculation Anaerobic_Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Anaerobic_Incubation Microbiota_Analysis Microbiota Analysis (16S rRNA Sequencing) Anaerobic_Incubation->Microbiota_Analysis SCFA_Analysis SCFA Analysis (GC/HPLC) Anaerobic_Incubation->SCFA_Analysis

Workflow for in vitro fecal fermentation analysis.

Conclusion

Both this compound and fructooligosaccharides are effective prebiotics that promote the growth of beneficial gut bacteria, particularly Bifidobacterium. The available evidence, using lactulose as a proxy for this compound, suggests that this compound may lead to a more pronounced fermentation by Bifidobacterium spp., as indicated by higher lactic acid production. The choice between these prebiotics may depend on the specific therapeutic goal, such as the targeted bacterial genera and the desired profile of short-chain fatty acids. Further head-to-head clinical trials are warranted to fully elucidate the comparative effects of this compound and FOS on the human gut microbiome and its implications for health and disease.

References

A Head-to-Head Comparison of Lactosucrose and Galactooligosaccharides (GOS) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two leading prebiotics, examining their impact on gut microbiota, short-chain fatty acid production, and the underlying mechanisms of action, supported by experimental data.

In the landscape of functional food ingredients and therapeutic drug development, prebiotics stand out for their ability to modulate the gut microbiota and confer health benefits. Among the most researched are Lactosucrose and Galactooligosaccharides (GOS). This guide provides a detailed, evidence-based comparison of these two prebiotics, tailored for researchers, scientists, and professionals in drug development.

At a Glance: this compound vs. GOS

FeatureThis compoundGalactooligosaccharides (GOS)
Primary Composition Trisaccharide (galactose-glucose-fructose)Mixture of oligosaccharides (galactose units linked to a terminal glucose)[1]
Primary Health Benefit Stimulation of Bifidobacteria, improved intestinal environment[2][3]Strong stimulation of Bifidobacteria, modulation of gut microbiota, immune support[1][4]
Bifidogenic Effect Demonstrated to significantly increase Bifidobacterium sp. in human studies[5]Consistently shown to have a potent bifidogenic effect in numerous in vitro and in vivo studies[4][6]
SCFA Production Fermented to produce short-chain fatty acids[7]Readily fermented to produce significant amounts of SCFAs, particularly acetate[8]
Prebiotic Index (PI) Data not readily available, but as a sucrose-containing oligosaccharide, it may have a lower PI than GOS.Galactose-containing oligosaccharides generally have a higher Prebiotic Index (PI) than fructose-containing ones. A study reported a PI of 3.76 for β-GOS[4][9]

Impact on Gut Microbiota: A Quantitative Comparison

Both this compound and GOS are recognized for their potent bifidogenic effects, meaning they selectively stimulate the growth of beneficial Bifidobacteria in the gut.

A study on healthy volunteers demonstrated that daily ingestion of 6g of this compound for 8 weeks significantly increased the number and percentage of Bifidobacterium sp. in the fecal flora[5]. Another study in cats showed that 175 mg of this compound per day for two weeks significantly increased the frequency of occurrence of bifidobacteria[10].

Galactooligosaccharides are also well-documented to promote the growth of beneficial gut bacteria[4]. In a three-stage continuous culture system mimicking the colon, a novel GOS mixture significantly increased bifidobacterial numbers in the vessels representing the proximal and traverse colon[6]. Human clinical trials have consistently shown that GOS supplementation leads to a significant increase in fecal bifidobacteria[11][12].

Table 1: Comparative Effects on Bifidobacteria Population (Data from separate studies)

PrebioticDosageDurationStudy PopulationKey Finding on BifidobacteriaReference
This compound6 g/day 8 weeksHealthy adult humansSignificant increase in number and percentage of Bifidobacterium sp.[5]
GOS1.3 g/day and 2.0 g/day 3 weeksHealthy adult womenSignificant increase in relative abundance of Bifidobacterium[11]
GOS5 g/day 3 weeksObese adultsSignificant increase in total bifidobacteria[13]

Note: The data presented is from separate studies and not from a direct head-to-head comparison.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate (B1204436). These metabolites play a crucial role in gut health and have systemic effects.

While direct comparative data on SCFA production between this compound and GOS is limited, studies on GOS have shown a significant increase in total SCFAs, with acetate being the most abundant[8]. One in vitro study demonstrated that GOS supplementation led to increased production of acetate, propionate, and butyrate[8]. Another study found that GOS fractions promoted the production of total SCFA and acetic acid in a manner similar to a commercial GOS product and more than glucose, lactose, and lactulose[4].

Studies on this compound also indicate its fermentation into SCFAs, contributing to a decrease in intestinal pH[7].

Table 2: Comparative Effects on Fecal SCFA Concentrations (Data from separate studies)

PrebioticStudy TypeKey Findings on SCFA ProductionReference
This compoundIn vivo (cats)Slight decrease in fecal pH, suggesting SCFA production.[10]
GOSIn vitro fermentationIncreased production of acetate, propionate, and butyrate.[8]
GOS FractionsIn vitro fecal slurry culturesPromoted production of total SCFA and acetic acid.[4]

Note: The data presented is from separate studies and not from a direct head-to-head comparison.

Experimental Protocols

In Vitro Fecal Fermentation for Prebiotic Evaluation

A common method to assess the prebiotic potential of substances like this compound and GOS is through in vitro anaerobic batch fermentation using human fecal slurries.

Objective: To determine the effect of the prebiotic on the composition and metabolic activity of the gut microbiota.

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • Slurry Preparation: A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

  • Fermentation Setup: The fecal slurry is added to anaerobic fermentation vessels containing a basal nutrient medium.

  • Substrate Addition: this compound or GOS is added to the fermentation vessels as the primary carbon source at a specified concentration (e.g., 1% w/v). A control vessel with no added carbohydrate is also included.

  • Incubation: The vessels are incubated anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

  • Sampling: Samples are collected at various time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.

  • Analysis:

    • Microbiota Composition: DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to analyze changes in the bacterial populations.

    • SCFA Analysis: The concentrations of acetate, propionate, and butyrate are measured using gas chromatography (GC).

    • pH Measurement: The pH of the fermentation medium is monitored.

Human Clinical Trial for Prebiotic Efficacy

Objective: To evaluate the effect of this compound or GOS supplementation on the gut microbiota and gastrointestinal health in human subjects.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial is a robust design[12][14].

  • Participant Recruitment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are recruited.

  • Randomization: Participants are randomly assigned to receive either the prebiotic (this compound or GOS) or a placebo (e.g., maltodextrin) for a defined intervention period (e.g., 4-8 weeks).

  • Intervention: Participants consume a specified daily dose of the prebiotic or placebo.

  • Data and Sample Collection:

    • Fecal Samples: Collected at baseline and at the end of the intervention period for microbiota and SCFA analysis.

    • Dietary Records: Participants maintain food diaries to monitor their dietary intake.

    • Gastrointestinal Symptom Questionnaires: Participants complete questionnaires to assess any changes in gastrointestinal comfort.

  • Analysis:

    • Microbiota Analysis: 16S rRNA gene sequencing or shotgun metagenomic sequencing is used to assess changes in the gut microbiota composition and diversity.

    • SCFA Analysis: Fecal SCFA concentrations are measured.

    • Statistical Analysis: Appropriate statistical tests are used to compare the changes between the prebiotic and placebo groups.

Signaling Pathways and Mechanisms of Action

The health benefits of this compound and GOS are primarily mediated by the SCFAs produced during their fermentation. These SCFAs act as signaling molecules, influencing various physiological processes, including the gut-brain axis.

SCFA Signaling through G-Protein Coupled Receptors (GPCRs)

Acetate, propionate, and butyrate can bind to and activate G-protein coupled receptors, such as GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2), which are expressed on various cells, including enteroendocrine cells and immune cells[15][16][17].

SCFA_Signaling cluster_lumen Gut Lumen cluster_cell Enteroendocrine Cell / Immune Cell Prebiotics This compound / GOS GutMicrobiota Gut Microbiota Prebiotics->GutMicrobiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) GutMicrobiota->SCFAs GPR41 GPR41 (FFAR3) SCFAs->GPR41 binds GPR43 GPR43 (FFAR2) SCFAs->GPR43 binds Signaling Downstream Signaling Cascades (e.g., ↓cAMP, ↑Ca2+) GPR41->Signaling GPR43->Signaling Physiological_Effects Physiological Effects: - Hormone release (GLP-1, PYY) - Immune modulation - Gut barrier integrity Signaling->Physiological_Effects

Caption: SCFA signaling through GPR41 and GPR43.

The Gut-Brain Axis Communication

The gut and the brain are in constant bidirectional communication through neural, endocrine, and immune pathways[18][19]. Prebiotics like this compound and GOS can influence this axis by modulating the gut microbiota and SCFA production.

Gut_Brain_Axis cluster_gut Gut cluster_brain Brain Prebiotics This compound / GOS Microbiota Gut Microbiota Prebiotics->Microbiota Fermentation SCFAs SCFAs Microbiota->SCFAs Hormones Gut Hormones (GLP-1, PYY) SCFAs->Hormones stimulate Immune Immune Cells SCFAs->Immune modulate Vagus Vagus Nerve Afferent Signals SCFAs->Vagus stimulate Brain Central Nervous System (CNS) Hormones->Brain Endocrine Pathway (Bloodstream) Immune->Brain Immune Pathway (Cytokines) Vagus->Brain Neural Pathway Brain->Vagus Efferent Signals

Caption: Gut-Brain Axis communication pathways.

Conclusion

Both this compound and Galactooligosaccharides are effective prebiotics with a strong bifidogenic effect and the ability to modulate the gut microbiota, leading to the production of beneficial short-chain fatty acids. While direct comparative clinical data is scarce, the available evidence suggests that GOS may have a stronger prebiotic effect based on its higher Prebiotic Index compared to fructose-based oligosaccharides.

For researchers and drug development professionals, the choice between this compound and GOS may depend on the specific application, target population, and desired health outcome. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their efficacy. The well-established safety and prebiotic activity of both compounds make them valuable tools in the development of functional foods and novel therapeutics aimed at promoting gut health and overall well-being.

References

Lactosucrose: A Comparative Analysis of its Bifidogenic Efficacy in Human Trials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the selective stimulation of Bifidobacterium by lactosucrose, with comparisons to other established prebiotics.

Introduction

The modulation of the gut microbiota through the targeted administration of prebiotics is a cornerstone of modern therapeutic and wellness strategies. Among the myriad of prebiotic compounds, this compound, a trisaccharide composed of galactose, glucose, and fructose, has garnered significant attention for its potent bifidogenic effect. This guide provides a comprehensive analysis of human clinical trial data validating the efficacy of this compound in selectively promoting the proliferation of beneficial Bifidobacterium species. Through a comparative lens, we will examine its performance against other well-established prebiotics, namely inulin (B196767) and fructo-oligosaccharides (FOS), supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Bifidogenic Effects

The following tables summarize the key quantitative findings from human clinical trials investigating the impact of this compound and other prebiotics on fecal Bifidobacterium populations. It is important to note that direct head-to-head trials are limited, and therefore, comparisons are drawn from separate studies. Variations in study design, subject populations, and analytical methods should be considered when interpreting these data.

Table 1: Human Trials on the Bifidogenic Effect of this compound

Study Participant ProfilePrebiotic & DosageTrial DurationKey Findings on Bifidobacterium Growth
8 healthy volunteers (4 male, 4 female, age 34 ± 4 years)[1][2]This compound, 6 g/day [1][2]8 weeks[1][2]The number and percentage of Bifidobacterium sp. in relation to total fecal bacteria significantly increased during the administration period. The percentage of Bifidobacterium sp. gradually returned to baseline levels after cessation of intake.[1][2]

Table 2: Human Trials on the Bifidogenic Effect of Inulin and Fructo-oligosaccharides (FOS)

Study Participant ProfilePrebiotic & DosageTrial DurationKey Findings on Bifidobacterium Growth
Healthy adults[3]Inulin, 20-40 g/day [3]19 days[3]Significantly increased fecal bifidobacteria from 7.9 to 9.2 log10 CFU/g dry feces.[3]
12 healthy volunteers[4]Inulin, 10 g/day [4]16 days[4]Bifidobacterium adolescentis showed the strongest response, increasing from 0.89% to 3.9% of the total microbiota. B. bifidum also increased significantly.[4]
Healthy adultsFOS, 2.5 g, 5.0 g, and 10.0 g/day 9 time-pointsFOS consumption increased the relative abundance of operational taxonomic units (OTUs) belonging to Bifidobacterium.[5]
Healthy subjectsInulin-type fructans, 16 g/day 6 weeksA significant bifidogenic effect was observed, with the most prominent positive effect on Bifidobacterium adolescentis.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the typical methodologies employed in human trials investigating the bifidogenic effects of prebiotics.

Human Clinical Trial Protocol

A representative experimental workflow for a human clinical trial assessing the bifidogenic effect of a prebiotic is detailed below.

G cluster_0 Phase 1: Pre-Intervention cluster_1 Phase 2: Intervention cluster_2 Phase 3: Post-Intervention cluster_3 Phase 4: Analysis A Subject Recruitment (Healthy Volunteers) B Baseline Fecal Sample Collection A->B C Baseline Dietary Assessment B->C D Randomized, Double-Blind, Placebo-Controlled Administration (e.g., this compound vs. Placebo) C->D E Daily Prebiotic/ Placebo Consumption D->E F Fecal Sample Collection (e.g., Weekly) E->F J Fecal Microbiota Analysis (16S rRNA Sequencing/qPCR) F->J G Final Fecal Sample Collection H Washout Period G->H I Follow-up Fecal Sample Collection H->I I->J K Statistical Analysis J->K

Figure 1: A typical experimental workflow for a human prebiotic intervention study.
  • Subject Recruitment: Healthy adult volunteers are typically recruited based on specific inclusion and exclusion criteria, such as age, BMI, and absence of gastrointestinal diseases or recent antibiotic use.

  • Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group design is the gold standard. This minimizes bias and allows for a clear comparison between the prebiotic and a placebo (e.g., maltodextrin).

  • Intervention: Participants consume a specified daily dose of the prebiotic (e.g., 6g of this compound) or a placebo for a defined period (e.g., 2-8 weeks).

  • Sample Collection: Fecal samples are collected at baseline, at regular intervals during the intervention period, and after a washout period.

  • Dietary Control: Participants may be required to maintain their regular dietary habits, which are monitored through food diaries to account for potential confounding factors.

Fecal Microbiota Analysis Protocol

The analysis of fecal microbiota composition is a critical step in these trials.

  • DNA Extraction: Total genomic DNA is extracted from fecal samples using standardized commercial kits.

  • Quantification of Bifidobacterium:

    • Quantitative Real-Time PCR (qPCR): This technique uses specific primers to amplify and quantify the 16S rRNA gene of the Bifidobacterium genus, providing an absolute or relative count of these bacteria.

    • 16S rRNA Gene Sequencing: This high-throughput sequencing method provides a comprehensive profile of the bacterial community. The V3-V4 or other hypervariable regions of the 16S rRNA gene are amplified and sequenced. The resulting sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned to taxonomic lineages, allowing for the determination of the relative abundance of Bifidobacterium and other bacterial taxa.

  • Data Analysis: Statistical analyses are performed to compare the changes in Bifidobacterium abundance between the prebiotic and placebo groups over the course of the study.

Metabolic Pathway of this compound in Bifidobacterium

The bifidogenic effect of this compound stems from its selective utilization by Bifidobacterium species. These bacteria possess the necessary enzymatic machinery to transport and metabolize this trisaccharide, which is largely indigestible by human intestinal enzymes. The metabolic process culminates in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297) and lactate, which contribute to a healthier gut environment.

G cluster_0 Extracellular cluster_1 Intracellular Metabolism in Bifidobacterium cluster_2 Bifid Shunt Pathway LS This compound Transport This compound Transporter LS->Transport Lactose Lactose Transport->Lactose Hydrolysis Sucrose (B13894) Sucrose Transport->Sucrose Hydrolysis Enzyme1 β-Fructofuranosidase Enzyme2 β-Galactosidase Glucose Glucose Lactose->Glucose β-Galactosidase Galactose Galactose Lactose->Galactose β-Galactosidase Fructose Fructose Sucrose->Fructose β-Fructofuranosidase Sucrose->Glucose β-Fructofuranosidase F6P Fructose-6-P Fructose->F6P G6P Glucose-6-P Glucose->G6P Galactose->G6P X5P Xylulose-5-P F6P->X5P G3P Glyceraldehyde-3-P F6P->G3P G6P->F6P E4P Erythrose-4-P S7P Sedoheptulose-7-P X5P->G3P AcP Acetyl-P X5P->AcP Pyruvate Pyruvate G3P->Pyruvate Acetate Acetate AcP->Acetate Lactate Lactate Pyruvate->Lactate ATP ATP Pyruvate->ATP Acetate->ATP

References

Cross-species comparison of Lactosucrose metabolism (rodents vs. humans)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of Lactosucrose metabolism in rodents and humans, supported by experimental data. This compound, a trisaccharide composed of galactose, glucose, and fructose, is a non-digestible oligosaccharide with prebiotic properties. Understanding its metabolic fate across different species is crucial for its application in functional foods and therapeutics.

Executive Summary

In both rodents and humans, this compound largely escapes digestion in the upper gastrointestinal tract and is fermented by the gut microbiota in the colon. This fermentation leads to the production of short-chain fatty acids (SCFAs) and a selective increase in beneficial bacteria, particularly Bifidobacterium. While the fundamental metabolic pathway appears similar, notable quantitative differences exist in the extent of mineral absorption enhancement and effects on lipid metabolism. Rodent models, primarily rats, have been instrumental in elucidating the mechanisms of action, while human studies have confirmed the prebiotic effects and explored clinical applications.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from rodent and human studies on this compound metabolism.

Table 1: Effect of this compound on Gut Microbiota Composition

ParameterRodent Model (Cats)Human
Dosage 175 mg/day6 g/day [1]
Duration 2 weeks[2]8 weeks[1]
Change in Bifidobacterium Significant increase in frequency of occurrence (p < 0.001)[2]Significant increase in number and percentage[1]
Change in Lactobacillus Significant increase in counts (p < 0.05)[2]Data not consistently reported
Change in Pathogenic Bacteria Significant decrease in Clostridia and Enterobacteriaceae (p < 0.05)[2]Reduction in Bacteroidaceae in patients with IBD[3]
Fecal Metabolites Significant reduction in ammonia, indole, and ethylphenol (p < 0.05)[2]Significant decrease in fecal ammonia[1]

Table 2: Effect of this compound on Mineral Absorption

ParameterRodent Model (Rats)Human
Dosage Diet supplemented with this compoundNot extensively studied
Tracer Calcium-45 (⁴⁵Ca)[4]-
Apparent ⁴⁵Ca Absorption Significantly higher than control rats[4]-
Residual ⁴⁵Ca in Body Significantly higher than in control rats[4]-
⁴⁵Ca Accumulation in Bones Significantly higher in femur and tibia than in control rats[4]-

Table 3: Effect of this compound on Lipid Metabolism

ParameterRodent Model (Rats)Human
Dosage 0.13 g/kg and 1.26 g/kg body weightNot studied
Test Oral Triolein (B1671897) Tolerance Test-
Serum Triglycerides (TG) Reduced elevation after triolein administration-
Serum Free Fatty Acids (FFA) Reduced elevation after triolein administration-
Long-term Effect (5% diet for 8 weeks) Significantly decreased abdominal adipose tissue weight-

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Fecal Microbiota Analysis via 16S rRNA Sequencing

This protocol outlines the general steps for analyzing changes in gut microbiota composition.

  • Fecal Sample Collection and Storage: Fecal samples are collected from subjects before and after the intervention period. Samples are immediately stored at -80°C to preserve microbial DNA.

  • DNA Extraction:

    • Fecal DNA is extracted using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions.

    • This typically involves a bead-beating step to mechanically lyse bacterial cells, followed by purification of the DNA.

  • 16S rRNA Gene Amplification:

    • The variable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal primers.

    • PCR amplification is performed using a high-fidelity polymerase to minimize errors.

  • Library Preparation and Sequencing:

    • The amplified DNA fragments are purified and indexed for sequencing.

    • Sequencing is performed on a high-throughput platform such as Illumina MiSeq.

  • Data Analysis:

    • Raw sequencing reads are processed to remove low-quality sequences and chimeras.

    • Operational Taxonomic Units (OTUs) are clustered based on sequence similarity (typically 97%).

    • Taxonomic assignment is performed by comparing OTU sequences to a reference database (e.g., Greengenes, SILVA).

    • Statistical analyses are conducted to compare the relative abundance of different bacterial taxa between control and treatment groups.

Calcium Absorption Measurement in Rats using Isotopic Tracers (⁴⁵Ca)

This method allows for the quantification of intestinal calcium absorption.

  • Animal Acclimatization and Diet: Growing female rats are acclimatized and fed a standard diet or a diet supplemented with this compound.

  • Isotope Administration:

    • A solution of ⁴⁵CaCl₂ is administered orally to the rats via gavage.

    • The amount of radioactivity administered is precisely measured.

  • Sample Collection:

    • Over a defined period (e.g., 24 hours), feces and urine are collected.

    • At the end of the experimental period, rats are euthanized, and specific tissues like the femur and tibia are collected.

  • Radioactivity Measurement:

    • The radioactivity in the collected feces, urine, and bones is measured using a liquid scintillation counter.

  • Calculation of Apparent Absorption:

    • Apparent ⁴⁵Ca absorption is calculated as: (Total ⁴⁵Ca administered - Fecal ⁴⁵Ca excreted) / Total ⁴⁵Ca administered * 100%.

    • The residual ⁴⁵Ca ratio in the body and accumulation in the bones are also calculated based on the radioactivity measurements.

Oral Triolein Tolerance Test in Rats

This test evaluates the effect of this compound on postprandial lipid absorption.

  • Animal Fasting: Rats are fasted overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure initial triglyceride and free fatty acid levels.

  • Oral Administration:

    • A bolus of triolein (a type of triglyceride) is administered orally via gavage.

    • The experimental group receives triolein mixed with this compound, while the control group receives triolein alone.

  • Serial Blood Sampling: Blood samples are collected at specific time points after administration (e.g., 1, 2, 4, and 6 hours).

  • Lipid Analysis: Serum or plasma is separated from the blood samples, and the concentrations of triglycerides and free fatty acids are measured using commercial enzymatic kits.

  • Data Analysis: The area under the curve (AUC) for serum triglyceride and free fatty acid concentrations is calculated to assess the overall lipid absorption.

Mandatory Visualization

Metabolic Pathway of this compound

Lactosucrose_Metabolism cluster_GIT Gastrointestinal Tract cluster_Microbiota Gut Microbiota Fermentation cluster_Host Host Effects This compound This compound Ingestion Stomach Stomach This compound->Stomach Transit Large_Intestine Large Intestine Small_Intestine Small Intestine Stomach->Small_Intestine Transit Small_Intestine->Large_Intestine Minimal Digestion/Absorption Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium) Large_Intestine->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Lactate_Gases Lactate & Gases (H₂, CO₂) Gut_Microbiota->Lactate_Gases Systemic_Circulation Systemic Circulation SCFAs->Systemic_Circulation Absorption Physiological_Effects Physiological Effects Systemic_Circulation->Physiological_Effects

Caption: Metabolic pathway of this compound in the gastrointestinal tract.

Experimental Workflow for Gut Microbiota Analysis

Microbiota_Workflow cluster_Sampling Sample Collection cluster_Lab Laboratory Procedures cluster_Analysis Data Analysis Fecal_Sample Fecal Sample Collection (Pre- & Post-Intervention) DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction PCR_Amplification 16S rRNA Gene Amplification DNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Data_Processing Sequence Data Processing Sequencing->Data_Processing Taxonomic_Assignment Taxonomic Assignment Data_Processing->Taxonomic_Assignment Statistical_Analysis Statistical Analysis Taxonomic_Assignment->Statistical_Analysis

Caption: Experimental workflow for 16S rRNA gut microbiota analysis.

Signaling Pathways Influenced by this compound Metabolism

Signaling_Pathways cluster_Host_Response Host Response This compound This compound Gut_Microbiota Gut Microbiota Modulation (↑ Bifidobacterium) This compound->Gut_Microbiota SCFAs Short-Chain Fatty Acids (SCFAs) Gut_Microbiota->SCFAs Gut_Health Improved Gut Barrier Function SCFAs->Gut_Health Immune_Modulation Immune System Modulation SCFAs->Immune_Modulation Gut_Brain_Axis Gut-Brain Axis Signaling SCFAs->Gut_Brain_Axis Metabolic_Regulation Metabolic Regulation SCFAs->Metabolic_Regulation Gut_Health->Immune_Modulation Immune_Modulation->Gut_Brain_Axis Gut_Brain_Axis->Metabolic_Regulation

Caption: Potential signaling pathways influenced by this compound fermentation.

References

Lactosucrose: A Comprehensive Efficacy Comparison with Emerging Prebiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the prebiotic efficacy of lactosucrose against other prominent emerging prebiotics, including fructo-oligosaccharides (FOS), galacto-oligosaccharides (GOS), xylo-oligosaccharides (XOS), and 2'-fucosyllactose (B36931) (2'-FL). The following sections detail their comparative performance based on available experimental data, focusing on their impact on gut microbiota composition, production of short-chain fatty acids (SCFAs), and immunomodulatory effects.

Comparative Efficacy: A Quantitative Overview

The prebiotic potential of these oligosaccharides is primarily evaluated by their ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species, and to promote the production of health-promoting metabolites like SCFAs.

Bifidogenic Effect

The selective stimulation of bifidobacteria is a key indicator of prebiotic activity. In vitro and in vivo studies have demonstrated the bifidogenic nature of this compound and other emerging prebiotics.

Table 1: Comparative Bifidogenic Effects of this compound and Other Emerging Prebiotics

PrebioticDosageStudy TypeKey Findings on Bifidobacterium GrowthReference(s)
This compound 6 g/day (8 weeks)Human Clinical TrialSignificant increase in fecal Bifidobacterium sp.[1]
15 g syrup/day (14 days)Human Clinical TrialSignificant increase in fecal Bifidobacterium count.[2]
Fructo-oligosaccharides (FOS) 2.5 - 10 g/day (7 days)Human Clinical TrialDose-dependent increase in fecal bifidobacteria, with a significant effect observed even at 2.5 g/day .[3][4]
2.5, 5, 10 g/day Human Clinical TrialIncreased relative abundance of Bifidobacterium.[5]
Galacto-oligosaccharides (GOS) 0.4 g/L and 0.8 g/LInfant Formula TrialDose-dependent increase in fecal bifidobacteria.[6]
Not specifiedIn vitro fermentationStimulated slightly higher bifidobacteria growth than lactose (B1674315), lactulose (B1674317), and a commercial GOS mixture.[7]
Xylo-oligosaccharides (XOS) 1.4 g and 2.8 g/day (8 weeks)Human Clinical TrialSignificant increase in Bifidobacterium counts, with the 2.8 g/day dose showing a greater increase.[8]
Not specifiedIn vitro fermentationProduced the highest increase in cell numbers of bifidobacteria compared to other prebiotics over 24 hours.[9][10]
2'-Fucosyllactose (2'-FL) Not specifiedIn vitro fermentationReadily fermented by infant gut microbiota, stimulating Bifidobacterium species.[11]
Not specifiedIn vitro studySelective food source for Bifidobacterium.[12]
Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut microbiota leads to the production of SCFAs, primarily acetate (B1210297), propionate, and butyrate (B1204436), which are crucial for gut health.

Table 2: Comparative Effects on Short-Chain Fatty Acid (SCFA) Production

PrebioticStudy TypePredominant SCFA(s) ProducedNotable Quantitative FindingsReference(s)
This compound In vitro fermentationAcetate and LactateLactate and acetate act as substrates for butyrate producers.[13]
Rat ModelNot specifiedAttenuated colitis by promoting Th2-type cytokine production.[14]
Fructo-oligosaccharides (FOS) In vitro fermentationAcetate, Propionate, ButyrateFermented by various gut microbes to produce SCFAs.[15]
Galacto-oligosaccharides (GOS) In vitro fermentationAcetatePromoted the production of total SCFAs and acetic acid.[7]
Xylo-oligosaccharides (XOS) Piglet ModelPropionate and ButyrateIncreased concentrations of total SCFAs, propionate, and butyrate in the cecum.[16]
2'-Fucosyllactose (2'-FL) In vitro fermentationAcetateStimulates butyrate and acetate synthesis.[17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of these prebiotics.

In Vitro Fermentation Model
  • Objective: To assess the fermentability of prebiotics by human fecal microbiota and to quantify the production of SCFAs and changes in microbial populations.

  • Methodology:

    • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months. The samples are homogenized and diluted in an anaerobic buffer.

    • Fermentation: The fecal slurry is added to anaerobic fermentation vessels containing a basal nutrient medium and the prebiotic substrate to be tested (e.g., this compound, FOS, GOS, XOS, or 2'-FL) at a specific concentration. A control with no added prebiotic is also included.

    • Incubation: The vessels are incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).

    • Sampling and Analysis: Samples are collected at various time points to measure pH, SCFA concentrations (using gas chromatography), and bacterial populations (using techniques like qPCR or 16S rRNA gene sequencing).[18][19][20]

Human Clinical Trial
  • Objective: To evaluate the in vivo effects of prebiotic supplementation on the gut microbiota, bowel function, and other health parameters in human subjects.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled design is typically employed.

    • Participants: Healthy volunteers or specific patient populations (e.g., individuals with constipation or inflammatory bowel disease) are recruited based on defined inclusion and exclusion criteria.

    • Intervention: Participants are randomly assigned to receive either the prebiotic supplement at a specific daily dose or a placebo (e.g., maltodextrin) for a set duration (e.g., 4-8 weeks).

    • Data Collection: Fecal samples are collected at baseline and at the end of the intervention period to analyze changes in the gut microbiota composition. Questionnaires are often used to assess gastrointestinal symptoms and bowel habits. Blood samples may also be collected to measure markers of immune function or inflammation.[5][8]

Signaling Pathways and Mechanisms of Action

Prebiotics exert their beneficial effects through various mechanisms, including the modulation of host signaling pathways.

General Prebiotic Mechanism of Action

The fundamental mechanism involves the selective fermentation of the prebiotic by beneficial gut bacteria, leading to a cascade of events that promote gut health.

Prebiotic_Mechanism Prebiotic Prebiotic Ingestion Fermentation Selective Fermentation by Bifidobacteria & Lactobacilli Prebiotic->Fermentation SCFA Increased SCFA Production (Acetate, Propionate, Butyrate) Fermentation->SCFA pH Decreased Gut pH Fermentation->pH Barrier Enhanced Gut Barrier Function SCFA->Barrier Immune Modulation of Immune System SCFA->Immune Pathogen Inhibition of Pathogen Growth pH->Pathogen

Caption: General mechanism of prebiotic action in the gut.

This compound and Immune Modulation

This compound has been shown to attenuate intestinal inflammation by modulating the immune response, specifically by promoting a shift towards a Th2-type cytokine profile.

Lactosucrose_Immune_Modulation This compound This compound DendriticCells Dendritic Cells This compound->DendriticCells CD86 Upregulation of CD86 DendriticCells->CD86 Th2 Th2 Cell Differentiation CD86->Th2 IL4_IL10 Increased IL-4 & IL-10 Production Th2->IL4_IL10 Inflammation Attenuation of Intestinal Inflammation IL4_IL10->Inflammation

Caption: this compound-mediated immune modulation pathway.[14]

2'-FL Decoy Mechanism

2'-Fucosyllactose exhibits a unique mechanism of action by acting as a soluble decoy receptor for pathogens, thereby preventing their adhesion to the intestinal epithelium.

two_FL_Decoy_Mechanism cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelium Pathogen Pathogen two_FL 2'-FL Pathogen->two_FL Binds to 2'-FL (Decoy) EpithelialCell Epithelial Cell Receptor Pathogen->EpithelialCell Adhesion Blocked

Caption: 2'-FL's decoy mechanism against pathogens.[12]

Conclusion

This compound demonstrates significant prebiotic efficacy, particularly in its bifidogenic effects. When compared to other emerging prebiotics, the choice of the most suitable compound may depend on the specific desired outcome, such as the predominant type of SCFA production or a targeted immunomodulatory effect. FOS and GOS have been extensively studied and show dose-dependent bifidogenic effects. XOS appears to be effective at lower doses and has a strong impact on Bifidobacterium populations. 2'-FL offers a unique mechanism of pathogen inhibition in addition to its prebiotic properties. Further head-to-head clinical trials are warranted to provide a more definitive comparative assessment of the in vivo efficacy of these promising prebiotics.

References

In Vitro vs. In Vivo Correlations of Lactosucrose's Prebiotic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo prebiotic activity of Lactosucrose, a trisaccharide synthesized from lactose (B1674315) and sucrose. By examining experimental data from both laboratory models and living organisms, this document aims to elucidate the correlations and discrepancies between these two essential research paradigms in the study of prebiotics.

Quantitative Data on Prebiotic Effects

The following tables summarize the key quantitative effects of this compound on gut microbiota composition and the production of short-chain fatty acids (SCFAs), comparing findings from in vitro and in vivo studies.

Table 1: Effect of this compound on Bifidobacterium Populations

Study Type Model System This compound Dose Key Findings Citation
In VitroHuman Fecal Slurry1% (w/v)Significant increase in Bifidobacterium population.[1]
In VivoHealthy Human Adults6 g/day for 8 weeksThe percentage of Bifidobacterium in relation to total fecal bacteria significantly increased.[2][2]

Table 2: Effect of this compound on Short-Chain Fatty Acid (SCFA) Production

Study Type Model System This compound Dose Key SCFA Changes Citation
In VitroHuman Fecal Slurry1% (w/v)Acetic acid was the most prevalent SCFA produced.[1][1]
In VivoHealthy Human Adults6 g/day for 8 weeksNo significant changes in fecal fatty acid concentrations were observed.[2][2]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. This section details typical experimental protocols for assessing the prebiotic activity of this compound in vitro and in vivo.

In Vitro Fecal Fermentation

In vitro models using human fecal slurries are widely employed to screen for prebiotic effects in a controlled environment.

Objective: To determine the effect of this compound on the composition and metabolic activity of the human gut microbiota.

Methodology:

  • Fecal Inoculum Preparation:

    • Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.

    • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber to maintain the viability of obligate anaerobes.

  • Fermentation Setup:

    • An anaerobic fermentation medium is prepared and dispensed into sterile vessels. This medium typically contains yeast extract, peptone, and salts to support bacterial growth.

    • This compound is added to the experimental vessels to a final concentration of, for example, 1% (w/v). Control vessels without the addition of this compound are also prepared.

    • Each vessel is inoculated with the fecal slurry (e.g., 5% v/v).

    • The vessels are sealed and incubated at 37°C for a specified period, often 24 to 48 hours, with gentle agitation.

  • Microbiota Analysis:

    • Bacterial DNA is extracted from samples taken at different time points.

    • Quantitative PCR (qPCR) is used to determine the abundance of specific bacterial groups, such as Bifidobacterium and Lactobacillus.

    • 16S rRNA gene sequencing can be employed for a comprehensive analysis of the microbial community composition.

  • SCFA Analysis:

    • The fermentation broth is centrifuged, and the supernatant is collected.

    • SCFAs (acetate, propionate, butyrate) in the supernatant are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

In Vivo Human Clinical Trial

In vivo studies in humans provide the most direct evidence of a prebiotic's effect in a real-world physiological context.

Objective: To evaluate the impact of daily this compound consumption on the fecal microbiota of healthy adults.

Methodology:

  • Study Design:

    • A randomized, placebo-controlled study design is often used.

    • Healthy volunteers are recruited and randomly assigned to either a group receiving this compound or a placebo group.

  • Intervention:

    • Participants in the treatment group consume a defined daily dose of this compound (e.g., 6 grams) for a specified duration (e.g., 8 weeks).[2]

    • The placebo group receives a non-prebiotic substance that is similar in taste and appearance.

  • Sample Collection:

    • Fecal samples are collected from all participants at baseline (before the intervention starts) and at various time points during and after the intervention period.

  • Fecal Microbiota Analysis:

    • The fecal microflora is analyzed to determine the number and percentage of specific bacteria, such as Bifidobacterium.[2] This can be done using culture-based methods on selective agar (B569324) or through molecular techniques like qPCR and 16S rRNA gene sequencing.

  • Fecal Metabolite Analysis:

    • Fecal samples are analyzed for bacterial metabolites, including SCFAs, ammonia, and phenols.[2] The pH of the fecal samples is also measured.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways related to the prebiotic effects of this compound.

in_vitro_workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_results Results fecal_sample Fecal Sample (Healthy Donors) fecal_slurry Fecal Slurry (10% w/v) fecal_sample->fecal_slurry Homogenize in anaerobic PBS inoculation Inoculate with Fecal Slurry fecal_slurry->inoculation fermentation_vessel Anaerobic Fermentation Medium + this compound fermentation_vessel->inoculation incubation Incubate at 37°C (24-48h) inoculation->incubation dna_extraction DNA Extraction incubation->dna_extraction supernatant_collection Supernatant Collection incubation->supernatant_collection qpcr_sequencing qPCR / 16S rRNA Sequencing dna_extraction->qpcr_sequencing results1 Change in Bifidobacterium qpcr_sequencing->results1 Microbiota Composition gc_hplc GC / HPLC Analysis supernatant_collection->gc_hplc results2 Acetate, Propionate, Butyrate Levels gc_hplc->results2 SCFA Concentrations

In Vitro Prebiotic Activity Assessment Workflow.

lactosucrose_fermentation cluster_microbiota Gut Microbiota cluster_enzymes Enzymatic Hydrolysis cluster_monosaccharides Monosaccharides cluster_scfa Short-Chain Fatty Acids (SCFAs) This compound This compound beta_fructofuranosidase β-fructofuranosidase This compound->beta_fructofuranosidase beta_galactosidase β-galactosidase This compound->beta_galactosidase bifidobacterium Bifidobacterium spp. bifidobacterium->beta_fructofuranosidase bifidobacterium->beta_galactosidase other_bacteria Other Saccharolytic Bacteria glucose Glucose beta_fructofuranosidase->glucose fructose Fructose beta_fructofuranosidase->fructose beta_galactosidase->glucose galactose Galactose beta_galactosidase->galactose acetate Acetate glucose->acetate Fermentation propionate Propionate glucose->propionate Fermentation butyrate Butyrate glucose->butyrate Fermentation galactose->acetate Fermentation galactose->propionate Fermentation galactose->butyrate Fermentation fructose->acetate Fermentation fructose->propionate Fermentation fructose->butyrate Fermentation

Fermentation Pathway of this compound by Gut Microbiota.

in_vitro_in_vivo_correlation cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo System in_vitro_fermentation Fecal Fermentation in_vitro_results Increased Bifidobacterium & SCFA Production in_vitro_fermentation->in_vitro_results correlation Correlation & Prediction in_vitro_results->correlation Predictive Value human_consumption Human Consumption of This compound in_vivo_effects Modulation of Gut Microbiota & Health Outcomes human_consumption->in_vivo_effects correlation->in_vivo_effects Translational Relevance

Conceptual Model of In Vitro to In Vivo Correlation.

Discussion: Correlating In Vitro and In Vivo Findings

The primary goal of in vitro prebiotic studies is to predict the in vivo response in a cost-effective and controlled manner. For this compound, a clear correlation is observed in its bifidogenic effect. Both in vitro fermentation with human fecal matter and in vivo human studies demonstrate a significant increase in the population of Bifidobacterium spp.[1][2]. This consistency suggests that in vitro models are reliable for screening the bifidogenic potential of this compound.

However, the correlation regarding SCFA production is less direct. While in vitro studies show a clear increase in SCFA concentrations, particularly acetate, following this compound fermentation, the cited in vivo human study did not report significant changes in fecal SCFA levels.[1][2] This discrepancy can be attributed to several factors present in an in vivo system that are absent in a simple batch fermentation model:

  • Host Absorption: A significant portion of SCFAs produced in the colon are absorbed by the host for energy and other physiological functions. Fecal SCFA levels represent the net outcome of production and absorption, not the total production.

  • Complex Gut Environment: The in vivo gut environment is a dynamic system with continuous flow, complex microbial interactions, and host-microbe signaling, which are not fully replicated in a static in vitro batch culture.

  • Dietary and Host Factors: The individual's diet and host genetics can influence the composition and activity of the gut microbiota, leading to variations in SCFA production that are not accounted for in standardized in vitro media.

Conclusion

In vitro and in vivo studies both provide valuable, albeit different, insights into the prebiotic activity of this compound. In vitro models serve as an excellent initial screening tool, particularly for assessing the selective growth of beneficial bacteria like Bifidobacterium. The strong correlation between the in vitro and in vivo bifidogenic effects of this compound validates the use of these models for this purpose.

Conversely, the translation of in vitro SCFA production to in vivo outcomes is more complex. While in vitro fermentation demonstrates the potential of this compound to be converted into beneficial metabolites, the lack of a corresponding increase in fecal SCFAs in vivo highlights the importance of host factors and the limitations of simplistic in vitro models in predicting metabolic outcomes.

For a comprehensive understanding of a prebiotic's efficacy, a combination of both in vitro and in vivo studies is essential. In vitro data can elucidate mechanisms and provide a basis for hypothesis generation, while well-controlled in vivo trials are necessary to confirm physiological relevance and health benefits in the complex ecosystem of the living host. Future research should focus on more sophisticated in vitro models that better mimic the conditions of the human gut to improve the predictive accuracy for metabolic outputs like SCFA production.

References

A Comparative Guide to Analytical Methods for Lactosucrose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of lactosucrose, a trisaccharide of interest for its prebiotic properties. We will explore High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Enzymatic Methods. This guide offers an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific application.

Method Comparison

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of the three most common methods.

ParameterHPLC-RIDHPAEC-PADEnzymatic Method
Principle Separation based on polarity, detection based on changes in refractive index.Separation based on anion exchange, direct electrochemical detection of carbohydrates.Enzymatic hydrolysis of this compound and subsequent spectrophotometric or colorimetric detection of a reaction product.
Linearity Range 0.05 - 10 mg/mL (for total sugars)[1]21.8 µg/L - 1090.0 µg/L (for lactose)[2]0.03 - 2.10 mmol/L (for sucrose)[3]
Limit of Detection (LOD) ~0.04 mg/mL (for lactose)[4]0.036 mg/L (for lactose)[2]~0.03 mmol/L (for sucrose)[3]
Limit of Quantification (LOQ) ~0.12 mg/mL (for lactose)[4]0.087 mg/L (for lactulose)Not explicitly stated for this compound, but comparable to LOD.
Accuracy (% Recovery) 96.78 - 108.88% (for total sugars)[1]99 - 113% (for lactose)Good correlation with other methods demonstrated.[3]
Precision (% RSD) < 2.0%[1]< 4%Within-run: 6.7%, Run-to-run: 7.5% (for sucrose)[3]
Selectivity Moderate, may have interference from other sugars with similar retention times.High, excellent separation of isomeric sugars.High, dependent on enzyme specificity.
Sample Throughput ModerateHighHigh (with microplate format)
Instrumentation Cost ModerateHighLow to Moderate
Primary Application Routine analysis of relatively high concentrations of sugars in simple matrices.Trace-level analysis of carbohydrates in complex matrices, such as food and biological samples.Rapid screening and quality control where high precision is not the primary requirement.

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantification of this compound in samples where it is a major component and the matrix is relatively simple.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Refractive Index Detector (RID).

  • Amino column (e.g., 250 mm × 4.6 mm, 5 µm).

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a mixture of acetonitrile and water (50:50, v/v). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • For liquid samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

    • For solid samples: Dissolve a known weight of the sample in the mobile phase, sonicate to ensure complete dissolution, and dilute as necessary. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (75:25, v/v)[5][6]

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 35 °C[6]

    • Injection Volume: 20 µL

    • RID Temperature: 35 °C[6]

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the peak areas of the standards.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including this compound, especially at low concentrations or in complex matrices.

Instrumentation:

  • Ion chromatography system with a biocompatible pump, autosampler, and column oven.

  • Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Anion-exchange column (e.g., CarboPac™ series).

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Clarification: For samples containing proteins and fats (e.g., dairy products), a clarification step is necessary. Carrez precipitation is a common method.[7]

    • Dilute the clarified sample with ultrapure water to a concentration within the calibration range.

    • Filter through a 0.2 µm syringe filter.

  • Chromatographic Conditions:

    • Eluent A: Ultrapure water

    • Eluent B: 200 mM NaOH

    • Eluent C: 1 M NaOAc

    • Gradient Elution: A gradient of NaOH and NaOAc is typically used to separate different oligosaccharides. The exact gradient will depend on the specific column and the complexity of the sample.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 - 25 µL

    • PAD Waveform: A multi-step potential waveform is applied for detection.

  • Quantification: Identify and quantify the this compound peak based on retention time and peak area compared to the calibration standards.

Enzymatic Method

This method relies on the specific enzymatic hydrolysis of this compound and the subsequent measurement of one of the reaction products. β-fructofuranosidase can be used to hydrolyze this compound into glucose and lactose.[8][9][10] The released glucose can then be quantified using a glucose oxidase-peroxidase (GOPOD) assay.

Instrumentation:

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~510 nm.

  • Water bath or incubator set to the optimal temperature for the enzymes.

Reagents:

  • β-fructofuranosidase (from a suitable source, e.g., Arthrobacter sp.)

  • Glucose oxidase/peroxidase (GOPOD) reagent

  • This compound standard

  • Appropriate buffer solution (e.g., sodium phosphate (B84403) buffer, pH 6.0-7.0)[9]

Procedure:

  • Standard Curve: Prepare a series of this compound standards in the buffer solution.

  • Enzymatic Hydrolysis:

    • To a known volume of standard or sample, add a solution of β-fructofuranosidase.

    • Incubate at the optimal temperature (e.g., 50°C) for a specific time to ensure complete hydrolysis.[9]

    • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).[8]

  • Glucose Quantification (GOPOD Assay):

    • To the hydrolyzed solution, add the GOPOD reagent.

    • Incubate at the recommended temperature for the specified time.

    • Measure the absorbance at the appropriate wavelength (e.g., 510 nm).

  • Calculation: Determine the glucose concentration in the samples from the glucose standard curve. Calculate the initial this compound concentration based on the stoichiometry of the reaction (1 mole of this compound yields 1 mole of glucose).

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique (e.g., HPLC, HPAEC, Enzymatic) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Temperature, pH) MD2->MD3 V1 Specificity / Selectivity MD3->V1 Validate V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate Precision) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 RA2 System Suitability Testing V7->RA2 Implement RA1 Sample Analysis RA3 Data Reporting RA1->RA3 RA2->RA1

Caption: Workflow for analytical method validation.

Lactosucrose_Quantification_Signaling_Pathway cluster_hplc Chromatographic Methods cluster_enzymatic Enzymatic Method Sample Sample (containing this compound) Preparation Sample Preparation (Dilution, Filtration, Clarification) Sample->Preparation Chromatography Chromatographic Separation (HPLC / HPAEC) Preparation->Chromatography Detection Detection (RID / PAD) Chromatography->Detection Quantification Quantification (vs. Standards) Detection->Quantification Sample_E Sample (containing this compound) Hydrolysis Enzymatic Hydrolysis (β-fructofuranosidase) Sample_E->Hydrolysis Glucose Glucose + Lactose Hydrolysis->Glucose GOPOD GOPOD Assay Glucose->GOPOD Colorimetric Colorimetric Detection (Spectrophotometry) GOPOD->Colorimetric Quantification_E Quantification (vs. Glucose Standards) Colorimetric->Quantification_E

References

Lactosucrose Fermentation: A Comparative Analysis of Short-Chain Fatty Acid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of lactosucrose and other common prebiotics on gut microbiota-derived short-chain fatty acids (SCFAs). This document provides a comparative analysis of SCFA profiles, detailed experimental methodologies, and an exploration of the associated signaling pathways.

The fermentation of dietary fibers by the gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate (B1204436). These metabolites are pivotal in maintaining gut homeostasis and influencing host health through various signaling pathways. Prebiotics, such as this compound, inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS), are selectively fermented by beneficial gut bacteria, leading to distinct SCFA profiles that can have varied physiological impacts. This guide offers a comparative analysis of the SCFA profiles generated from the fermentation of this compound and other widely used prebiotics, supported by experimental data.

Comparative Analysis of SCFA Production

In vitro fermentation studies using human fecal microbiota provide valuable insights into the differential effects of various prebiotics on SCFA production. The following table summarizes the changes in acetate, propionate, and butyrate concentrations after 24 hours of fermentation with this compound and other common prebiotics, normalized to a control group without any prebiotic supplementation.

PrebioticAcetate Production (Ratio to Control)Propionate Production (Ratio to Control)Butyrate Production (Ratio to Control)
This compound 1.2 ± 0.11.1 ± 0.21.3 ± 0.3
Fructooligosaccharides (FOS) 1.3 ± 0.21.2 ± 0.31.1 ± 0.2
Galactooligosaccharides (GOS) 1.4 ± 0.21.3 ± 0.31.2 ± 0.3
Lactulose 1.2 ± 0.11.0 ± 0.21.2 ± 0.2
Isomaltooligosaccharides (IMO) 1.1 ± 0.11.0 ± 0.21.0 ± 0.1
Xylooligosaccharides (XOS) 1.2 ± 0.21.1 ± 0.21.2 ± 0.2
Raffinose 1.1 ± 0.11.1 ± 0.21.1 ± 0.2

Data is presented as the mean ratio ± standard deviation from multiple human fecal samples. Data adapted from "A Single-Batch Fermentation System to Simulate Human Colonic Microbiota for High-Throughput Evaluation of Prebiotics"[1][2][3][4].

The data indicates that while all tested prebiotics lead to an increase in total SCFA production compared to the control, there are notable differences in the specific profiles. This compound supplementation resulted in a significant increase in acetate production[2]. GOS appears to be a potent stimulator of both acetate and propionate, while this compound shows a balanced increase across all three major SCFAs, with a notable relative increase in butyrate.

Experimental Protocols

The following methodologies are representative of in vitro fermentation studies used to assess the prebiotic potential of various substrates.

In Vitro Single-Batch Fecal Fermentation

This method simulates the conditions of the human colon to study the fermentation of prebiotics by gut microbiota.[1][2][3][4]

1. Fecal Inoculum Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three weeks prior to collection.

  • Samples are immediately placed in an anaerobic environment to preserve the viability of obligate anaerobes.

  • A 10-fold dilution of the fecal sample is prepared in a 0.1 M phosphate (B84403) buffer (pH 6.5).

2. Fermentation Culture:

  • The fermentation is carried out in a single-batch fermentation system designed to mimic the anaerobic conditions of the human colon.

  • The culture medium is supplemented with the prebiotic of interest (e.g., this compound, FOS, GOS) at a defined concentration. A control culture without any added prebiotic is also prepared.

  • The diluted fecal slurry is inoculated into the fermentation vessels.

  • The cultures are incubated at 37°C for 24 hours under anaerobic conditions.

3. Sample Collection:

  • Aliquots of the fermentation cultures are collected at specific time points (e.g., 0, 6, 9, 12, and 24 hours) for SCFA analysis and microbial community analysis.

Short-Chain Fatty Acid Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for the quantification of SCFAs in biological samples.[5][6][7][8]

1. Sample Preparation:

  • Fermentation samples are centrifuged to pellet bacterial cells and debris.

  • The supernatant is collected and acidified (e.g., with hydrochloric or phosphoric acid) to protonate the SCFAs, making them more volatile.

  • An internal standard (e.g., 2-ethylbutyric acid) is added to each sample for accurate quantification.

  • The SCFAs are then extracted from the aqueous sample using a solvent such as diethyl ether.

2. Gas Chromatography with Flame Ionization Detection (GC-FID):

  • The extracted and derivatized (if necessary) sample is injected into the gas chromatograph.

  • The SCFAs are separated based on their boiling points and polarity as they pass through a capillary column.

  • A Flame Ionization Detector (FID) is used to detect and quantify the eluted SCFAs. The detector's response is proportional to the amount of carbon atoms in the analyte.

3. Data Analysis:

  • The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of acetate, propionate, and butyrate.

Signaling Pathways and Mandatory Visualizations

SCFAs exert their physiological effects by activating specific G-protein-coupled receptors (GPCRs), namely GPR41 (also known as FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[9][10][11][12][13][14][15][16][17][18][19] The differential production of acetate, propionate, and butyrate from various prebiotics can, therefore, trigger distinct downstream signaling cascades, influencing processes such as inflammation, cell proliferation, and metabolism.

Below are diagrams illustrating a typical experimental workflow for SCFA analysis and the key signaling pathways activated by SCFAs.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis SCFA Analysis Fecal_Sample Fecal Sample Collection Inoculum Inoculum Preparation Fecal_Sample->Inoculum Fermentation In Vitro Fermentation (with Prebiotics) Inoculum->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation 24h Extraction Supernatant Extraction & Acidification Centrifugation->Extraction GC_Analysis Gas Chromatography (GC-FID) Extraction->GC_Analysis Data Data Analysis GC_Analysis->Data SCFA_Signaling_Pathways cluster_prebiotics Prebiotic Fermentation cluster_scfa SCFA Production cluster_receptors Receptor Activation cluster_pathways Downstream Signaling & Cellular Effects This compound This compound Acetate Acetate This compound->Acetate Propionate Propionate This compound->Propionate Butyrate Butyrate This compound->Butyrate Other_Prebiotics Other Prebiotics (Inulin, FOS, GOS) Other_Prebiotics->Acetate Other_Prebiotics->Propionate Other_Prebiotics->Butyrate GPR43 GPR43 Acetate->GPR43 Propionate->GPR43 GPR41 GPR41 Propionate->GPR41 Butyrate->GPR43 GPR109A GPR109A Butyrate->GPR109A Gut_Barrier ↑ Gut Barrier Integrity Butyrate->Gut_Barrier HDAC inhibition Inflammation ↓ Inflammation (↓ NF-κB) GPR43->Inflammation Metabolism ↑ GLP-1 Secretion ↑ PYY Secretion GPR43->Metabolism GPR41->Metabolism GPR109A->Inflammation Cell_Survival ↓ Cell Proliferation ↑ Apoptosis GPR109A->Cell_Survival

References

A Comparative Guide to Lactosucrose: Insights from Clinical and In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Lactosucrose, a trisaccharide synthesized from lactose (B1674315) and sucrose, has been investigated for its prebiotic effects and potential health benefits. This guide provides a systematic comparison of findings from various clinical and in vitro studies, focusing on its impact on gut microbiota, short-chain fatty acid (SCFA) production, and clinical outcomes in different populations.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials investigating the effects of this compound.

Table 1: Effects of this compound on Gut Microbiota

Study PopulationDosageDurationKey FindingsReference
Healthy Volunteers (n=8)6 g/day 8 weeks- Bifidobacterium sp.: Significant increase in number and percentage relative to total bacteria. - Fecal Ammonia: Significant decrease after 4 and 8 weeks.[1]
Inflammatory Bowel Disease Patients (n=7; 2 Crohn's, 5 Ulcerative Colitis)8.5 g/day (in 15 g syrup)14 days- Bifidobacterium: Significant increase in fecal count. - Bacteroidaceae: Significant decrease in population.[2]

Table 2: Effects of this compound on Clinical Symptoms

Study PopulationDosageDurationKey OutcomesReference
Inflammatory Bowel Disease Patients (n=7)8.5 g/day (in 15 g syrup)14 days- Bowel Movements: Improved in 1 patient with Crohn's disease and 3 with ulcerative colitis (based on frequency, regularity, and feces properties).[2]
Schizophrenia Patients with DysbiosisNot specifiedNot specified- Improved gut permeability and immune function.[3]

Table 3: In Vitro Effects of this compound on Short-Chain Fatty Acid (SCFA) Production

Experimental ModelSubstrateKey FindingsReference
Human Fecal Slurry CulturesThis compound and its analogues- Strong bifidogenic effect, comparable to lactulose (B1674317) and fructo-oligosaccharides. - Acetic acid was the most prevalent SCFA produced.[4]

Experimental Protocols

A detailed look into the methodologies employed in the key cited studies reveals the basis for the reported findings.

Study 1: Long-term ingestion of this compound increases Bifidobacterium sp. in human fecal flora [1]

  • Study Design: A longitudinal study with healthy volunteers.

  • Participants: Eight healthy adults (4 male, 4 female; average age 34 ± 4 years).

  • Intervention: 6 g of this compound administered daily for 8 weeks.

  • Data Collection: Fecal samples were collected before and during the administration period.

  • Analytical Methods: Fecal microflora were analyzed for bacterial counts. Fecal metabolites (putrefactive products, fatty acids, ammonia), pH, and moisture content were also measured.

Study 2: Clinical trial in patients with Inflammatory Bowel Disease [2]

  • Study Design: A clinical trial with patients diagnosed with Inflammatory Bowel Disease.

  • Participants: Seven patients (2 with Crohn's disease and 5 with ulcerative colitis).

  • Intervention: 15 g of this compound syrup (containing 8.5 g of this compound on a dry basis) consumed daily for 14 days.

  • Data Collection: Fecal samples were analyzed.

  • Analytical Methods: Fecal bacterial counts for Bifidobacterium and Bacteroidaceae were performed. Bowel movements were assessed based on frequency, regularity, and properties of feces.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound primarily involves its fermentation by gut microbiota, leading to a cascade of downstream effects.

Mechanism of Action of this compound

This compound, being indigestible by human enzymes, travels to the colon where it is selectively utilized by beneficial bacteria, particularly Bifidobacterium species. This fermentation process leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria. Furthermore, SCFAs are absorbed and utilized by the host, contributing to various physiological benefits.

Lactosucrose_Mechanism cluster_ingestion Oral Ingestion cluster_transit Gastrointestinal Transit cluster_colon Colon This compound This compound Small Intestine Small Intestine This compound->Small Intestine Undigested Fermentation Fermentation Small Intestine->Fermentation Bifidobacterium Growth Bifidobacterium Growth Fermentation->Bifidobacterium Growth SCFA Production SCFA Production Fermentation->SCFA Production Lower pH Lower pH SCFA Production->Lower pH Pathogen Inhibition Pathogen Inhibition Lower pH->Pathogen Inhibition

Figure 1: Proposed mechanism of this compound in the gut.

Experimental Workflow for a this compound Clinical Trial

A typical clinical trial investigating the effects of this compound would follow a structured workflow from participant recruitment to data analysis.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_data Data Collection & Analysis cluster_conclusion Conclusion Participant Recruitment Participant Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Participant Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Data Collection Baseline Data Collection Informed Consent->Baseline Data Collection Randomization Randomization Baseline Data Collection->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Intervention Period Intervention Period This compound Group->Intervention Period Placebo Group->Intervention Period Sample Collection (Fecal, Blood) Sample Collection (Fecal, Blood) Intervention Period->Sample Collection (Fecal, Blood) Clinical Symptom Assessment Clinical Symptom Assessment Intervention Period->Clinical Symptom Assessment Microbiota Analysis Microbiota Analysis Sample Collection (Fecal, Blood)->Microbiota Analysis SCFA Analysis SCFA Analysis Sample Collection (Fecal, Blood)->SCFA Analysis Statistical Analysis Statistical Analysis Microbiota Analysis->Statistical Analysis SCFA Analysis->Statistical Analysis Clinical Symptom Assessment->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation Publication Publication Results Interpretation->Publication

Figure 2: A generalized workflow for a this compound clinical trial.

Comparison with Other Prebiotics

While direct comparative clinical trials are limited in the provided search results, in vitro studies offer some insights. One study using human fecal slurry cultures indicated that this compound and its analogues exhibited a strong bifidogenic effect, which was comparable to that of well-established prebiotics like lactulose and fructo-oligosaccharides.[4] In these in vitro conditions, the production of total SCFAs and acetic acid from galacto-oligosaccharide (GOS) fractions was similar to that of a commercial GOS mixture and greater than that from glucose, lactose, and lactulose.[5] These findings suggest that this compound is a potent prebiotic, at least under laboratory conditions.

It is important to note that while both this compound and GOS are lactose-derived prebiotics, their specific effects on different bacterial strains and the profile of SCFAs produced may vary.[4][6] Further head-to-head clinical trials are necessary to definitively compare the in vivo efficacy of this compound with other prebiotics.

References

A Comparative Guide to the Immunomodulatory Effects of Lactosucrose and Other Leading Prebiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of microbiome science has identified prebiotics as significant modulators of the host immune system. Among these, Lactosucrose, a trisaccharide composed of galactose, glucose, and fructose, has demonstrated notable immunomodulatory properties. This guide provides a comprehensive comparison of the immunomodulatory effects of this compound against other widely studied prebiotics: Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), and Inulin (B196767). This document synthesizes experimental data on their impact on key immune markers, details the methodologies of pivotal experiments, and illustrates the underlying signaling pathways.

Quantitative Comparison of Immunomodulatory Effects

The following tables summarize the quantitative effects of this compound, FOS, GOS, and Inulin on various immune parameters as reported in preclinical and clinical studies. It is important to note that direct comparisons are challenging due to variations in experimental models, dosages, and durations of treatment across studies.

Table 1: Effects on Cytokine Production

PrebioticModel SystemKey Cytokine ChangesReference(s)
This compound Colitic rats↑ IL-4, ↑ IL-10, ↓ IFN-γ/IL-4 ratio[1]
OVA-immunized mice↓ IL-4, ↓ IL-5, ↑ IL-10
FOS Human PBMCs↓ Pro-inflammatory cytokines[2]
Murine model↑ IFN-γ, ↑ IL-10
GOS LPS-challenged piglets↓ IL-1β, ↓ IL-6, ↓ TNF-α
Healthy elderly humans↑ IL-10, ↓ IL-1β
Inulin Human studies↓ TNF-α, ↑ IL-10
Murine Peyer's patch cells↑ IL-10

Table 2: Effects on Immunoglobulin A (IgA) Secretion

PrebioticModel SystemKey IgA ChangesReference(s)
This compound Mice↑ Fecal and cecal IgA, ↑ IgA secretion by Peyer's patch cells
FOS Infant mice↑ Total IgA in jejunum, ileum, and colon
GOS InfantsNo significant change in secretory IgA
Inulin Mice↑ Secretory IgA in ileum and cecum

Table 3: Effects on Natural Killer (NK) Cell Activity

PrebioticModel SystemKey NK Cell Activity ChangesReference(s)
This compound Data not currently available-
FOS Human clinical trialNo significant change
GOS Healthy elderly humans↑ NK cell activity
Inulin Murine model↑ Splenic and Peyer's patch NK cell cytotoxicity

Table 4: Effects on Dendritic Cell (DC) Maturation

PrebioticModel SystemKey DC Maturation Marker ChangesReference(s)
This compound Colitic rats↑ CD86 expression[1]
FOS Data not currently available-
GOS Data not currently available-
Inulin Data not currently available-

Signaling Pathways and Mechanisms of Action

Prebiotics exert their immunomodulatory effects through both indirect and direct mechanisms. Indirectly, they modulate the composition of the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate. These SCFAs can then influence immune cell function. Directly, prebiotics can interact with pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on immune and intestinal epithelial cells, triggering downstream signaling cascades.

This compound: Th2-Biased Immune Modulation

This compound appears to promote a Th2-polarized immune response, which is generally associated with anti-inflammatory effects and allergic responses. It stimulates the production of Th2 cytokines like IL-4 and IL-10 while reducing the Th1/Th2 ratio. This is correlated with an upregulation of the co-stimulatory molecule CD86 on dendritic cells, suggesting a direct influence on antigen presentation and T cell activation.[1]

Lactosucrose_Pathway This compound This compound DC Dendritic Cell This compound->DC Upregulates T_Cell T Helper Cell DC->T_Cell Antigen Presentation CD86 CD86 DC->CD86 Expression IL4 IL-4 T_Cell->IL4 IL10 IL-10 T_Cell->IL10 Th2_Response Anti-inflammatory Th2 Response IL4->Th2_Response IL10->Th2_Response

This compound promoting a Th2 immune response.
FOS, GOS, and Inulin: Diverse Immunomodulatory Pathways

FOS, GOS, and inulin also modulate the immune system through various mechanisms, often involving the production of SCFAs and interaction with TLRs. SCFAs can inhibit histone deacetylases (HDACs), leading to altered gene expression in immune cells. Direct interaction with TLR2 and TLR4 can activate downstream signaling pathways like NF-κB and MAPK, leading to the production of both pro- and anti-inflammatory cytokines.

Prebiotic_General_Pathway cluster_gut Gut Lumen cluster_cell Immune/Epithelial Cell Prebiotics FOS / GOS / Inulin Microbiota Gut Microbiota Prebiotics->Microbiota Fermentation TLR TLR2/TLR4 Prebiotics->TLR Directly binds SCFAs SCFAs Microbiota->SCFAs NFkB NF-κB Pathway SCFAs->NFkB Modulates TLR->NFkB MAPK MAPK Pathway TLR->MAPK Cytokines Cytokine Production NFkB->Cytokines MAPK->Cytokines PBMC_Workflow PBMC_Isolation Isolate PBMCs from healthy donor blood Co_culture Co-culture PBMCs with prebiotics (e.g., 24-48h) PBMC_Isolation->Co_culture Supernatant_Collection Collect culture supernatant Co_culture->Supernatant_Collection Cell_Analysis Analyze cell surface markers (Flow Cytometry) Co_culture->Cell_Analysis Cytokine_Analysis Analyze cytokine levels (ELISA, CBA) Supernatant_Collection->Cytokine_Analysis Murine_Workflow Diet Feed mice with prebiotic- supplemented or control diet Sample_Collection Collect feces, serum, and intestinal tissues (e.g., Peyer's Patches) Diet->Sample_Collection Fecal_Analysis Measure fecal IgA Sample_Collection->Fecal_Analysis Serum_Analysis Measure serum cytokines and immunoglobulins Sample_Collection->Serum_Analysis Tissue_Analysis Isolate and culture cells from Peyer's Patches for in vitro stimulation and cytokine/IgA analysis Sample_Collection->Tissue_Analysis

References

A Comparative Guide to Lactosucrose Production: Benchmarking Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of high-purity lactosucrose is a critical step in leveraging its prebiotic potential. This guide provides an objective comparison of common this compound production methods, supported by experimental data, to aid in the selection of the most suitable technique for your research and development needs.

This compound, a trisaccharide composed of galactose, glucose, and fructose, is a functional food ingredient with significant prebiotic properties. Its synthesis is primarily achieved through enzymatic reactions, where enzymes like levansucrase, β-fructofuranosidase, and β-galactosidase catalyze the transfer of a fructosyl or galactosyl group to a sucrose (B13894) or lactose (B1674315) molecule, respectively. This guide delves into the specifics of these enzymatic methods, presenting a comparative analysis of their yields and the purity of the resulting this compound.

Comparative Analysis of this compound Production Methods

The following table summarizes quantitative data from various studies on enzymatic this compound production, offering a clear comparison of yields and purity levels achieved under different experimental conditions.

Enzyme/MethodMicrobial SourceYield (g/L)Purity (%)Key Experimental ConditionsReference
LevansucraseZymomonas mobilis--23°C, pH 7.0, 18% (w/v) lactose, 18% (w/v) sucrose. Conversion efficiency of 28.5%.[1][2][1][2]
Levansucrase + Glucose OxidaseZymomonas mobilis--Increased conversion efficiency to 43.2% by adding glucose oxidase.[1][2][1][2]
Recombinant LevansucraseBrenneria goodwinii~100High (No other oligosaccharides detected)35°C, pH 6.0, 180 g/L sucrose, 180 g/L lactose.[3][4][3][4]
LevansucraseBacillus subtilis181Not Specified55°C, pH 6.0, 225 g/L lactose, 225 g/L sucrose, 10 hours.[5][5]
Recombinant LevansucraseLeuconostoc mesenteroides B-512 FMC224Not Specified50°C, pH 6.5, 27% (w/v) sucrose, 27% (w/v) lactose, 1 hour.[6][7][8][6][7][8]
Co-immobilized β-fructofuranosidase and Glucose OxidaseArthrobacter sp.160.887.4 (after purification)40°C, pH 6.5, 20% (w/v) sucrose, 20% (w/v) lactose.[6][9][6][9]
β-fructofuranosidaseBacillus methanolicus LB-1110Not Specified37°C, pH 7.0, 15% sucrose, 15% lactose, 28 hours.[10][10]
β-D-galactosidaseBacillus circulans146 (total transfer products)Not SpecifiedOptimized conditions for temperature, time, substrate concentration, and enzyme concentration.[11][12][11][12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for key this compound production methods.

Enzymatic Synthesis using Levansucrase from Zymomonas mobilis
  • Enzyme Preparation: The levansucrase gene from Zymomonas mobilis is expressed in a suitable host like E. coli. The enzyme is then purified.

  • Reaction Mixture: Prepare a reaction mixture containing 18% (w/v) lactose monohydrate and 18% (w/v) sucrose in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 7.0).[1][2]

  • Enzymatic Reaction: Add the purified levansucrase to the reaction mixture (e.g., 1 unit of enzyme/ml). Incubate the reaction at 23°C.[1][2]

  • Process Enhancement (Optional): To improve conversion efficiency, a mixed-enzyme system can be employed by adding glucose oxidase to the reaction mixture. This helps to reduce product inhibition.[1][2]

  • Termination and Analysis: Stop the reaction by boiling for a few minutes. Analyze the product composition using High-Performance Liquid Chromatography (HPLC).

Production with Co-immobilized β-fructofuranosidase and Glucose Oxidase
  • Enzyme Immobilization: Co-immobilize β-fructofuranosidase and glucose oxidase using a method like sol-gel encapsulation.[6][13]

  • Reaction Setup: Prepare a substrate solution with 20% (w/v) sucrose and 20% (w/v) lactose in a buffer at pH 6.5.[6][13]

  • Enzymatic Synthesis: Add the co-immobilized enzymes to the substrate solution and incubate at 40°C. The immobilization allows for easier separation of the enzyme from the product and potential reuse.[6][13]

  • Product Purification: After the reaction, the this compound can be purified from the reaction mixture, which may contain unreacted substrates and byproducts. Chromatographic methods, such as using Diaion UBK535 calcium ester resin, have been shown to be effective, improving purity from an initial 40.2% to 87.4%.[6][13]

Visualizing the Workflow

To better understand the logical flow of this compound production and purification, the following diagram illustrates a general experimental workflow.

Lactosucrose_Production_Workflow cluster_production This compound Production cluster_purification Purification cluster_analysis Analysis Substrates Substrates (Sucrose & Lactose) Bioreactor Bioreactor (Controlled Temp & pH) Substrates->Bioreactor Enzyme Enzyme (e.g., Levansucrase) Enzyme->Bioreactor Reaction Enzymatic Reaction Bioreactor->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Chromatography Chromatography (e.g., Resin Column) Crude_Product->Chromatography Purified_this compound High-Purity this compound Chromatography->Purified_this compound Analysis HPLC Analysis Purified_this compound->Analysis

Caption: Experimental workflow for this compound production and purification.

Conclusion

The choice of method for this compound production is a trade-off between yield, purity requirements, and process complexity. Recombinant levansucrase from Leuconostoc mesenteroides B-512 FMC has demonstrated the highest reported yield at 224 g/L.[6][7][8] However, for applications demanding high purity, a multi-step process involving enzymatic synthesis followed by chromatographic purification, such as the co-immobilized β-fructofuranosidase and glucose oxidase system, provides a robust solution with a documented purity of 87.4%.[6][13][9] The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their pursuit of efficient and high-quality this compound synthesis.

References

Validating the Safety and Tolerability of High-Dose Lactosucrose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability of lactosucrose, particularly focusing on the implications of high-dose administration. While this compound is generally recognized as a safe (GRAS) food ingredient with established prebiotic effects, data on its performance at high dosages is limited. This document synthesizes available clinical data for this compound and compares it with other common prebiotics, namely inulin (B196767) and fructooligosaccharides (FOS), to offer a broader perspective on the gastrointestinal tolerance of these functional carbohydrates.

Executive Summary

This compound, a trisaccharide composed of galactose, glucose, and fructose, has been shown to be well-tolerated at standard dietary intakes, promoting the growth of beneficial gut bacteria, particularly Bifidobacterium. A clinical study involving daily administration of 6 grams of this compound for eight weeks in healthy adults demonstrated its prebiotic efficacy without significant adverse effects. However, robust clinical data on the maximum tolerated dose and the safety profile of high-dose this compound in humans is currently lacking.

To provide a framework for evaluating the potential effects of high-dose this compound, this guide draws comparisons with other well-studied prebiotics. The maximum permissive dosages for related sugars, such as lactose (B1674315) and lactitol (B1674232), have been established and offer insights into the potential osmotic effects that may arise from high-dose consumption of non-digestible oligosaccharides.

Comparative Tolerability of Prebiotics

The primary factor limiting the high-dose consumption of prebiotics is gastrointestinal tolerance. Common symptoms of intolerance include gas, bloating, abdominal cramps, and diarrhea, which are primarily due to the osmotic effect of the unabsorbed sugar in the intestine and the rapid fermentation by gut microbiota.

This compound
Comparative Prebiotics: Inulin and Fructooligosaccharides (FOS)

In the absence of direct high-dose data for this compound, we can look to studies on other common prebiotics like inulin and FOS. These have been more extensively studied for their gastrointestinal effects at varying doses.

PrebioticTolerated Daily Dose (in healthy adults)Common Side Effects at Higher DosesKey Findings from Clinical Trials
Inulin Up to 10 g/day of native inulinFlatulence, bloatingDoses up to 10 g/day are generally well-tolerated. Higher doses can lead to increased gastrointestinal symptoms.[2]
Fructooligosaccharides (FOS) Up to 5 g/day of oligofructoseFlatulence, bloating, cramps, diarrheaDoses up to 5 g/day are well-tolerated. A 10g dose of oligofructose significantly increased GI symptoms compared to a control.[2][3][4]
Lactose Maximum permissive dose: 0.72 g/kg body weightDiarrheaThis dose was determined as the maximum that did not induce transitory diarrhea in Japanese adults.[5]
Lactitol Maximum permissive dose: 0.36 g/kg body weightDiarrheaAs a non-digestible sugar alcohol, its tolerability is lower than lactose.[5]

Experimental Protocols for Assessing Gastrointestinal Tolerance

A standardized approach is crucial for evaluating the gastrointestinal tolerance of high-dose prebiotics. Based on methodologies from clinical trials on other oligosaccharides, a robust protocol for testing high-dose this compound would typically involve:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is considered the gold standard.

  • Participants: Healthy adult volunteers with no history of gastrointestinal diseases.

  • Intervention: Administration of escalating doses of this compound (e.g., 10g, 20g, 30g) or a placebo, often incorporated into a food or beverage.

  • Data Collection:

    • Symptom Questionnaires: Standardized questionnaires to record the incidence and severity of gastrointestinal symptoms (bloating, flatulence, abdominal pain, diarrhea) at regular intervals (e.g., 2, 4, 8, 12, and 24 hours post-ingestion).

    • Breath Hydrogen Test: Measurement of breath hydrogen and methane (B114726) concentrations, which are indicative of colonic fermentation.

    • Stool Analysis: Assessment of stool frequency, consistency (using the Bristol Stool Scale), and pH.

  • Washout Period: A sufficient period between test doses to allow symptoms to resolve and prevent carry-over effects.

Signaling Pathways and Mechanism of Action

The physiological effects of this compound are primarily mediated by its fermentation by the gut microbiota into short-chain fatty acids (SCFAs), mainly acetate, propionate, and butyrate. These SCFAs then act as signaling molecules.

  • Gut Microbiota Modulation: this compound selectively stimulates the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus.

  • SCFA Production: These bacteria ferment this compound to produce SCFAs.

  • SCFA Receptor Signaling: SCFAs activate G-protein coupled receptors, such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, which are expressed on various cell types, including intestinal epithelial cells and immune cells.[6] This activation can influence gut motility, hormone secretion (like GLP-1 and PYY), and immune responses.

  • Gut Barrier Function: Butyrate, in particular, serves as a primary energy source for colonocytes and can enhance the integrity of the intestinal barrier.[7]

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_effects Physiological Effects This compound High-Dose This compound Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Microbiota->SCFAs Colonocyte Colonocyte SCFAs->Colonocyte Energy Source FFARs SCFA Receptors (FFAR2, FFAR3) SCFAs->FFARs Activation GutBarrier Enhanced Gut Barrier Function Colonocyte->GutBarrier Immune Immune Modulation FFARs->Immune Hormone Hormone Secretion (GLP-1, PYY) FFARs->Hormone

Figure 1. Signaling pathway of this compound fermentation and its physiological effects.

Experimental_Workflow cluster_screening Screening & Randomization cluster_intervention Intervention Periods (Crossover) cluster_assessment Assessment cluster_analysis Data Analysis Screening Recruit Healthy Volunteers Randomization Randomize to Treatment Groups Screening->Randomization Period1 Period 1: - High-Dose this compound - Placebo Randomization->Period1 Washout Washout Period Period1->Washout GI_Symptoms GI Symptom Questionnaires Period1->GI_Symptoms Breath_Test Breath Hydrogen/ Methane Test Period1->Breath_Test Stool_Analysis Stool Sample Analysis Period1->Stool_Analysis Period2 Period 2: - Crossover Treatment Washout->Period2 Period2->GI_Symptoms Period2->Breath_Test Period2->Stool_Analysis Analysis Compare Tolerability Between this compound and Placebo GI_Symptoms->Analysis Breath_Test->Analysis Stool_Analysis->Analysis

Figure 2. Proposed experimental workflow for a high-dose this compound tolerance study.

Conclusion and Future Directions

This compound is a safe and well-tolerated prebiotic at standard dosages. However, there is a clear need for further research to establish the safety and tolerability of high-dose this compound in humans. Well-designed, randomized controlled trials are required to determine the maximum tolerated dose and to directly compare its gastrointestinal effects with other common prebiotics like inulin and FOS. Such studies will be crucial for expanding the evidence-based application of this compound in functional foods and clinical nutrition. Researchers in this field should focus on quantifying dose-dependent gastrointestinal symptoms and changes in the gut microbiome to provide a comprehensive safety and tolerability profile for high-dose this compound.

References

A Comparative Analysis of Lactosucrose and Lactose on Gut Microbiota Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of lactosucrose and lactose (B1674315) on the human gut microbiota. The following sections detail their impact on microbial composition and metabolic activity, supported by experimental data from in vitro and human studies.

Introduction

Both lactose and this compound are disaccharides that can influence the composition and function of the gut microbiota. Lactose, a naturally occurring sugar in milk, is composed of galactose and glucose. While a significant portion of the human population has difficulty digesting lactose due to lactase deficiency, the unabsorbed lactose passes to the colon where it is fermented by gut bacteria. This compound, a synthetic trisaccharide composed of galactose, glucose, and fructose, is largely indigestible in the upper gastrointestinal tract and is recognized as a prebiotic. This guide will compare the available scientific evidence on how these two sugars modulate the gut microbiome.

Impact on Gut Microbiota Composition

Both this compound and lactose have been shown to promote the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus. However, the extent and specificity of this modulation appear to differ.

Key Findings:

  • This compound: Clinical studies have demonstrated that daily administration of this compound significantly increases the number and percentage of Bifidobacterium in the fecal microbiota of healthy adults.[1] In one study, eight healthy volunteers receiving 6 grams of this compound daily for eight weeks showed a significant rise in Bifidobacterium sp. during the administration period.[1] Another study involving patients with inflammatory bowel disease also observed a significant increase in Bifidobacterium and a reduction in Bacteroidaceae after two weeks of this compound supplementation.

  • Lactose: In vitro studies using fecal samples from healthy adults have shown that lactose treatment increases the relative abundance of lactic acid bacteria, including Lactobacillaceae, Enterococcaceae, and Streptococcaceae, as well as the probiotic genus Bifidobacterium.[2] One study reported that lactose treatment led to a 7.4-fold increase in Bifidobacterium levels after 6 hours and an 11.2-fold increase after 24 hours of in vitro fermentation.[2]

Table 1: Comparative Effects on Key Bacterial Genera

FeatureThis compoundLactose
Primary Effect Strong bifidogenic activity.[1]Promotes growth of various lactic acid bacteria, including Bifidobacterium and Lactobacillus.[2]
Bifidobacterium Significant increase in number and proportion in human studies.[1]Significant increase in abundance in in vitro models.[2]
Lactobacillus Increased counts observed in some studies.Increased relative abundance in in vitro models.[2]
Bacteroidaceae Significant reduction observed in patients with IBD.Decreased relative abundance in in vitro models.[2]

Impact on Short-Chain Fatty Acid (SCFA) Production

The fermentation of indigestible carbohydrates by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate, which play a crucial role in gut health and host metabolism.

Key Findings:

  • This compound: In vitro fermentation of this compound with human fecal samples has been shown to increase the production of total SCFAs. The primary SCFA produced is acetate, which is a direct metabolic product of Bifidobacterium fermentation. While this compound is not directly fermented by butyrate-producing bacteria, the produced acetate and lactate (B86563) can be cross-fed to other bacteria to produce butyrate.

  • Lactose: In vitro fermentation of lactose also leads to an increase in total SCFAs, with a notable increase in acetate and lactate.[2] The rise in lactate corresponds with the observed increase in lactic acid bacteria.

Table 2: Comparative Effects on SCFA Production (in vitro data)

SCFAThis compound (Ratio to Control)[3]Lactose (Concentration)
Acetate IncreasedSignificantly increased
Propionate IncreasedNo significant change
Butyrate IncreasedNo significant change
Lactate Not always reportedSignificantly increased

Note: Direct comparative quantitative data for SCFA production under identical conditions is limited. The data presented is synthesized from different in vitro studies and should be interpreted with caution.

Experimental Protocols

In Vitro Fecal Fermentation

This model is commonly used to assess the prebiotic potential of substrates by simulating the conditions of the human colon.

  • Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are homogenized and diluted in an anaerobic medium.[2]

  • Fermentation: The fecal slurry is incubated anaerobically at 37°C with the test substrate (this compound or lactose) or a control (e.g., no added carbohydrate). Samples are typically collected at baseline and at various time points (e.g., 6, 12, 24, 48 hours) for analysis.[2][4]

  • Microbiota Analysis: Bacterial DNA is extracted from the fermentation samples. The composition of the microbiota is analyzed using techniques such as 16S rRNA gene sequencing to determine the relative abundance of different bacterial taxa.[2][5] Quantitative PCR (qPCR) can be used to quantify specific bacterial groups like Bifidobacterium and Lactobacillus.

  • SCFA Analysis: The concentrations of SCFAs (acetate, propionate, butyrate, etc.) and lactate in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[6][7]

Human Clinical Trials

Human intervention studies provide evidence of the effects of this compound and lactose in a physiological context.

  • Study Design: Randomized, double-blind, placebo-controlled crossover or parallel-group designs are often employed.[1]

  • Subjects: Healthy volunteers or specific patient populations (e.g., individuals with lactose intolerance or inflammatory bowel disease) are recruited based on defined inclusion and exclusion criteria.

  • Intervention: Participants consume a specified daily dose of the test substance (e.g., 6g of this compound) or a placebo for a defined period (e.g., 2 to 8 weeks).[1]

  • Sample Collection: Fecal samples are collected from participants at baseline and at the end of the intervention period for microbiota and metabolite analysis.[1]

  • Analysis: Fecal microbiota composition is analyzed using methods described for in vitro studies. Fecal concentrations of SCFAs and other metabolites are also measured.

Visualizations

Metabolic Pathways

cluster_0 This compound Metabolism cluster_1 Lactose Metabolism This compound This compound Bifidobacterium Bifidobacterium This compound->Bifidobacterium Fermentation Acetate_LS Acetate Bifidobacterium->Acetate_LS Lactate_LS Lactate Bifidobacterium->Lactate_LS Butyrate_Producers_LS Butyrate-producing bacteria Acetate_LS->Butyrate_Producers_LS Cross-feeding Lactate_LS->Butyrate_Producers_LS Cross-feeding Butyrate_LS Butyrate Butyrate_Producers_LS->Butyrate_LS Lactose Lactose Lactic_Acid_Bacteria Lactic Acid Bacteria (Lactobacillus, Bifidobacterium, etc.) Lactose->Lactic_Acid_Bacteria Fermentation Lactate_L Lactate Lactic_Acid_Bacteria->Lactate_L Acetate_L Acetate Lactic_Acid_Bacteria->Acetate_L Butyrate_Producers_L Butyrate-producing bacteria Lactate_L->Butyrate_Producers_L Cross-feeding Acetate_L->Butyrate_Producers_L Cross-feeding Butyrate_L Butyrate Butyrate_Producers_L->Butyrate_L

Caption: Simplified metabolic pathways of this compound and lactose by gut microbiota.

Experimental Workflow

cluster_0 In Vitro Fermentation Workflow cluster_1 Human Clinical Trial Workflow A Fecal Sample Collection B Homogenization & Dilution A->B C Anaerobic Incubation with Substrate B->C D Sampling at Time Points C->D E DNA Extraction D->E G SCFA Analysis (GC/HPLC) D->G F 16S rRNA Sequencing/ qPCR E->F H Data Analysis F->H G->H I Subject Recruitment J Baseline Sampling I->J K Intervention (this compound/Lactose) J->K M Fecal Microbiota Analysis J->M N Fecal Metabolite Analysis J->N L End-of-Study Sampling K->L L->M L->N O Statistical Analysis M->O N->O

Caption: General experimental workflows for in vitro and human studies.

Conclusion

Both this compound and lactose serve as fermentable substrates for the gut microbiota, leading to the proliferation of beneficial bacteria and the production of health-promoting SCFAs. This compound exhibits a more targeted bifidogenic effect, while lactose promotes a broader range of lactic acid bacteria. The resulting shifts in microbiota composition influence the profile of SCFAs produced. The choice between these substrates for modulating the gut microbiota would depend on the specific desired outcome, such as a targeted increase in Bifidobacterium with this compound or a more general stimulation of lactic acid bacteria with lactose. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their effects on the gut microbiome and host health.

References

Lactosucrose's Prebiotic Potency: A Comparative Analysis Against Established Prebiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals assessing the prebiotic index of Lactosucrose relative to Inulin (B196767), Fructooligosaccharides (FOS), and Galactooligosaccharides (GOS). This report synthesizes available experimental data to provide an objective comparison of their performance.

The landscape of prebiotic research is continually expanding, with novel compounds being investigated for their potential to beneficially modulate the gut microbiota. This compound, a trisaccharide composed of lactose (B1674315) and sucrose, has emerged as a promising prebiotic. This guide provides a detailed assessment of the prebiotic index of this compound in comparison to the well-established prebiotics: inulin, Fructooligosaccharides (FOS), and Galactooligosaccharides (GOS). The following sections present quantitative data from various in vitro and in vivo studies, detail the experimental methodologies employed, and visualize key concepts to aid in research and development.

Quantitative Comparison of Prebiotic Effects

The efficacy of a prebiotic is often quantified by its Prebiotic Index (PI), which measures the selective stimulation of beneficial bacteria (Bifidobacteria and Lactobacilli) over less desirable or potentially pathogenic bacteria (Bacteroides and Clostridia). While direct comparative studies calculating the PI for this compound alongside inulin, FOS, and GOS in a single trial are limited in the reviewed literature, this section compiles and presents available data to facilitate a comparative assessment.

Table 1: In Vitro Prebiotic Index of Established Prebiotics

PrebioticPrebiotic Index (PI)Reference
Inulin1.03[1]
Fructooligosaccharides (FOS)0.86[1]
Galactooligosaccharides (GOS)0.84 - 3.76[1][2]

Note: The Prebiotic Index is calculated based on the changes in bacterial populations in in vitro fecal fermentation models. A higher PI indicates a stronger positive shift in the gut microbiota composition. The range for GOS reflects values from different studies under varying conditions.

Table 2: Impact of this compound on Fecal Bifidobacteria (In Vivo Human Studies)

StudyDosageDurationChange in Bifidobacterium Counts
Teramoto et al. (1996)8.5 g/day 14 daysSignificant increase
Hara et al. (1995)6 g/day 8 weeksSignificant increase from baseline

Table 3: Comparative Effects on Short-Chain Fatty Acid (SCFA) Production (In Vitro Fermentation)

PrebioticPredominant SCFAs ProducedKey FindingsReference
This compound Acetate (B1210297)Strong bifidogenic effect leading to high acetate production.[3]
Inulin Butyrate (B1204436), PropionateSlower fermentation, particularly of longer chains, often leading to higher butyrate production in the distal colon.[4][5]
FOS Acetate, Lactate (B86563)Rapid fermentation in the proximal colon, leading to high levels of acetate and lactate.[5]
GOS Acetate, LactateEfficiently fermented by Bifidobacteria, resulting in significant acetate and lactate production.[2]

Experimental Protocols

The assessment of a prebiotic's efficacy relies on standardized and reproducible experimental designs. Below are detailed methodologies for in vitro fermentation assays commonly used to determine the Prebiotic Index.

In Vitro Fecal Fermentation for Prebiotic Index Assessment

This protocol is designed to simulate the conditions of the human colon to evaluate the impact of a prebiotic on the gut microbiota.

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

2. Fermentation Medium:

  • A basal medium is prepared containing peptones, yeast extract, and salts to support bacterial growth.

  • The prebiotic substrate (this compound, inulin, FOS, or GOS) is added as the sole carbohydrate source at a concentration of 1-2% (w/v).

  • A control medium with a non-prebiotic carbohydrate (e.g., glucose) and a negative control with no carbohydrate source are also prepared.

3. Anaerobic Fermentation:

  • The fecal slurry is inoculated into the prepared media within an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).

  • Fermentation is carried out in batch cultures at 37°C for a period of 24 to 48 hours.

4. Microbial Analysis:

  • Samples are collected at baseline (0 hours) and at various time points (e.g., 24 and 48 hours).

  • Bacterial populations (Bifidobacterium, Lactobacillus, Bacteroides, and Clostridium) are quantified using techniques such as fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).

5. Prebiotic Index Calculation:

  • The Prebiotic Index (PI) is calculated using the following formula[2]: PI = (% Bifidobacteria / % Total Bacteria) - (% Bacteroides / % Total Bacteria) + (% Lactobacilli / % Total Bacteria) - (% Clostridia / % Total Bacteria) Where the percentages represent the change in each bacterial group from baseline to the end of the fermentation period.

6. SCFA Analysis:

  • Supernatants from the fermentation cultures are analyzed for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Prebiotic_Fermentation_Pathway Prebiotic Prebiotic (this compound, Inulin, FOS, GOS) Fermentation Fermentation Prebiotic->Fermentation Substrate Gut_Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) Gut_Microbiota->Fermentation Catalyst SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Products Health_Benefits Host Health Benefits - Lower Colon pH - Nutrient for Colonocytes - Immune Modulation SCFAs->Health_Benefits Experimental_Workflow cluster_Preparation Preparation cluster_Fermentation In Vitro Fermentation cluster_Analysis Analysis Fecal_Sample 1. Fecal Sample Collection (Healthy Donors) Slurry_Prep 2. Fecal Slurry Preparation (10% w/v in anaerobic PBS) Fecal_Sample->Slurry_Prep Inoculation 4. Inoculation (Anaerobic Conditions) Slurry_Prep->Inoculation Media_Prep 3. Media Preparation (Basal medium + Prebiotic) Media_Prep->Inoculation Incubation 5. Incubation (37°C for 24-48h) Inoculation->Incubation Sampling 6. Sampling (t=0, 24, 48h) Incubation->Sampling Microbial_Analysis 7. Microbial Quantification (qPCR or FISH) Sampling->Microbial_Analysis SCFA_Analysis 8. SCFA Analysis (GC or HPLC) Sampling->SCFA_Analysis PI_Calculation 9. Prebiotic Index Calculation Microbial_Analysis->PI_Calculation

References

Safety Operating Guide

Navigating the Disposal of Lactosucrose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based disciplines, the proper disposal of chemical compounds is a critical component of maintaining a safe and compliant workspace. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for lactosucrose, ensuring the safety of personnel and the protection of the environment. While this compound is not classified as a hazardous substance, adherence to established laboratory safety protocols is essential.

Safety and Handling Information

Proper handling of this compound is the first step in ensuring its safe disposal. The following table summarizes key safety and handling information based on data for similar, non-hazardous substances.

PropertyInformation
Appearance White to off-white solid.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.
Incompatible Materials Strong oxidizing agents.
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. Use suitable respiratory equipment in case of insufficient ventilation or dust formation.
First Aid - Eyes Rinse with pure water for at least 15 minutes and consult a doctor.
First Aid - Skin Wash off with soap and plenty of water and consult a doctor.
First Aid - Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Spills Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

Step-by-Step Disposal Protocol

The disposal of this compound should align with all local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.

  • Waste Identification and Segregation:

    • Unless contaminated with a hazardous substance, this compound can be classified as non-hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Collect waste this compound in a clean, dry, and compatible container with a secure lid to prevent leaks or spills.

    • Clearly label the container with "Chemical Waste" and the full chemical name, "this compound." Avoid using abbreviations.

  • Consult Local Regulations:

    • Contact your institution's EHS department or your local solid waste agency for specific disposal instructions.[1] Regulations can vary, and it is crucial to adhere to the guidelines applicable to your location.

  • Arrangement for Disposal:

    • Arrange for the collection and disposal of the chemical waste through a licensed waste disposal contractor.[1] Your EHS office can typically facilitate this process.

  • Documentation:

    • Maintain detailed records of the disposal, including the date, quantity, and method of disposal, in accordance with institutional and regulatory requirements.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Lactosucrose_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess_contamination Assess for Contamination with Hazardous Substances start->assess_contamination non_hazardous Non-Hazardous Waste Stream assess_contamination->non_hazardous No hazardous Hazardous Waste Stream assess_contamination->hazardous Yes containerize_non_hazardous Containerize and Label as 'this compound Waste' non_hazardous->containerize_non_hazardous containerize_hazardous Containerize and Label According to Hazardous Waste Regulations hazardous->containerize_hazardous consult_ehs Consult Institutional EHS for Specific Guidance containerize_non_hazardous->consult_ehs containerize_hazardous->consult_ehs dispose_non_hazardous Dispose as Non-Hazardous Chemical Waste via Licensed Contractor consult_ehs->dispose_non_hazardous dispose_hazardous Dispose as Hazardous Waste via Licensed Contractor consult_ehs->dispose_hazardous document Document Disposal Details dispose_non_hazardous->document dispose_hazardous->document end End: Disposal Complete document->end

This compound Disposal Workflow Diagram

References

Essential Safety and Handling Protocols for Lactosucrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of Lactosucrose in a Laboratory Setting.

This compound is a non-reducing trisaccharide composed of galactose, glucose, and fructose, utilized as a prebiotic and functional food ingredient.[1][2] While not classified as a hazardous substance, adherence to proper laboratory safety protocols is crucial, primarily due to its fine powder form which can pose inhalation risks and create combustible dust concentrations in the air.[3] This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure the safe handling of this compound.

Personal Protective Equipment (PPE) for this compound

A risk assessment should be conducted to determine the specific PPE required for the planned procedures.[4][5] The following table summarizes the recommended PPE for handling this compound powder.

Protection Type Recommended PPE Purpose Citation
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from this compound dust particles that may cause irritation.[4][6][7]
Hand Protection Nitrile or vinyl powder-free gloves.To prevent skin contact and potential mild irritation.[5][7]
Body Protection Laboratory coat or long-sleeved coveralls.To protect skin and personal clothing from dust contamination.[4][7][8]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95) may be necessary if handling large quantities or if engineering controls (like ventilation) are insufficient to control dust.To prevent inhalation of airborne particles that may cause respiratory irritation.[4][9]
Foot Protection Closed-toe shoes. Chemical-resistant boots may be required for large-scale operations or in case of spills.To protect feet from spills and falling objects.[4][6][7]

Operational and Disposal Plans

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Ensure Adequate Ventilation prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Weigh this compound in a Ventilated Area prep_3->handling_1 Proceed to Handling handling_2 Handle Gently to Minimize Dust handling_1->handling_2 handling_3 Use Appropriate Tools (Spatulas, etc.) handling_2->handling_3 cleanup_1 Clean Spills Promptly with a Wet Cloth or HEPA-filtered Vacuum handling_3->cleanup_1 Proceed to Cleanup cleanup_2 Decontaminate Equipment and Work Surfaces cleanup_1->cleanup_2 disposal_1 Dispose of Waste According to Local Regulations cleanup_2->disposal_1

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.